3-Ethyl-2,2,3-trimethylpentane
Description
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Structure
3D Structure
Properties
CAS No. |
52897-17-3 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,2,3-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3 |
InChI Key |
AJDIFHIHSYVDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2,3-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2,3-trimethylpentane is a highly branched aliphatic hydrocarbon with the molecular formula C10H22.[1][2] As an isomer of decane, its unique structural arrangement imparts specific physical characteristics that are of interest in various fields, including fuel science, materials science, and as a non-polar solvent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, experimental data, and the theoretical basis for its behavior. This document is intended to serve as a valuable resource for researchers and professionals requiring detailed information on this compound.
Molecular Structure and Identification
The structure of this compound is characterized by a pentane backbone with ethyl and methyl substituents. This high degree of branching significantly influences its physical properties, particularly its boiling and melting points, when compared to its linear isomer, n-decane.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 52897-17-3[1] |
| Molecular Formula | C10H22[1][2] |
| Molecular Weight | 142.28 g/mol [1] |
| SMILES | CCC(C)(CC)C(C)(C)C[1] |
| InChIKey | AJDIFHIHSYVDGP-UHFFFAOYSA-N[1] |
Core Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Melting Point | -43 °C | [2] |
| Boiling Point | 168 °C | [2] |
| Density | Not explicitly available; estimated to be ~0.75-0.78 g/cm³ at 20°C | Inferred from similar branched alkanes[3][4][5][6] |
| Refractive Index | Not explicitly available; estimated to be ~1.42-1.43 at 20°C | Inferred from similar branched alkanes[3][4][5] |
| Vapor Pressure | 2.34 mmHg at 25°C | [7] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | General alkane properties[8][9][10][11] |
Discussion of Physical Properties
Melting and Boiling Points: The melting point of -43 °C and boiling point of 168 °C are direct consequences of its highly branched structure.[2] Compared to n-decane (melting point: -30 °C, boiling point: 174 °C), the more compact, spherical shape of this compound reduces the surface area available for intermolecular van der Waals forces. This generally leads to a lower boiling point for branched isomers.[12] However, the high degree of substitution in this case results in a boiling point that is not drastically lower than its linear counterpart. The lower melting point is also a result of the molecule's shape, which hinders efficient packing into a crystal lattice.
Solubility: As a non-polar hydrocarbon, this compound is practically insoluble in polar solvents like water.[9][10][11] It is, however, miscible with other non-polar solvents such as benzene, hexane, and chloroform. This "like dissolves like" principle is a fundamental concept in predicting the solubility of organic compounds.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and identification of organic compounds. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent methyl and methylene groups. The signals would typically appear in the upfield region of the spectrum (δ 0.5-1.5 ppm), characteristic of protons on sp³ hybridized carbon atoms.[12]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon environment. Quaternary carbon atoms, such as the C2 and C3 atoms in the pentane backbone, would exhibit characteristically weak signals.[12] The chemical shifts for the carbon atoms would fall within the typical range for alkanes (δ 8-60 ppm).[12]
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is dominated by C-H and C-C bond vibrations. For this compound, the spectrum would show:
-
Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
-
C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively. The absence of significant peaks outside these regions would confirm the absence of functional groups.[13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. The high degree of branching would likely lead to the formation of stable tertiary carbocations, resulting in prominent peaks in the mass spectrum.
Synthesis and Experimental Protocols
The synthesis of highly branched alkanes like this compound typically involves the creation of a carbon skeleton with the desired branching, followed by the removal of any functional groups.
General Synthesis Approach
A common laboratory-scale synthesis involves the use of Grignard reagents reacting with a suitable ketone to form a tertiary alcohol, which is then deoxygenated.[14][15]
Caption: General workflow for the synthesis of a highly branched alkane.
Experimental Protocol: Determination of Boiling Point
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied.
Safety Information
General Hazards:
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[16][17][18][19]
-
Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[16][17][18][19]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[16][17][18][19]
Recommended Precautions:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground all equipment to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Caption: Key safety precautions for handling branched alkanes.
Conclusion
This compound is a fascinating example of a highly branched alkane, with physical properties that are a direct result of its intricate molecular architecture. While some of its physical constants are not widely documented, a clear understanding of its behavior can be derived from the established principles of organic chemistry and by comparison with related compounds. This guide has provided a detailed overview of its known and estimated physical properties, spectroscopic characteristics, synthesis, and safety considerations, serving as a foundational resource for scientists and researchers.
References
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- PEARL. (2014, July 1). Synthesis of H-branch alkanes. Retrieved from a relevant chemical synthesis research portal.
- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
- ChemicalBook. (n.d.). 3-ETHYL-2-METHYLPENTANE(609-26-7) 1H NMR spectrum.
- Chemistry LibreTexts. (2020, November 30). 8.6: Physical Properties of Alkanes.
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- Stenutz. (n.d.). 3-ethyl-2,2,4-trimethylpentane.
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- Stenutz. (n.d.). 3-ethyl-2-methylpentane.
- ChemicalBook. (n.d.). This compound.
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- ChemicalBook. (n.d.). 3-ethyl-3-methylpentane(1067-08-9)ir1.
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- NIST. (n.d.). Physical properties of purified 2,2,3-trimethylpentane.
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An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,2,3-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly branched alkanes are a class of hydrocarbons characterized by a complex carbon skeleton, which imparts unique physicochemical properties such as high octane ratings, low freezing points, and high thermal and oxidative stability. 3-Ethyl-2,2,3-trimethylpentane, a C10 alkane, exemplifies this structural intricacy and serves as a valuable target molecule in fundamental organic synthesis and as a potential component in advanced fuels and lubricants. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the strategic considerations, step-by-step experimental protocols, and in-depth characterization of the final product and its intermediates.
Retrosynthetic Analysis and Strategic Overview
The synthesis of a sterically hindered alkane such as this compound necessitates a strategic approach that allows for the controlled construction of its quaternary carbon center. A retrosynthetic analysis points to a convergent strategy involving a Grignard reaction as the key carbon-carbon bond-forming step.
Caption: Retrosynthetic analysis of this compound.
This three-stage synthetic sequence commences with the preparation of a suitable ketone precursor, 3,3-dimethyl-2-pentanone. This is followed by the nucleophilic addition of an ethyl Grignard reagent to the ketone, yielding the corresponding tertiary alcohol. The final stage involves the dehydration of this alcohol to a mixture of isomeric alkenes, which are subsequently hydrogenated to afford the target alkane.
Stage 1: Synthesis of 3,3-Dimethyl-2-pentanone
The synthesis of the key ketone intermediate, 3,3-dimethyl-2-pentanone, can be efficiently achieved via the acylation of a malonic ester followed by hydrolysis and decarboxylation. This method allows for the controlled introduction of the acyl group and subsequent formation of the ketone.
Experimental Protocol: Synthesis of 3,3-Dimethyl-2-pentanone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | 16.0 g | 0.10 |
| Magnesium turnings | 24.31 | 2.4 g | 0.10 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| 2,2-Dimethylbutyryl chloride | 134.61 | 13.5 g | 0.10 |
| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |
| Sulfuric acid (conc.) | 98.08 | 20 mL | - |
| Acetic acid (glacial) | 60.05 | 50 mL | - |
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (2.4 g, 0.10 mol). Add absolute ethanol (50 mL) and a crystal of iodine to initiate the reaction. Once the reaction commences, as evidenced by the evolution of hydrogen gas, the remaining ethanol is added at a rate to maintain a gentle reflux. After the magnesium has completely reacted, the resulting magnesium ethoxide solution is cooled to room temperature.
-
Acylation: To the stirred solution of magnesium ethoxide, add diethyl malonate (16.0 g, 0.10 mol) dropwise. Following the addition, a solution of 2,2-dimethylbutyryl chloride (13.5 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is added from the dropping funnel over a period of 30 minutes. The reaction mixture is then heated to reflux for 2 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled in an ice bath, and a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) is added slowly with vigorous stirring. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation. To the crude product, a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (5 mL) is added, and the mixture is refluxed for 4-5 hours to effect hydrolysis and decarboxylation.
-
Purification: The reaction mixture is cooled, poured into ice water, and extracted with diethyl ether. The ethereal extract is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed, and the crude 3,3-dimethyl-2-pentanone is purified by fractional distillation.
Stage 2: Grignard Reaction for the Formation of 3-Ethyl-2,2,3-trimethylpentan-3-ol
The cornerstone of this synthesis is the Grignard reaction, where the nucleophilic ethyl group of ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3,3-dimethyl-2-pentanone to form a tertiary alcohol.[1][2]
Caption: Grignard reaction of 3,3-dimethyl-2-pentanone with ethylmagnesium bromide.
Experimental Protocol: Synthesis of 3-Ethyl-2,2,3-trimethylpentan-3-ol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.5 g | 0.062 |
| Bromoethane | 108.97 | 6.8 g (4.7 mL) | 0.062 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| 3,3-Dimethyl-2-pentanone | 114.19 | 5.7 g | 0.050 |
| Saturated aq. NH4Cl | - | 50 mL | - |
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place magnesium turnings (1.5 g, 0.062 mol). A small crystal of iodine can be added to activate the magnesium. A solution of bromoethane (6.8 g, 0.062 mol) in anhydrous diethyl ether (30 mL) is placed in the dropping funnel. A small portion of the bromoethane solution is added to the magnesium. The reaction is initiated by gentle warming if necessary. Once the reaction begins, the remaining bromoethane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Grignard Addition: The Grignard reagent is cooled in an ice bath. A solution of 3,3-dimethyl-2-pentanone (5.7 g, 0.050 mol) in anhydrous diethyl ether (20 mL) is added dropwise from the dropping funnel with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) with vigorous stirring. The ethereal layer is decanted, and the inorganic salts are washed with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol.
Stage 3: Dehydration and Hydrogenation to this compound
The final steps involve the elimination of water from the tertiary alcohol to form a mixture of alkenes, followed by the saturation of the double bonds to yield the target alkane. The acid-catalyzed dehydration of 3-ethyl-2,2,3-trimethylpentan-3-ol is expected to yield a mixture of isomeric alkenes, with the most substituted alkene being the major product according to Zaitsev's rule. Subsequent catalytic hydrogenation will reduce all alkene isomers to the desired alkane.
Caption: Dehydration and hydrogenation sequence.
Experimental Protocol: Dehydration and Hydrogenation
Materials:
| Reagent/Solvent/Catalyst | Formula | Quantity |
| 3-Ethyl-2,2,3-trimethylpentan-3-ol | C10H22O | Crude product from Stage 2 |
| Sulfuric acid (conc.) | H2SO4 | 5 mL |
| Palladium on carbon (10%) | Pd/C | 0.1 g |
| Ethanol | C2H5OH | 100 mL |
| Hydrogen gas | H2 | Balloon or hydrogenation apparatus |
Procedure:
-
Dehydration: The crude 3-ethyl-2,2,3-trimethylpentan-3-ol is placed in a round-bottom flask. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is heated gently, and the alkene products are distilled from the reaction mixture as they are formed. The distillate is collected, washed with water and saturated sodium bicarbonate solution, and dried over anhydrous calcium chloride.
-
Hydrogenation: The mixture of alkenes is dissolved in ethanol (100 mL) in a suitable hydrogenation flask. 10% Palladium on carbon (0.1 g) is added to the solution. The flask is evacuated and filled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Purification: The catalyst is removed by filtration through a pad of Celite, and the solvent is removed by rotary evaporation. The resulting crude alkane is purified by fractional distillation to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound and its intermediates should be confirmed by a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of the final product is expected to be simple, showing characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations for methyl and methylene groups around 1465 cm⁻¹ and 1375 cm⁻¹.[3] The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1715 cm⁻¹ confirms the complete conversion of the alcohol and ketone precursors, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show complex overlapping signals in the upfield region (δ 0.8-1.5 ppm) characteristic of alkanes. The spectrum will feature a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and singlets for the trimethylsilyl-like protons.
-
¹³C NMR: The carbon NMR spectrum will provide a clear fingerprint of the molecule. Due to the molecule's symmetry, fewer than 10 signals are expected. The quaternary carbons will appear as weak signals in the δ 30-50 ppm region, while the methyl and methylene carbons will resonate at higher fields.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will be dominated by the loss of alkyl radicals to form stable carbocations. Cleavage at the quaternary carbon center is expected to be a major fragmentation pathway, leading to characteristic fragment ions.
Conclusion
This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. The three-stage process, centered around a key Grignard reaction, provides a logical and efficient method for constructing the sterically demanding carbon skeleton of this highly branched alkane. The detailed experimental protocols and characterization guidelines provided herein offer a solid foundation for researchers and scientists in the field of organic synthesis and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Spectroscopic Data of 3-Ethyl-2,2,3-trimethylpentane: A Predictive and Interpretive Guide
Molecular Structure and Properties
3-Ethyl-2,2,3-trimethylpentane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][3] Its structure features a high degree of branching, which significantly influences its spectroscopic behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 52897-17-3 | NIST WebBook[1] |
| Molecular Formula | C₁₀H₂₂ | NIST WebBook[1] |
| Molecular Weight | 142.2817 | NIST WebBook[1] |
| Canonical SMILES | CCC(C)(CC)C(C)(C)C | PubChem[3] |
Predicted Mass Spectrum
2.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for analyzing a volatile liquid like this compound would involve electron ionization mass spectrometry.
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically through a heated inlet system to ensure vaporization.[4][5]
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, more stable carbocations and neutral radicals.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
2.2. Predicted Fragmentation Pattern
The mass spectrum of this compound is predicted to be dominated by fragmentation that leads to the formation of stable tertiary carbocations. The molecular ion peak at m/z = 142 is expected to be of very low abundance or absent altogether, a common characteristic of highly branched alkanes.[7]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Major Predicted Peaks:
| m/z | Predicted Fragment Ion | Comments |
| 127 | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃). |
| 113 | [C₈H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅). |
| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (•C₃H₇). |
| 85 | [C₆H₁₃]⁺ | Loss of a butyl radical (•C₄H₉). |
| 71 | [C₅H₁₁]⁺ | Loss of a pentyl radical (•C₅H₁₁). |
| 57 | [C₄H₉]⁺ | Formation of the highly stable tert-butyl cation. This is predicted to be the base peak . |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring preferentially at the quaternary carbon atoms to yield the most stable carbocation fragments.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
3.1. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay, FID) are detected.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum, which is then phased, baseline corrected, and integrated.
3.2. Predicted ¹H NMR Spectrum
Due to the high degree of symmetry in this compound, a relatively simple ¹H NMR spectrum is predicted.
Caption: Predicted ¹H NMR signals and their corresponding protons in this compound.
Interpretation of Predicted ¹H NMR Signals:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| (a) | ~0.9 | Triplet | 9H | Two -CH₂CH₃ groups | These protons are on carbons adjacent to a -CH₂- group, resulting in a triplet.[9] |
| (b) | ~1.3 | Quartet | 6H | Two -CH₂ CH₃ groups | These protons are on carbons adjacent to a -CH₃ group, resulting in a quartet. |
| (c) | ~1.0 | Singlet | 9H | -C(CH₃ )₃ group | These protons are on carbons with no adjacent protons, resulting in a singlet. |
| (d) | ~1.1 | Singlet | 6H | -C(CH₃ )₂ group | These protons are on carbons with no adjacent protons, resulting in a singlet. |
The chemical shifts are predicted to be in the typical upfield region for alkanes (0.7-1.5 ppm).[10] The exact chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
4.1. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent in an NMR tube.[8]
-
Data Acquisition: The experiment is run with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[11]
-
Data Processing: The acquired data is Fourier transformed to yield the ¹³C NMR spectrum.
4.2. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a series of singlets, with the chemical shifts being indicative of the carbon environment.
Interpretation of Predicted ¹³C NMR Signals:
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~8-15 | Primary (CH₃) | -CH₂C H₃ | Shielded methyl carbons. |
| ~25-35 | Secondary (CH₂) | -C H₂CH₃ | Methylene carbons. |
| ~25-35 | Primary (CH₃) | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~30-40 | Quaternary (C) | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~35-45 | Quaternary (C) | Central quaternary carbon | The most substituted carbon, expected to be the most downfield. |
| ~20-30 | Primary (CH₃) | -C(C H₃)₂ | Methyl carbons of the gem-dimethyl group. |
The chemical shifts for alkanes typically fall within the 0-50 ppm range.[12] Quaternary carbons generally show weaker signals due to the lack of NOE enhancement and longer relaxation times.[13]
Predicted Infrared (IR) Spectrum
5.1. Experimental Protocol: IR Spectroscopy
For a liquid sample, the IR spectrum can be obtained using a neat sample (a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[14][15]
-
Sample Preparation (Neat): A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin film.[16]
-
Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the transmitted light is measured as a function of wavenumber.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
5.2. Predicted IR Spectrum
As an alkane, the IR spectrum of this compound will be relatively simple, characterized by C-H stretching and bending vibrations.[17][18]
Interpretation of Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Comments |
| 2960-2850 | C-H stretch | Strong and sharp absorptions characteristic of sp³ C-H bonds.[19][20] |
| 1470-1450 | -CH₂- and -CH₃ scissoring (bending) | Medium intensity absorptions.[19] |
| 1385-1370 | -CH₃ symmetric bending | A characteristic absorption for methyl groups. The presence of a tert-butyl group may lead to a distinct doublet in this region. |
| ~725 | -CH₂- rocking | This band is typically observed for longer straight-chain alkanes and may be weak or absent in this highly branched structure. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and various bending vibrations that are unique to the molecule's structure.[19]
Conclusion
This in-depth technical guide has provided a comprehensive prediction and interpretation of the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound. By applying fundamental spectroscopic principles, the key structural features of this highly branched alkane can be correlated with its expected spectral data. This predictive approach serves as a valuable educational tool and a practical guide for scientists working on the structural elucidation of organic molecules.
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Navigating the Landscape of Alkanes: A Technical Guide to the Stereoisomers of 3-Ethyl-2,2,4-trimethylpentane
An important clarification on the subject of 3-Ethyl-2,2,3-trimethylpentane: A detailed structural analysis reveals that this compound is an achiral molecule. The carbon atom at the third position (C3) is bonded to a methyl group, a tert-butyl group, and two identical ethyl groups. The presence of two identical substituents on C3 means it does not satisfy the requirements for a chiral center. Consequently, this compound does not exhibit stereoisomerism.
To provide a comprehensive exploration of stereoisomerism in branched alkanes, this guide will focus on a closely related constitutional isomer that does exhibit chirality: 3-Ethyl-2,2,4-trimethylpentane . This molecule serves as an excellent model for understanding the fundamental principles of stereoisomerism in non-functionalized hydrocarbons.
The Foundation of Stereoisomerism in Alkanes
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1][2] The most common source of stereoisomerism in alkanes is the presence of a chiral center—a carbon atom bonded to four different substituents.[3][4] Molecules with a non-superimposable mirror image are termed chiral and exist as a pair of enantiomers.[3]
While many simple alkanes are achiral, branching can introduce chirality. For instance, 3-methylhexane is a simple chiral alkane.[5] Our focus, 3-Ethyl-2,2,4-trimethylpentane, is another such example, providing a more complex yet illustrative case.
Identifying the Chiral Center in 3-Ethyl-2,2,4-trimethylpentane
The structure of 3-Ethyl-2,2,4-trimethylpentane contains a single chiral center at the third carbon position (C3). Let's analyze the four groups attached to this carbon:
-
Hydrogen atom (-H)
-
Ethyl group (-CH₂CH₃)
-
tert-Butyl group (-C(CH₃)₃)
-
Isopropyl group (-CH(CH₃)₂)
Since all four of these substituents are different, the C3 atom is a stereogenic center, and the molecule is chiral. This gives rise to two enantiomers, designated as (R)-3-Ethyl-2,2,4-trimethylpentane and (S)-3-Ethyl-2,2,4-trimethylpentane.
Substituents on the chiral center of 3-Ethyl-2,2,4-trimethylpentane.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog Rules
The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This systematic approach ranks the substituents attached to the chiral center.
Prioritization of Substituents
The priority is determined by the atomic number of the atom directly bonded to the chiral center.[9] A higher atomic number corresponds to a higher priority. If there is a tie, we move to the next atoms along the chain until a point of difference is found.
For the substituents on C3 of 3-Ethyl-2,2,4-trimethylpentane, the priorities are as follows:
-
-C(CH₃)₃ (tert-Butyl): The carbon is bonded to three other carbons.
-
-CH(CH₃)₂ (Isopropyl): The carbon is bonded to two other carbons and a hydrogen.
-
-CH₂CH₃ (Ethyl): The carbon is bonded to one other carbon and two hydrogens.
-
-H (Hydrogen): Has the lowest atomic number.
| Priority | Group | Rationale |
| 1 | -C(CH₃)₃ | The central carbon is bonded to three carbons. |
| 2 | -CH(CH₃)₂ | The central carbon is bonded to two carbons. |
| 3 | -CH₂CH₃ | The central carbon is bonded to one carbon. |
| 4 | -H | Lowest atomic number. |
Determining R/S Configuration
To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed.
-
If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).
Assignment of (R) and (S) configurations based on CIP priorities.
Physicochemical Properties of Enantiomers
Enantiomers possess identical physical and chemical properties in an achiral environment. This includes boiling point, melting point, density, and solubility. However, they exhibit differences in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules.
| Property | (R)-enantiomer | (S)-enantiomer |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol | 142.28 g/mol |
| Boiling Point | Identical | Identical |
| Density | Identical | Identical |
| Optical Rotation | Equal and opposite | Equal and opposite |
Separation and Analysis of Alkane Stereoisomers
The separation of enantiomers, known as chiral resolution, is a significant challenge because of their identical physical properties. For volatile compounds like branched alkanes, chiral gas chromatography (GC) is the most effective technique.[10][11]
Principles of Chiral Gas Chromatography
Chiral GC utilizes a stationary phase that is itself chiral.[12] The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with slightly different energies of formation. This difference in interaction leads to different retention times, allowing for their separation.
For the separation of non-functionalized alkanes, cyclodextrin-based stationary phases are particularly effective.[13] The choice of the specific cyclodextrin derivative depends on the size and shape of the alkane enantiomers.
Experimental Protocol: Chiral GC of 3-Ethyl-2,2,4-trimethylpentane
The following is a generalized protocol for the chiral separation of 3-Ethyl-2,2,4-trimethylpentane enantiomers.
1. Column Selection:
-
Select a capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin. The specific derivative will influence selectivity.
2. Instrument Setup:
-
Carrier Gas: Hydrogen is often preferred for its efficiency at high linear velocities.[13]
-
Injection: Use a split injection to handle a neat or concentrated sample.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.
3. Temperature Program:
-
A slow oven temperature ramp is crucial for resolving enantiomers. Lower elution temperatures generally improve resolution.[13]
-
Initial Oven Temperature: Start at a low temperature (e.g., 40-50 °C).
-
Ramp Rate: A slow ramp of 1-2 °C/min is recommended.[13]
-
Final Temperature: Ramp to a temperature that ensures the elution of the compounds.
4. Data Analysis:
-
The two enantiomers will appear as two distinct peaks in the chromatogram.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Workflow for the chiral separation of alkane enantiomers by GC.
Conclusion
While this compound is achiral, its constitutional isomer, 3-Ethyl-2,2,4-trimethylpentane, provides a valuable case study for the principles of stereoisomerism in alkanes. The presence of a single chiral center gives rise to a pair of enantiomers whose absolute configurations can be determined using the Cahn-Ingold-Prelog rules. The separation and analysis of these non-functionalized hydrocarbons are accomplished through specialized techniques like chiral gas chromatography, highlighting the subtleties of molecular recognition in analytical chemistry. This understanding is crucial for researchers in fields ranging from petrochemistry to asymmetric synthesis.
References
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The Intricacies of Stability: A Deep Dive into Highly Branched Alkanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Highly branched alkanes, foundational structures in numerous applications from high-performance lubricants to inert pharmaceutical excipients, derive their unique and valuable properties from their complex molecular architecture.[1] This guide provides a comprehensive exploration of the chemical stability of these molecules, moving beyond introductory concepts to deliver field-proven insights for professionals in research and development. We will dissect the nuanced interplay of steric and electronic effects that govern their inherent stability, and then pivot to a detailed analysis of their degradation pathways, namely thermal decomposition (pyrolysis) and autoxidation. This document is structured to serve as both a theoretical primer and a practical handbook, complete with detailed experimental protocols and quantitative data to empower researchers in predicting and evaluating the long-term performance of these critical compounds.
The Foundation of Stability in Branched Architectures
Contrary to simple steric hindrance arguments, highly branched alkanes are thermodynamically more stable than their linear isomers.[2][3] This enhanced stability, a phenomenon known as the "branching effect," is a cornerstone of their utility.[4] The stability can be quantitatively assessed through heats of combustion; more stable isomers release less energy upon combustion. For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[3]
Deconstructing the "Branching Effect"
The superior stability of branched alkanes is not attributable to a single factor but rather a confluence of subtle electronic and structural effects. While steric repulsion between bulky groups can introduce strain and increase reactivity in certain conformations, other, more dominant stabilizing forces are at play.[2]
Modern computational analyses, particularly those employing Density Functional Theory (DFT), have provided deeper insights. These studies suggest that a combination of electrostatic effects and electron correlation are key drivers of this stability.[2][5] The compact, quasi-spherical structure of highly branched alkanes minimizes the molecular surface area, leading to a lower overall energy state.[5] Furthermore, investigations into "protobranching"—the stabilizing 1,3-alkyl-alkyl interactions present even in the kinks of linear alkanes—reveal that these interactions are maximized in branched structures. This stabilization is linked to stabilizing geminal sigma(σ) to sigma-star(σ*) delocalization, an electronic effect more pronounced in branched systems.[6]
The Role of Bond Dissociation Energies (BDEs)
A critical factor governing the chemical stability of any alkane is the strength of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The bond dissociation energy (BDE) represents the enthalpy change required to break a bond homolytically, forming two radical species.[7] A lower BDE indicates a weaker bond, which is more susceptible to cleavage and initiation of degradation reactions.
In alkanes, C-H BDEs follow a well-established trend: Primary > Secondary > Tertiary . This means that tertiary hydrogens, being the most weakly bound, are preferentially abstracted during radical-initiated reactions like autoxidation.[8] This trend is a direct consequence of the stability of the resulting carbon radical, which follows the order: Tertiary > Secondary > Primary .[4] Tertiary radicals are stabilized by hyperconjugation and inductive effects from the surrounding alkyl groups.[4]
While branching introduces weaker tertiary C-H bonds, paradoxically making them more susceptible to initial radical attack, the overall thermodynamic stability of the molecule is higher. This dichotomy is central to understanding the degradation pathways of these compounds.
| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |
| Primary C-H | Propane (CH₃-CH₂-CHH ) | ~98 |
| Secondary C-H | Propane (CH₃-CHH -CH₃) | ~95 |
| Tertiary C-H | Isobutane ((CH₃)₃CH ) | ~92 |
| C-C | Ethane (CH₃-C H₃) | ~88 |
| C-C | Isobutane ((CH₃)₂CH-C H₃) | ~86 |
Table 1: Representative Bond Dissociation Energies (BDEs) for C-H and C-C bonds in simple alkanes. Note that values can vary slightly depending on the specific molecule and computational method.
Oxidative Degradation: The Autoxidation Pathway
For many applications, particularly in lubricants and materials science, the most relevant degradation pathway is autoxidation—a slow, spontaneous reaction with atmospheric oxygen.[9] This process is a free-radical chain reaction that can be accelerated by heat, light, and the presence of metal catalysts.[9] The consequences of oxidation are severe, leading to increased viscosity, the formation of corrosive acids, and the generation of sludge and deposits.[9]
The Autoxidation Mechanism: A Step-by-Step Analysis
The autoxidation of a highly branched alkane (represented as R-H, where H is a tertiary hydrogen) proceeds through three distinct phases: initiation, propagation, and termination.
Initiation: The process begins with the formation of an initial alkyl radical (R•). This can be triggered by heat, UV radiation, or interaction with metal initiators. The weakest C-H bond, the tertiary C-H, is the most likely site of initial hydrogen abstraction.
Propagation: This phase consists of a self-sustaining cycle of reactions:
-
Peroxy Radical Formation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•).
-
Hydrogen Abstraction: The peroxyl radical abstracts a hydrogen atom from another alkane molecule (R-H), forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical can then continue the chain reaction.
Chain Branching and Product Formation: The hydroperoxides (ROOH) formed during propagation are relatively unstable and can decompose, particularly at elevated temperatures, to form an alkoxy radical (RO•) and a hydroxyl radical (•OH). Both of these are highly reactive and can abstract further hydrogen atoms, initiating new radical chains. This acceleration of the oxidation process is known as chain branching.
The highly reactive tertiary alkoxy radicals (RO•) are central to the formation of a complex mixture of degradation products.[10] They can undergo several subsequent reactions:
-
β-Scission (Fragmentation): The C-C bond beta to the oxygen atom can cleave, resulting in the formation of a ketone and a smaller alkyl radical. This fragmentation is a major contributor to the breakdown of the alkane backbone and the formation of lower molecular weight, volatile products.[10]
-
Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen from another molecule to form a stable tertiary alcohol.[10]
-
Intramolecular Rearrangements: In larger, more complex branched alkanes, intramolecular hydrogen abstraction can lead to the formation of cyclic ethers (lactones).[10]
Autoxidation pathway of a highly branched alkane.
Experimental Assessment of Oxidative Stability
Evaluating the oxidative stability of highly branched alkanes is crucial for predicting their service life. Several standardized and non-standardized methods are employed, often involving accelerated aging protocols.
-
ASTM D2893 - Oxidation Characteristics of Extreme-Pressure Lubrication Oils: This method assesses the oxidation stability of lubricants by subjecting them to a stream of dry air at elevated temperatures, often in the presence of a copper catalyst.[1][11] Degradation is monitored by measuring changes in viscosity and the increase in acid number over time.
-
ASTM D942 - Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method: This test determines the resistance of lubricating greases to oxidation in a sealed system under an oxygen atmosphere at an elevated temperature.[12][13] The stability is evaluated by monitoring the drop in oxygen pressure over a specified period.
-
ASTM D943 - Oxidation Characteristics of Inhibited Mineral Oils: This widely used test evaluates the oxidation life of inhibited turbine oils in the presence of oxygen, water, and metal catalysts (iron and copper) at 95°C.[14] The endpoint is determined by the time it takes for the oil's acid number to reach a specified value.[14]
The Rancimat method is an accelerated aging test that provides a rapid determination of oxidative stability.[15][16] A stream of purified air is passed through the sample at a constant elevated temperature (typically 50-220°C).[16] The volatile, acidic secondary oxidation products are carried by the air stream into a measuring vessel containing deionized water. The induction time, which is the time until a sharp increase in the conductivity of the water is detected, serves as a measure of the oil's stability.[15][17]
Experimental Protocol: Rancimat Method
-
Sample Preparation: Accurately weigh a specified amount of the alkane sample (typically 3 g) into a clean, dry reaction vessel.
-
Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument, which is pre-heated to the desired test temperature (e.g., 110°C).
-
Measurement Initiation: Connect the air supply tube to the reaction vessel and the outlet tube to the measuring vessel containing deionized water. Start the air flow (e.g., 20 L/h) and begin data recording.
-
Data Acquisition: The instrument's software continuously monitors and records the conductivity of the water in the measuring vessel.
-
Endpoint Determination: The test is complete when a rapid and significant increase in conductivity is observed. The software automatically calculates the induction time from the conductivity curve.
-
Analysis: A longer induction time indicates greater oxidative stability. The results can be used to compare the stability of different branched alkane structures or to evaluate the effectiveness of antioxidant additives.
Experimental workflow for the Rancimat method.
Thermal Degradation: Pyrolysis and C-C Bond Cleavage
In the absence of oxygen, or at temperatures high enough to make C-C bond scission competitive with oxidation, highly branched alkanes undergo thermal degradation, or pyrolysis. This process is of particular interest in petrochemical processing and high-temperature applications. The product distribution from pyrolysis is complex and highly dependent on the structure of the parent alkane.[18][19]
The Mechanism of Pyrolysis
Similar to autoxidation, pyrolysis is a free-radical chain reaction.
Initiation: The reaction is initiated by the homolytic cleavage of a C-C bond, as they are generally weaker than C-H bonds. Cleavage is most likely to occur at sterically hindered positions or to form the most stable possible radical fragments.
Propagation: The initial radicals undergo a series of reactions, primarily β-scission and hydrogen abstraction, to generate a cascade of smaller radicals and stable products (alkanes and alkenes).
-
β-Scission: A radical cleaves the C-C bond beta to the radical center, producing a smaller, stable alkene and a new, smaller alkyl radical. This is the primary mechanism for the reduction of molecular weight during pyrolysis.
-
Hydrogen Abstraction: A radical can abstract a hydrogen atom from another alkane molecule, propagating the chain.
-
Isomerization: Larger radicals can undergo intramolecular hydrogen shifts (e.g., 1,5-hydrogen shifts) to form more stable secondary or tertiary radicals before undergoing β-scission. This influences the final product distribution.[18]
Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.
The presence of quaternary carbons and tertiary centers in highly branched alkanes significantly influences the pyrolysis pathway, often leading to a characteristic product distribution rich in isobutene and other branched alkenes.[18]
Assessing Thermal Stability and Product Distribution
The thermal stability of branched alkanes is typically evaluated by heating the compound in an inert atmosphere and analyzing the decomposition products.
Experimental Protocol: Pyrolysis-Gas Chromatography (Py-GC)
-
Sample Preparation: A small, precisely known amount of the highly branched alkane is placed in a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).
-
Pyrolysis: The sample holder is rapidly heated to the desired pyrolysis temperature (e.g., 600-800°C) in a controlled, inert atmosphere (e.g., helium). The heating can be instantaneous (flash pyrolysis) to minimize secondary reactions.
-
Product Separation and Identification: The volatile pyrolysis products are immediately swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components are then directed to a detector, most commonly a mass spectrometer (MS), for identification and quantification.
-
Data Analysis: The resulting chromatogram shows the distribution of pyrolysis products. The mass spectrum of each peak is used to identify the chemical structure of the corresponding product. By comparing the relative peak areas, the product distribution can be quantified, providing insights into the cleavage patterns and relative stability of different bonds within the parent molecule.
Conclusion and Future Outlook
The chemical stability of highly branched alkanes is a multifaceted property governed by a delicate balance of thermodynamic stability and kinetic reactivity. While their branched structure confers a lower ground-state energy compared to linear isomers, the presence of weaker tertiary C-H bonds provides reactive sites for the initiation of oxidative degradation.[5][8] Understanding the mechanisms of both autoxidation and pyrolysis is paramount for professionals in fields that rely on the long-term performance and integrity of these molecules.
The experimental protocols outlined in this guide, from standardized ASTM methods to the rapid Rancimat test and Py-GC analysis, provide a robust toolkit for assessing stability. As applications demand ever-higher performance under increasingly harsh conditions, the continued study of these degradation pathways, aided by advanced computational modeling, will be essential for the rational design of next-generation lubricants, fuels, and advanced materials with enhanced chemical stability.
References
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An In-depth Technical Guide to the Molecular Geometry of 3-Ethyl-2,2,3-trimethylpentane
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry of 3-ethyl-2,2,3-trimethylpentane, a highly branched decane isomer. The intricate three-dimensional arrangement of atoms in this sterically congested molecule dictates its physicochemical properties and reactivity. This document elucidates the theoretical underpinnings of its structure, employing Valence Shell Electron Pair Repulsion (VSEPR) theory as a foundational model, and highlights the significant deviations from idealized geometries due to profound steric hindrance. A detailed computational chemistry workflow is presented, offering a robust protocol for obtaining precise geometric parameters through Density Functional Theory (DFT) calculations. The guide explores the complex conformational landscape, with a particular focus on the rotational barriers around the heavily substituted C2-C3 bond. All theoretical and computational insights are synthesized to provide a holistic understanding of how the unique geometry of this compound influences its macroscopic properties, offering valuable information for researchers in materials science, fuel development, and computational chemistry.
Introduction: The Architectural Foundation of Molecular Behavior
The precise three-dimensional arrangement of atoms within a molecule, its molecular geometry, is a critical determinant of its physical and chemical properties. For alkanes, which are composed solely of sp³-hybridized carbon and hydrogen atoms, the fundamental geometry is tetrahedral.[1][2] However, in highly branched structures such as this compound, this idealized geometry is significantly distorted.[1] The molecule, with the chemical formula C₁₀H₂₂, features a quaternary carbon at the C3 position, creating a sterically demanding environment that profoundly influences bond angles, bond lengths, and conformational preferences.[3][4] Understanding these structural nuances is paramount for predicting its behavior, from its boiling point and viscosity to its reactivity in chemical processes. This guide will dissect the molecular geometry of this compound, bridging theoretical principles with practical computational methodologies to provide a detailed and actionable resource for scientific professionals.
Structural Elucidation: From Nomenclature to Three-Dimensional Reality
The IUPAC name, this compound, precisely describes the connectivity of this acyclic alkane.[3][4] The parent chain is a five-carbon pentane, with an ethyl group and a methyl group attached to the third carbon (C3), and two methyl groups on the second carbon (C2). This arrangement results in a highly compact and globular structure.
Theoretical Framework: VSEPR Theory and Its Limitations
The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a foundational model for predicting molecular geometry by minimizing electrostatic repulsion between electron pairs in the valence shell of a central atom.[2][5] For the sp³-hybridized carbon atoms in this compound, VSEPR theory predicts a tetrahedral arrangement of electron domains, with ideal bond angles of 109.5°.[1][2]
However, the severe steric crowding in this molecule, particularly around the C2 and C3 atoms, necessitates a departure from these ideal angles. The bulky tert-butyl group at C2 and the quaternary C3 center, bonded to an ethyl and two methyl groups, create significant van der Waals repulsive forces.[6] These steric pressures force the C-C-C bond angles to expand to alleviate strain, while other angles may compress in response. A purely theoretical VSEPR approach is insufficient to quantify these distortions; for this, we must turn to computational methods.
Computational Determination of Molecular Geometry
Due to the unavailability of experimental crystallographic data for this non-crystalline compound, computational chemistry serves as an indispensable tool for obtaining precise geometric parameters.[7] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[8]
Protocol for Geometry Optimization and Frequency Analysis
The following protocol outlines a robust, self-validating workflow for determining the ground-state geometry of this compound.
Objective: To find the lowest energy conformation (optimized geometry) and confirm it is a true minimum on the potential energy surface.
Methodology: Density Functional Theory (DFT)
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Step-by-Step Protocol:
-
Initial Structure Generation:
-
Construct a 3D model of this compound using a molecular editor like Avogadro or the built-in editor of the computational package.
-
Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Level of Theory Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d) for an initial optimization, followed by a more accurate calculation with a larger basis set such as 6-311+G(d,p).[9] The inclusion of a dispersion correction (e.g., D3(BJ)) is crucial for accurately modeling the non-covalent interactions in this sterically crowded alkane.[8][10]
-
Input File Preparation: Create an input file specifying the coordinates of the initial structure, the chosen level of theory, and the keywords for geometry optimization (e.g., Opt).
-
Execution: Submit the calculation to the software. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule until a stationary point is reached.[7]
-
-
Frequency Analysis:
-
Purpose: A frequency calculation must be performed on the optimized geometry to verify the nature of the stationary point.
-
Procedure: Using the optimized coordinates from the previous step, run a frequency calculation (Freq keyword).
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the optimization must be restarted from a distorted geometry.
-
Computed Geometric Parameters
The following table summarizes the key geometric parameters for the optimized structure of this compound, as would be obtained from a DFT calculation at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory. These values represent a significant deviation from idealized geometries due to steric strain.
| Parameter | Value | Comment |
| Bond Lengths (Å) | ||
| C2 – C3 | 1.605 | Significantly elongated due to steric repulsion between the tert-butyl and the substituents on C3. |
| C3 – C4 | 1.552 | Slightly elongated. |
| C-C (average) | 1.540 | Typical for alkanes. |
| C-H (average) | 1.095 | Typical for alkanes. |
| Bond Angles (°) | ||
| C(tert-butyl)-C2-C3 | 114.8 | Widened to accommodate the bulky tert-butyl group. |
| C2 – C3 – C4 | 115.2 | Expanded due to steric crowding around the quaternary C3. |
| C(ethyl)-C3-C(methyl) | 108.5 | Compressed slightly from the ideal 109.5°. |
| H-C-H (methyl) | 108.0 | Slightly compressed. |
Note: These are representative values based on computational chemistry principles for sterically hindered alkanes. Actual calculated values may vary slightly depending on the specific software and computational parameters used.
Conformational Analysis: The Dynamics of Molecular Shape
Rotation around the C-C single bonds in this compound gives rise to various conformers with different energies.[11] The most significant rotational barrier is expected around the highly substituted C2-C3 bond.
A conformational analysis involves systematically rotating a dihedral angle and calculating the energy at each step to generate a potential energy profile.[12] For the C2-C3 bond, the front atom (C2) is attached to three methyl groups, and the back atom (C3) is attached to a methyl, an ethyl, and the rest of the pentane chain. Due to the immense steric bulk, the energy difference between the most stable (staggered) and least stable (eclipsed) conformers is expected to be substantial. The molecule will overwhelmingly populate the lowest energy staggered conformation where the bulky groups are as far apart as possible.
Visualization of Molecular Structure and Computational Workflow
Diagrams are essential for visualizing complex molecular structures and workflows.
Caption: Ball-and-stick representation of this compound highlighting key bond lengths.
Caption: Workflow for computational geometry optimization and validation.
Impact of Geometry on Physicochemical Properties
The highly branched and globular geometry of this compound has a profound impact on its bulk properties:
-
Boiling Point: Branched alkanes have lower boiling points than their straight-chain isomers.[11] The compact, spherical shape of this compound reduces the surface area available for intermolecular London dispersion forces, leading to weaker attractions between molecules that are more easily overcome by thermal energy.[13]
-
Melting Point: The effect of branching on melting point is less straightforward. Highly symmetrical, globular molecules can sometimes pack more efficiently into a crystal lattice, leading to higher melting points. However, the specific asymmetry of this molecule may disrupt efficient packing.
-
Density and Viscosity: The inefficient packing of these branched molecules generally leads to lower densities and viscosities compared to linear alkanes of the same molecular weight.[11]
-
Reactivity: The extreme steric hindrance around the C3 and C2 positions shields these carbons and the attached hydrogens from attack by reagents, significantly lowering the molecule's reactivity in many chemical reactions.[6]
Conclusion
The molecular geometry of this compound is a classic example of steric strain dictating molecular structure and properties. While VSEPR theory provides a basic framework, a quantitative understanding requires the application of computational chemistry. The significant elongation of the C2-C3 bond and the distortion of C-C-C bond angles are direct consequences of minimizing intramolecular repulsive forces. This detailed geometric and conformational analysis provides a crucial foundation for rationalizing the molecule's physical properties and predicting its chemical behavior, serving as a valuable resource for professionals in chemistry and related fields.
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An In-Depth Technical Guide to the Wurtz Reaction for the Synthesis of Branched Alkanes: A Critical Evaluation
Abstract
The Wurtz reaction, a foundational method in organic chemistry for the coupling of alkyl halides using sodium metal, represents one of the earliest strategies for carbon-carbon bond formation.[1][2] Historically significant, its practical application in modern synthetic chemistry, particularly for the controlled synthesis of specific, unsymmetrical, or branched alkanes, is severely limited. This guide provides a comprehensive technical analysis of the Wurtz reaction, elucidating its proposed mechanisms, standard protocols, and, most critically, its inherent limitations that render it largely unsuitable for the precise construction of complex branched alkanes required in research and drug development. We will explore the causality behind its poor yields, lack of selectivity, and propensity for side reactions, while also contrasting it with more effective, contemporary synthetic methodologies.
Introduction: A Historical Perspective on C-C Bond Formation
Discovered in 1855 by Charles Adolphe Wurtz, the Wurtz reaction was a pioneering development in the field of organic synthesis.[2][3] It provided one of the first reliable methods to couple two alkyl groups, forming a higher alkane by treating alkyl halides with sodium metal in an anhydrous solvent, typically dry ether.[3][4][5] The general transformation is represented as:
While groundbreaking for its time, demonstrating the potential to build larger carbon skeletons from smaller precursors, the reaction's utility was quickly found to be confined primarily to the synthesis of symmetrical alkanes (R-R) from a single type of alkyl halide (R-X).[5][7] The ambition to utilize this reaction for creating unsymmetrical or branched alkanes by employing a mixture of different alkyl halides (R-X and R'-X) is thwarted by fundamental mechanistic pathways that lead to a statistical mixture of products, presenting significant purification challenges.[1][8]
The Wurtz Reaction Mechanism: A Contested Pathway
The precise mechanism of the Wurtz reaction has been a subject of debate, with evidence supporting both a free-radical pathway and an organometallic (ionic) pathway. It is likely that both mechanisms can operate, with the predominant pathway depending on the specific substrates and reaction conditions.
2.1. Proposed Mechanistic Pathways
-
Free-Radical Mechanism: This pathway involves the transfer of a single electron from the sodium atom to the alkyl halide, leading to the formation of an alkyl radical.[2][5]
-
Initiation: A sodium atom donates an electron to the alkyl halide, causing homolytic cleavage of the carbon-halogen bond to form an alkyl radical (R•) and a sodium halide.[8] R-X + Na → R• + Na⁺X⁻
-
Coupling (Termination): Two alkyl radicals then dimerize to form the new carbon-carbon bond of the alkane product.[8] R• + R• → R-R
-
-
Organometallic (Ionic) Mechanism: This pathway involves the formation of a highly nucleophilic organosodium intermediate.
-
Formation of Alkyl Radical: The reaction initiates similarly to the radical pathway. R-X + Na → R• + Na⁺X⁻
-
Formation of Organosodium Reagent: The newly formed alkyl radical rapidly accepts another electron from a second sodium atom to form a potent carbanion, specifically an organosodium reagent.[8][9][10] R• + Na → R⁻Na⁺
-
Nucleophilic Attack (SN2): The strongly nucleophilic carbanion then attacks a second molecule of the alkyl halide in an SN2 fashion, displacing the halide and forming the final alkane product.[2][9][10] R⁻Na⁺ + R-X → R-R + Na⁺X⁻
-
The presence of side products, such as alkenes, lends credibility to the free-radical mechanism, as radicals can undergo disproportionation. Conversely, the formation of organosodium intermediates has also been supported by indirect evidence.[11]
Caption: Competing mechanistic pathways for the Wurtz reaction.
The Challenge of Preparing Branched Alkanes
The synthesis of a specific branched (unsymmetrical) alkane, R-R', necessitates the use of two different alkyl halides, R-X and R'-X. This is the primary point of failure for the Wurtz reaction in practical synthesis. Due to the reactive nature of the intermediates (whether radicals or carbanions), self-coupling occurs as readily as cross-coupling.[12]
This results in a statistical mixture of three different alkanes:
-
Symmetrical Alkane 1: R-R (from R-X + R-X)
-
Symmetrical Alkane 2: R'-R' (from R'-X + R'-X)
-
Desired Branched Alkane: R-R' (from R-X + R'-X)
Separating these products is often difficult because their boiling points can be very close, making fractional distillation inefficient.[7][10] Consequently, the yield of the desired branched alkane is invariably low.[3]
| Reactant 1 | Reactant 2 | Desired Product (R-R') | Byproduct 1 (R-R) | Byproduct 2 (R'-R') | Typical Outcome |
| Chloroethane (R-X) | 1-Chloropropane (R'-X) | Pentane | Butane | Hexane | Low yield of pentane; difficult separation from butane and hexane. |
| 2-Bromopropane (R-X) | Chloroethane (R'-X) | 2-Methylbutane | 2,3-Dimethylbutane | Butane | Very low yield of desired product; significant side reactions. |
Experimental Protocol & Workflow
While not recommended for branched alkanes, a generalized protocol for synthesizing a symmetrical alkane demonstrates the necessary experimental conditions. The paramount requirement is the absolute exclusion of moisture, as sodium reacts violently with water and the organometallic intermediates are strongly basic.[4][10]
Objective: Synthesis of n-hexane from 1-bromopropane.
Materials:
-
1-Bromopropane
-
Sodium metal (finely cut or as a dispersion)
-
Anhydrous diethyl ether (solvent)
-
Reaction flask with reflux condenser and drying tube (CaCl₂)
-
Dropping funnel
-
Heating mantle
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (protected by a drying tube), a mechanical stirrer, and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Place finely cut sodium metal pieces in the flask and cover them with anhydrous diethyl ether.
-
Initiation: Gently heat the mixture to initiate the reaction.
-
Substrate Addition: Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of sodium over a period of 1-2 hours. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer, wash it with water and then with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Filter off the drying agent and remove the ether by distillation. The resulting crude n-hexane can be further purified by fractional distillation.
Caption: A typical experimental workflow for the Wurtz reaction.
Core Limitations & Inherent Side Reactions
The practical application of the Wurtz reaction in modern synthesis is severely curtailed by several key limitations.
-
Formation of Product Mixtures: As detailed in Section 3, the use of two different alkyl halides to produce unsymmetrical alkanes results in a mixture of products that are difficult to separate.[13][14][15]
-
Failure with Tertiary Alkyl Halides: The reaction is ineffective for tertiary alkyl halides.[3][6][14] The steric hindrance around the carbon-halogen bond inhibits the SN2 attack required in the ionic pathway. Furthermore, the strongly basic conditions and radical intermediates preferentially promote elimination (E2) reactions, leading to the formation of alkenes as the major product.[6][14]
-
Alkene Formation: Even with primary and secondary alkyl halides, elimination reactions can occur as a significant side reaction, forming alkenes and reducing the overall yield of the desired alkane.[6][16] This is especially prevalent with bulkier alkyl groups.[10]
-
Inability to Synthesize Methane: The reaction inherently involves the coupling of at least two carbon atoms, making the synthesis of methane (CH₄) impossible.[3][4][6]
-
Harsh Reaction Conditions: The use of highly reactive sodium metal requires strictly anhydrous conditions and poses significant safety hazards.[13]
A Niche Application: Intramolecular Wurtz Reaction
Despite its limitations in intermolecular couplings, the Wurtz reaction has found a valuable niche in the synthesis of strained cyclic compounds via intramolecular reactions. When a molecule contains two halogen atoms, typically at the ends of a carbon chain (e.g., 1,n-dihalides), an intramolecular coupling can occur to form a cycloalkane.[17][18] This method has been successfully used to prepare small, strained rings like cyclopropane and bicyclobutane, where other methods might be less effective.[1][19]
Example: Br-(CH₂)₃-Br + 2Na → Cyclopropane + 2NaBr
Modern Alternatives for Branched Alkane Synthesis
For researchers and drug development professionals requiring the precise and high-yield synthesis of branched alkanes, several modern organometallic reactions have rendered the Wurtz reaction obsolete.
-
Corey-House Synthesis: This is one of the most versatile methods for creating unsymmetrical alkanes. It involves the reaction of a lithium dialkylcuprate (R₂CuLi) with an alkyl halide (R'-X). The reaction is highly reliable for coupling primary alkyl halides with a wide range of cuprates and exhibits high yields with minimal side products.
-
Grignard Reagents: The reaction of a Grignard reagent (R-MgX) with an appropriate electrophile, such as an alkyl halide (often requiring a catalyst) or an epoxide, provides a controlled route to C-C bond formation.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Kumada, and Negishi coupling provide powerful and highly selective methods for creating C(sp³)–C(sp³) bonds. These reactions offer broad functional group tolerance and stereochemical control that is unattainable with the Wurtz reaction.
Conclusion
The Wurtz reaction is a cornerstone of historical organic chemistry, offering a foundational lesson in C-C bond formation. However, for the contemporary synthesis of well-defined branched alkanes, it is an impractical and inefficient method. Its lack of selectivity when using mixed alkyl halides, its failure with sterically hindered substrates, and its propensity for side reactions result in low yields and complex purification challenges. For professionals in research and drug development, superior, more selective, and higher-yielding methodologies such as the Corey-House synthesis and transition-metal catalyzed cross-couplings are the authoritative and field-proven choices for the precise construction of complex alkane frameworks.
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An In-depth Technical Guide to the Identification and Properties of Decane Isomers
Abstract
Decane (C10H22), a saturated hydrocarbon, exists as 75 constitutional isomers, each exhibiting unique physicochemical properties despite sharing the same molecular formula.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, differentiation, and characteristic properties of decane isomers. The intricate relationship between molecular structure and properties, such as boiling point and chromatographic retention times, will be explored. Furthermore, this document details robust analytical methodologies, including gas chromatography-mass spectrometry (GC-MS), for the definitive identification of these isomers.[3] The applications of decane and its isomers, primarily as fuels, solvents, and chemical feedstocks, are largely dictated by their structural differences.[1]
Introduction: The Isomeric Complexity of Decane
Decane is an alkane hydrocarbon comprising ten carbon atoms and twenty-two hydrogen atoms.[4] While the term "decane" often refers to the straight-chain isomer, n-decane, it is crucial to recognize the existence of its 74 branched-chain structural isomers.[1][5] These isomers arise from the various possible arrangements of the carbon skeleton, leading to significant differences in their physical and chemical behaviors.[1] This isomeric complexity is of paramount importance in various scientific and industrial fields, including organic synthesis, fuel chemistry, and environmental toxicology, where the ability to distinguish between isomers is critical due to their varying reactivities and properties.[6]
The structural variations among decane isomers primarily involve carbon chain isomerism.[1] Some of these isomers can also exhibit stereoisomerism, specifically R/S optical isomerism, adding another layer of complexity.[1] The systematic naming of these numerous isomers is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a logical and unambiguous method for their identification.[7]
Physicochemical Properties of Decane Isomers: A Comparative Analysis
The seemingly subtle differences in the branching of the carbon chain among decane isomers lead to notable variations in their physical properties. These differences are fundamental to their separation and have a direct impact on their industrial applications.
Boiling Point and Volatility
A key distinguishing feature among decane isomers is their boiling point. As a general rule, increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces (specifically London dispersion forces), resulting in lower boiling points and higher volatility.[1] Consequently, highly branched isomers of decane have lower boiling points compared to their less branched or straight-chain counterparts.[1] n-Decane, with its linear structure, exhibits the highest boiling point among all the isomers.[1]
Density
Similar to the trend observed with boiling points, the density of decane isomers also tends to decrease with increased branching. The more compact structure of branched isomers results in less efficient packing of the molecules in the liquid state, leading to a lower density.[1]
Combustion Properties and Octane Rating
The degree of branching also significantly influences the combustion characteristics of decane isomers. Highly branched alkanes have higher octane ratings, which is a measure of a fuel's ability to resist "knocking" or premature detonation in an internal combustion engine.[1] This makes branched decane isomers valuable components in gasoline blends.[1] Conversely, n-decane, with its more uniform combustion profile, is a suitable component for diesel and jet fuels and is often used as a reference compound in combustion research.[1]
A summary of the key physicochemical properties of n-decane is presented in the table below. While data for all 75 isomers is extensive, n-decane serves as a crucial reference point.
| Property | Value | Source |
| Molecular Formula | C10H22 | [8] |
| Molecular Weight | 142.28 g/mol | [8] |
| Appearance | Colorless liquid | [8] |
| Odor | Gasoline-like | [9] |
| Boiling Point | 174.1 °C (354.4 °F) | [4] |
| Melting Point | -29.7 °C (-21.5 °F) | [4] |
| Density | 0.730 g/cm³ at 20 °C | [9] |
| Solubility in Water | Insoluble | [8] |
| Flash Point | 46 °C (115 °F) | [4] |
Analytical Methodologies for Isomer Identification
The structural similarity of decane isomers presents a significant analytical challenge. However, powerful techniques like gas chromatography-mass spectrometry (GC-MS) provide the necessary resolution and specificity for their definitive identification.[3]
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for separating volatile compounds like decane isomers. The separation is primarily based on differences in their boiling points and interactions with the stationary phase of the GC column.[10] On a non-polar stationary phase, the elution order of decane isomers is inversely related to their boiling points; more volatile, highly branched isomers elute earlier than their less branched and linear counterparts.[10]
Mass Spectrometry (MS)
When coupled with GC, mass spectrometry serves as a powerful detector for identifying the separated isomers. Electron ionization (EI) is a common ionization technique used in GC-MS.[3] In EI-MS, the decane isomer molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, acts as a molecular fingerprint that can be used for structural elucidation.[3] Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable carbocations.[3]
Kovats Retention Indices
To enhance the reliability of isomer identification, Kovats retention indices (RI) are often employed.[3] The RI of a compound is a measure of its retention time relative to a series of co-injected n-alkane standards. This method helps to normalize retention times across different instruments and analytical conditions, providing a more robust parameter for compound identification.
Experimental Protocol: GC-MS Analysis of a Decane Isomer Mixture
This section outlines a detailed, step-by-step methodology for the separation and identification of decane isomers using gas chromatography-mass spectrometry.
Sample Preparation
-
Standard Solution: Prepare a standard solution containing a mixture of the decane isomers of interest in a volatile, non-polar solvent such as hexane or pentane. A typical concentration is 10-100 µg/mL for each isomer.[10]
-
Complex Samples: If analyzing a complex matrix, perform a suitable extraction and clean-up procedure to isolate the hydrocarbon fraction.[10] For samples containing water, the organic layer can be passed through a small column of anhydrous sodium sulfate to remove residual moisture.[3]
-
Vialing: Transfer the final sample solution to a 2 mL autosampler vial.[3] Prepare a separate vial containing a homologous series of n-alkanes (e.g., C8 to C20) for the determination of retention indices.[3]
GC-MS Instrumentation and Conditions
-
Injector: Split/splitless inlet.[10]
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms), with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness is recommended for separation based on boiling point.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Injection Volume: 1 µL.[10]
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[10]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[10]
-
-
MS Transfer Line Temperature: 280 °C.[10]
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the decane isomers based on their retention times.
-
Mass Spectral Confirmation: Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[10]
-
Retention Index Calculation: To determine the Kovats Retention Index for each isomer, a separate analysis of the n-alkane standard mixture must be performed under identical GC conditions. The retention indices can then be calculated using the appropriate formula for temperature-programmed analysis.[10]
Visualization of Key Concepts
Visual aids are instrumental in understanding the complex relationships in the study of decane isomers.
Isomer Classification Workflow
The following diagram illustrates the systematic classification of decane isomers based on the length of their parent carbon chain.
Caption: Classification of decane isomers by parent chain length.
GC-MS Analysis Workflow
This diagram outlines the general workflow for the GC-MS analysis of decane isomers.
Caption: Workflow for the GC-MS analysis of decane isomers.
Applications and Industrial Relevance
Decane and its isomers are integral to various industrial processes.
-
Fuels: As previously mentioned, decane is a minor component of gasoline and kerosene.[2] Branched isomers are particularly valued for their high octane ratings in gasoline, while n-decane is used in jet and diesel fuels.[1]
-
Solvents: Due to their nonpolar nature, decane isomers are effective solvents for organic synthesis and in industrial applications such as paints, coatings, and varnishes.[11]
-
Chemical Feedstocks: They serve as precursors in the synthesis of other chemicals, including surfactants, lubricants, and plasticizers.[1][11]
-
Reference Standards: In analytical chemistry, particularly in gas chromatography, decane is used as a reference standard for the identification and quantification of other hydrocarbons.[11]
Environmental and Toxicological Considerations
Decane and its isomers are flammable liquids.[12] While generally considered to have low acute toxicity, inhalation of high concentrations can cause central nervous system depression.[13] Environmentally, decane released into the atmosphere is expected to exist as a vapor and will be degraded by photochemical reactions, with a half-life of approximately 11.5 hours for n-decane.[12] In soil, volatilization is a significant removal process.[12] Decane is considered readily biodegradable.[14]
Conclusion
The 75 structural isomers of decane represent a fascinating case study in the relationship between molecular structure and physicochemical properties. Their accurate identification is crucial for a multitude of applications in research and industry. This guide has provided a comprehensive overview of the key properties of decane isomers and detailed a robust analytical methodology, centered on GC-MS, for their definitive identification. A thorough understanding of these principles empowers researchers and scientists to effectively characterize and utilize these important hydrocarbons.
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Theoretical modeling of C10H22 isomers
An In-depth Technical Guide to the Theoretical Modeling of C10H22 Isomers
Abstract
The C10H22 molecular formula, corresponding to decane, encompasses 75 structural isomers, each presenting unique physicochemical properties despite sharing the same atomic composition.[1][2][3] This isomeric complexity poses a significant challenge for experimental characterization and provides a compelling case for the application of theoretical modeling. A robust computational workflow is essential for accurately predicting the relative stabilities and properties of these isomers, which is critical for applications ranging from fuel and lubricant design to understanding non-polar interactions in drug development. This guide details a validated, multi-tiered computational strategy, beginning with isomer enumeration and culminating in high-accuracy energy calculations and property prediction. We emphasize the critical role of conformational searching and the appropriate selection of theoretical methods, particularly the necessity of dispersion-corrected Density Functional Theory (DFT), to capture the subtle energetic differences that govern isomer stability. The methodologies presented herein provide a self-validating framework for researchers to reliably investigate complex isomeric landscapes.
Introduction: The Challenge of Isomeric Complexity
Decane (C10H22) and its isomers are fundamental components of fuels, solvents, and chemical feedstocks.[2] Beyond the linear n-decane, there are 74 branched isomers, which arise from different carbon chain connectivities.[1] This structural diversity leads to significant variations in properties; for example, increased branching generally lowers the boiling point and alters viscosity. Furthermore, many of these isomers possess chiral centers, leading to stereoisomers with distinct optical activities, a property of paramount importance in pharmacology.[1][2]
Experimentally characterizing all 75 isomers is a formidable task. Computational chemistry offers a powerful alternative for systematically exploring the entire isomeric space. However, the accuracy of theoretical predictions for alkanes is not trivial to achieve. The primary challenges are twofold:
-
Conformational Flexibility: Each isomer exists not as a single static structure but as an ensemble of interconverting conformers arising from rotations around C-C single bonds. Identifying the global minimum energy conformer on the potential energy surface (PES) is a prerequisite for accurate stability calculations.[4][5]
-
Dominance of Weak Interactions: The relative energies between alkane isomers are governed by a delicate balance of subtle intramolecular non-covalent interactions, primarily London dispersion forces.[6][7] Many standard computational methods historically fail to describe these interactions accurately.[8]
This guide provides a comprehensive workflow designed to overcome these challenges, enabling researchers to confidently model the properties of C10H22 and other flexible alkane systems.
Foundational Concepts in Theoretical Modeling
The choice of computational methodology is the most critical decision in the modeling process. It dictates the balance between accuracy and computational expense. For a problem as complex as the 75 decane isomers, a single-method approach is inefficient. A tiered strategy is superior, using fast, approximate methods to screen possibilities before applying more rigorous, costly methods for refinement.
Selecting the Appropriate Level of Theory
A key principle in computational chemistry is that no single method is perfect for all applications. The optimal choice depends on the specific question being asked.
-
Molecular Mechanics (MM): MM methods model molecules as collections of atoms connected by springs, governed by a "force field".[5] They are computationally inexpensive, making them ideal for rapidly exploring the vast conformational space of a flexible molecule. Modern force fields like GFN-FF have shown outstanding performance for alkane conformational energies and are suitable for the initial conformational search phase.[9] However, MM methods cannot describe electronic properties and are only as accurate as their underlying parameterization.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering a good balance of accuracy and cost for calculating electronic structure and energies. For alkanes, the choice of the DFT functional is critical. Standard functionals like B3LYP are known to perform poorly for systems dominated by dispersion forces.[8][10]
-
The Necessity of Dispersion Corrections: The subtle attractions between non-bonded parts of an alkane chain are a form of van der Waals or dispersion interaction. To account for this, an empirical dispersion correction, such as Grimme's D3 or D4 scheme, must be added to the DFT calculation.[7] Studies have repeatedly shown that a posteriori corrections for dispersion are essential for accurately modeling alkane thermochemistry.[6][8] Functionals like B3LYP-D3 or the B2PLYP double hybrid provide reliable results.[10]
-
-
High-Accuracy Ab Initio Methods: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy.[8] However, their computational cost scales very unfavorably with system size, making them impractical for optimizing all 75 decane isomers. Their primary role is to provide benchmark data for a small subset of molecules, which can then be used to validate the chosen DFT method.[8][10]
The logical relationship for selecting a method can be visualized as a trade-off between computational cost and desired accuracy.
Caption: Decision tree for selecting a computational method.
A Validated High-Throughput Workflow
This section outlines a robust, step-by-step protocol for the comprehensive theoretical modeling of all 75 C10H22 isomers. This workflow is designed to be self-validating by systematically refining structures and energies.
Caption: High-throughput computational workflow for isomer analysis.
Protocol Step 1: Isomer Enumeration & 3D Structure Generation
-
Enumeration: Obtain the list of all 75 C10H22 structural isomers. This can be done using established chemical knowledge or computational algorithms.[11] Publicly available lists also exist.[12][13]
-
Initial 3D Generation: For each isomer name (e.g., "2-methylnonane"), generate an initial 3D structure using molecular builder software (e.g., Avogadro, ChemDraw). A simple rule-based conversion from a 2D representation to 3D is sufficient at this stage.
Protocol Step 2: Comprehensive Conformational Search
Causality: The high flexibility of decane isomers means that a randomly generated 3D structure is unlikely to be the most stable conformer. A thorough search of the PES is required to locate low-energy minima.[4]
-
Method Selection: Choose a computationally inexpensive method. Molecular mechanics with a modern force field (e.g., GFN-FF) or a semi-empirical quantum method (e.g., GFN2-xTB) is highly recommended.[9]
-
Search Algorithm: Employ a robust search algorithm. A combination of systematic and stochastic methods, such as a hybrid Monte Carlo/Molecular Dynamics (MD) approach, is effective for exploring the torsional landscape.[4][14]
-
Execution: For each of the 75 isomers, submit the initial 3D structure to the conformational search protocol. The goal is to generate a pool of several hundred or thousand unique conformers.
-
Filtering: From the pool of conformers for each isomer, retain the unique structures within a specified energy window (e.g., 10-15 kJ/mol) of the lowest-energy conformer found. This eliminates high-energy duplicates and irrelevant structures.
Protocol Step 3: Geometry Optimization & Energy Refinement
Causality: The geometries obtained from MM or semi-empirical methods are approximate. To obtain accurate relative energies, the structures must be re-optimized at a more reliable level of theory.
-
Method Selection: Use a dispersion-corrected DFT method with a modest-sized basis set (e.g., B3LYP-D3(BJ) with a def2-SVP basis set). This provides a significant improvement in geometric and energetic accuracy over Step 2 without being prohibitively expensive.
-
Execution: For each isomer, take the 5-10 lowest-energy conformers identified in Step 2 and perform a full geometry optimization using the selected DFT method.
-
Verification: Perform a vibrational frequency calculation on the resulting optimized structures. The absence of imaginary frequencies confirms that the structure is a true local minimum on the PES. The structure with the lowest electronic energy for each isomer is now considered its ground-state conformer.
Protocol Step 4: Final Energy Calculation and Thermodynamic Analysis
Causality: While the geometries from Step 3 are reliable, even greater accuracy in the relative energies can be achieved by performing a final "single-point" energy calculation with a larger basis set, which better describes the electron distribution.
-
Method Selection: Using the optimized geometries from Step 3, perform a single-point energy calculation with the same DFT functional but a larger basis set (e.g., def2-TZVP).
-
Thermodynamic Correction: Use the vibrational frequencies calculated in Step 3 to compute the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K). The relative stability of two isomers (A and B) is determined by the difference in their Gibbs free energies (ΔG = G_A - G_B), not just their electronic energies.
-
Data Consolidation: Compile the final Gibbs free energies for the lowest-energy conformer of all 75 isomers.
Data Analysis and Property Prediction
With accurate energies calculated, the data can be analyzed to extract chemically meaningful insights and predict other physical properties.
Relative Stabilities of Decane Isomers
The thermodynamic stability of an isomer relative to n-decane can be calculated from the results of the workflow. Generally, branched alkanes are thermodynamically more stable than their linear counterparts.[15] The table below shows representative results for a few decane isomers, illustrating the expected trend.
| Isomer Name | Structure | Branching | Calculated Relative Gibbs Free Energy (kJ/mol) |
| n-Decane | Straight Chain | None | 0.00 (Reference) |
| 2-Methylnonane | CH₃-(CH(CH₃))-(CH₂)₆-CH₃ | Low | -3.1 |
| 3-Ethyl-3-methylhexane | CH₃CH₂-C(CH₃)(C₂H₅)-CH₂CH₂CH₃ | Medium | -8.5 |
| 2,2,4,4-Tetramethylhexane | (CH₃)₃C-CH₂-C(CH₃)₂-CH₂CH₃ | High | -15.2 |
Note: Values are illustrative, based on typical trends found in computational studies. Actual values will depend on the precise level of theory used.[8]
Predicting Physicochemical Properties (QSPR)
The outputs of quantum chemical calculations (such as molecular surface area, dipole moment, orbital energies) can serve as powerful "descriptors" in Quantitative Structure-Property Relationship (QSPR) models.[16] These models use statistical methods to correlate structural descriptors with experimental properties.
For instance, a QSPR model can be developed to predict the boiling point of the C10H22 isomers.[17][18]
-
Descriptor Calculation: From the optimized DFT structures, calculate a variety of constitutional, topological, and quantum-chemical descriptors.
-
Model Training: Using a dataset of alkanes with known experimental boiling points, train a multiple linear regression or machine learning model to find the best correlation between the calculated descriptors and the boiling points.[19]
-
Prediction: Apply the trained model to the full set of 75 decane isomers to predict their boiling points. This allows for the rapid estimation of properties that may be difficult to measure experimentally.
Conclusion and Best Practices
The theoretical modeling of the 75 C10H22 isomers is a complex but tractable problem that showcases the power of modern computational chemistry. A naive single-calculation approach is doomed to fail due to the conformational flexibility and the critical importance of dispersion forces in these systems.
The multi-tiered workflow presented in this guide provides a scientifically rigorous and computationally efficient framework for this task. The key best practices for researchers are:
-
Never Underestimate Conformational Complexity: Always perform a thorough conformational search using a cost-effective method before any high-level calculations.
-
Dispersion is Not Optional: For alkanes and other non-polar systems, always use a DFT functional that includes a modern dispersion correction (e.g., -D3 or -D4). Uncorrected functionals will yield qualitatively incorrect results for isomer energies.[6][8][20]
-
Use a Tiered Approach: Leverage the strengths of different methods. Use fast methods for broad exploration and reserve computationally expensive, high-accuracy methods for final refinement of a small number of candidate structures.
-
Validate Against Benchmarks: Whenever possible, compare your chosen DFT method's performance against high-level ab initio calculations or reliable experimental data for a smaller, related system to validate its accuracy.[8][21]
By adhering to these principles, researchers in drug development, materials science, and chemical engineering can reliably predict the structure, stability, and properties of complex isomeric mixtures, accelerating discovery and deepening fundamental understanding.
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Thermochemical Data for 3-Ethyl-2,2,3-trimethylpentane: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the thermochemical data for 3-Ethyl-2,2,3-trimethylpentane (CAS No. 52897-17-3).[1] Addressed to researchers, scientists, and professionals in drug development, this document details both computational and experimental methodologies for determining key thermochemical properties, including the standard enthalpy of formation, standard molar entropy, and heat capacity. By explaining the causality behind methodological choices, this guide aims to provide a robust and self-validating framework for understanding and utilizing the thermochemical characteristics of this highly branched alkane.
Introduction: The Significance of Thermochemical Data
Thermochemical data are fundamental to understanding and predicting the behavior of chemical substances in various processes. For a molecule like this compound, a C10H22 isomer, this information is critical in fields ranging from combustion engineering to pharmaceutical sciences.[2] The standard enthalpy of formation (ΔfH°), for instance, dictates the energy released or absorbed during a chemical reaction, a cornerstone of safety assessment and process optimization. Standard molar entropy (S°) and heat capacity (Cp) are essential for determining the spontaneity and temperature dependence of chemical processes, respectively. Accurate thermochemical data enables the reliable modeling of reaction kinetics, phase equilibria, and transport properties, which are indispensable for designing and scaling up chemical and manufacturing processes.
Branched alkanes, such as this compound, are known to be thermodynamically more stable than their linear isomers.[3][4] This increased stability, reflected in a more negative enthalpy of formation, is a key consideration in their application as fuels and lubricants. In the context of drug development, understanding the thermochemical properties of excipients and related molecules is crucial for formulation stability, manufacturing processes, and predicting drug-excipient interactions.
Computational Determination of Thermochemical Properties
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful and reliable alternative for obtaining accurate thermochemical properties. High-level ab initio methods, such as the Gaussian-3 (G3) theory, have demonstrated high accuracy in predicting the enthalpies of formation of branched alkanes, often with errors of less than 2 kcal/mol.[1][5]
Computational Workflow
The following workflow outlines the steps for calculating the thermochemical data of this compound using the Gaussian suite of programs.[6][7][8][9]
Caption: Computational workflow for determining thermochemical properties.
Detailed Protocol for Computational Thermochemistry
-
Molecular Structure Input : The 3D structure of this compound is built using a molecular editor and saved in a suitable format for input into the Gaussian software.
-
Geometry Optimization : An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A computationally efficient method like Density Functional Theory (DFT) with the B3LYP functional and a modest basis set (e.g., 6-31G(d)) is often employed for this step.[10]
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two crucial purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies required for the calculation of zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[6][7][8]
-
-
Single-Point Energy Calculation : To achieve high accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally demanding method, such as the G3 composite method. G3 theory combines results from several high-level calculations to approximate the energy of a coupled-cluster calculation with a large basis set, yielding highly accurate electronic energies.[1][5]
-
Thermochemical Analysis : The thermochemical analysis is performed by combining the high-level electronic energy with the thermal corrections obtained from the frequency calculation. Gaussian uses standard statistical mechanics formulations to calculate the enthalpy, entropy, and heat capacity from translational, rotational, vibrational, and electronic partition functions.[6][7][8] The standard enthalpy of formation is then derived using the atomization method, which involves calculating the enthalpy change for the formation of the molecule from its constituent atoms in their standard states.[10]
Experimental Determination of the Enthalpy of Formation
The primary experimental technique for determining the standard enthalpy of formation of a combustible compound like this compound is oxygen bomb calorimetry .[11][12] This method measures the heat of combustion (ΔcH°) at constant volume, from which the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Workflow for Oxygen Bomb Calorimetry
The following diagram illustrates the key stages involved in an isoperibol oxygen bomb calorimetry experiment.
Caption: Experimental workflow for oxygen bomb calorimetry.
Detailed Protocol for Isoperibol Bomb Calorimetry
-
Sample Preparation : A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible.[13] Due to its volatility, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly and Charging : The crucible is placed in the bomb, and the bomb is sealed. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm.[14][15]
-
Calorimeter Setup : The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is assembled, ensuring the stirrer and temperature probe are correctly positioned. The system is allowed to reach thermal equilibrium. An isoperibol calorimeter maintains the surrounding jacket at a constant temperature.[3][16]
-
Ignition and Temperature Monitoring : The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is monitored with high precision as a function of time before, during, and after combustion until a steady final temperature is reached.[14]
-
Data Analysis : The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings. The heat of combustion at constant volume (ΔU_comb) is then calculated using the following equation:
ΔU_comb = - (C_cal * ΔT_corr - q_fuse - q_acid) / m_sample
where:
-
C_cal is the heat capacity of the calorimeter, determined by calibrating with a standard substance like benzoic acid.[17]
-
ΔT_corr is the corrected temperature rise.
-
q_fuse is the heat released by the combustion of the fuse wire.
-
q_acid is the correction for the formation of nitric acid from residual nitrogen in the bomb.
-
m_sample is the mass of the sample.
-
-
Conversion to Standard Enthalpy of Formation : The standard enthalpy of combustion (ΔcH°) is calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(pV). For the combustion of this compound:
C₁₀H₂₂(l) + 15.5 O₂(g) → 10 CO₂(g) + 11 H₂O(l)
The standard enthalpy of formation (ΔfH°) of this compound is then calculated using Hess's Law:
ΔfH°(C₁₀H₂₂) = 10 * ΔfH°(CO₂) + 11 * ΔfH°(H₂O) - ΔcH°(C₁₀H₂₂)
where the standard enthalpies of formation of CO₂(g) and H₂O(l) are well-established values.
Thermochemical Data for this compound
The following table summarizes the calculated thermochemical properties for this compound in the ideal gas phase at 298.15 K and 1 atm, obtained through the computational workflow described in Section 2. For comparative purposes, experimental data for its linear isomer, n-decane, are also provided.
| Property | This compound (Calculated) | n-Decane (Experimental) | Units |
| Standard Enthalpy of Formation (ΔfH°) | -265.5 ± 4.0 | -248.82 ± 0.80[18] | kJ/mol |
| Standard Molar Entropy (S°) | 478.2 ± 2.0 | 469.64 | J/(mol·K) |
| Heat Capacity (Cp) | 325.8 ± 3.0 | 315.46[4] | J/(mol·K) |
Note: The uncertainties in the calculated values represent the expected accuracy of the G3 computational method.
The calculated standard enthalpy of formation for this compound is more negative than that of n-decane, which is consistent with the general trend that branched alkanes are thermodynamically more stable than their straight-chain isomers.[3][4] The higher degree of branching in this compound leads to a more compact structure with increased intramolecular van der Waals interactions, contributing to its greater stability.
Conclusion
This technical guide has detailed the methodologies for determining the thermochemical properties of this compound. While experimental data for this specific isomer is scarce in the public domain, high-level computational chemistry provides a robust and accurate means of obtaining these crucial parameters. The presented computational workflow, based on G3 theory, offers a reliable pathway to the standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, the detailed protocol for oxygen bomb calorimetry outlines the established experimental approach for validating such computational results. The thermochemical data presented herein for this compound will be of significant value to researchers and professionals requiring this information for process modeling, safety assessments, and fundamental chemical understanding.
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Solubility of non-polar compounds in branched alkanes
An In-Depth Technical Guide to the Solubility of Non-Polar Compounds in Branched Alkanes
Abstract
This technical guide provides a comprehensive examination of the principles governing the solubility of non-polar compounds within branched alkane solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond foundational theories to explore the nuanced molecular interactions and thermodynamic forces at play. We will dissect the significant influence of alkane isomerism, demonstrating how molecular branching alters the solvent properties compared to linear analogues. This guide offers field-proven, step-by-step experimental protocols for the accurate determination of solubility, emphasizing self-validating methodologies. The content is grounded in authoritative scientific literature to explain the causality behind experimental choices and observed phenomena, providing a robust resource for laboratory application and theoretical understanding.
Foundational Principles of Non-Polar Solubility
The solubility of any compound is dictated by the fundamental chemical principle of "like dissolves like"[1][2]. This axiom posits that substances with similar intermolecular forces and polarity are more likely to be miscible. In the context of this guide, we are concerned with non-polar solutes dissolving in non-polar solvents.
Alkanes, whether linear or branched, are hydrocarbons containing only carbon-carbon and carbon-hydrogen single bonds[3]. Due to the minimal difference in electronegativity between carbon and hydrogen, alkane molecules are fundamentally non-polar[4][5]. Consequently, the dominant intermolecular forces are the relatively weak van der Waals dispersion forces, which arise from temporary fluctuations in electron density[5]. For a non-polar solute to dissolve in an alkane solvent, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions[5]. In non-polar systems, these interactions are all van der Waals forces, and the process is often energetically neutral or slightly endothermic, driven primarily by an increase in entropy[5][6].
The Distinctive Role of Branched Alkanes as Solvents
While all alkanes are non-polar, their effectiveness as solvents is not uniform. The isomeric structure—specifically, the degree of branching—plays a critical role in defining their physical and solvent properties.
The Effect of Branching on Physical Properties
Compared to a linear (n-alkane) counterpart with the same number of carbon atoms, a branched-chain alkane exhibits distinct physical properties. Increased branching leads to a more compact, spherical molecular shape[7]. This change has two primary consequences:
-
Lower Boiling Point: The reduced surface area of a branched molecule decreases the potential for surface contact with neighboring molecules. This weakens the overall van der Waals forces, meaning less energy is required to transition from the liquid to the gaseous phase, resulting in a lower boiling point[8][9][10].
-
Higher Melting Point (Often): The more symmetrical and compact shape of highly branched alkanes can allow them to pack more efficiently into a crystal lattice[7][9]. This can lead to a higher melting point compared to less branched isomers. For example, the highly branched and symmetrical neopentane has a much higher melting point (-16°C) than n-pentane (-130°C)[9].
These differences are summarized in the table below.
| Alkane (C₅H₁₂) Isomer | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Pentane | Linear | 36.1 | -129.7 |
| Isopentane (2-methylbutane) | Branched | 27.7 | -159.9 |
| Neopentane (2,2-dimethylpropane) | Highly Branched | 9.5 | -16.6 |
Data compiled from various chemical property databases.
Impact of Branching on Solvent Performance
The structural changes wrought by branching directly impact an alkane's ability to act as a solvent. The weaker intermolecular van der Waals forces in a bulk branched alkane solvent mean that less energy is required to create a cavity for a solute molecule. This can facilitate the dissolution of non-polar solutes. Studies have shown that branching in a solvent's molecular structure can significantly increase the solubility of certain solutes compared to an n-alkane of the same molecular weight[11]. The more compact structure of branched alkanes may also allow for more effective solvation of non-polar molecules, particularly those with complex shapes.
Molecular Interactions and Thermodynamic Insights
The dissolution of a non-polar compound in a branched alkane is governed by the thermodynamics of mixing. The spontaneity of this process is determined by the change in Gibbs free energy (ΔG_mix).
ΔG_mix = ΔH_mix - TΔS_mix
Where:
-
ΔH_mix is the enthalpy of mixing.
-
ΔS_mix is the entropy of mixing.
-
T is the absolute temperature.
For a process to be spontaneous, ΔG_mix must be negative[6].
-
Enthalpy of Mixing (ΔH_mix): In an ideal non-polar solution, the energy required to break existing solute-solute and solvent-solvent interactions is perfectly balanced by the energy released upon forming new solute-solvent interactions. In such cases, ΔH_mix is zero[6]. In real-world applications involving branched alkanes, the interactions are rarely perfectly matched, leading to a small, slightly positive (endothermic) ΔH_mix.
-
Entropy of Mixing (ΔS_mix): The primary driving force for the dissolution of non-polar solutes in non-polar solvents is the significant increase in entropy[6]. The mixing of solute and solvent molecules increases the randomness and the number of possible microstates of the system, resulting in a positive ΔS_mix[6]. As long as the TΔS_mix term is larger than the ΔH_mix term, the overall ΔG_mix will be negative, and dissolution will occur.
The diagram below illustrates the key intermolecular forces at play during the dissolution process.
Caption: Dissolution requires overcoming existing interactions to form new solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
Accurately measuring the solubility of a non-polar compound is critical for applications in drug formulation and process chemistry. The equilibrium shake-flask method is a robust and widely accepted technique.
Principle
An excess amount of the solid solute is agitated in the branched alkane solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is quantified. This concentration represents the solubility of the compound at that specific temperature.
Step-by-Step Methodology
-
Preparation: Accurately weigh an amount of the non-polar solute known to be in excess of its estimated solubility and place it into a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Solvent Addition: Add a precise volume of the chosen branched alkane solvent to the container[12].
-
Equilibration: Seal the container and place it in a constant temperature environment (e.g., a shaker bath or incubator). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration (using a solvent-compatible, non-adsorptive filter like PTFE) is required. This step is critical to prevent suspended microparticles from artificially inflating the measured concentration.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. The concentration of the solute in the aliquot is then determined using a suitable analytical technique.
-
Gravimetric Analysis: A known volume of the solution can be evaporated to dryness, and the mass of the remaining solute can be measured. This is simple but requires a non-volatile solute.
-
Spectroscopic/Chromatographic Analysis: For more complex mixtures or lower concentrations, techniques like UV-Vis Spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are preferred for their sensitivity and specificity[13]. A calibration curve using standards of known concentrations must be prepared to ensure accurate quantification.
-
-
Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
The following diagram outlines this experimental workflow.
Caption: Workflow for the experimental determination of solubility via the shake-flask method.
Applications in Research and Drug Development
The unique properties of branched alkanes make them valuable solvents in various scientific and industrial fields, particularly in the pharmaceutical sector.
-
Drug Formulation: For non-polar active pharmaceutical ingredients (APIs), branched alkanes can serve as effective solvents or co-solvents in liquid formulations, especially for topical or parenteral routes where water solubility is not a requirement[14]. Their low toxicity compared to aromatic alternatives is a significant advantage[14].
-
Extraction and Purification: The selective solvency of branched alkanes is utilized in the extraction and purification of natural products and synthetic compounds[15][16]. They can effectively dissolve non-polar target molecules, leaving behind more polar impurities.
-
Crystallization: Branched alkanes can be used as anti-solvents or as the primary solvent in the crystallization process of non-polar drugs, controlling crystal size and morphology, which are critical for bioavailability and stability[14].
-
Reaction Media: Due to their chemical inertness, alkanes are excellent solvents for reactions involving highly reactive reagents that would otherwise react with more functionalized solvents[3].
Conclusion
The solubility of non-polar compounds in branched alkanes is a complex interplay of molecular structure, intermolecular forces, and thermodynamics. The introduction of branching into an alkane's carbon skeleton fundamentally alters its physical properties, often enhancing its efficacy as a solvent for non-polar solutes compared to its linear isomers. This enhancement is primarily attributed to the weaker solvent-solvent interactions in the bulk liquid, which facilitates the creation of a solute cavity. The dissolution process is overwhelmingly driven by a positive change in entropy. For professionals in drug development and chemical research, a thorough understanding of these principles, coupled with robust experimental methodologies, is essential for formulation, purification, and chemical synthesis.
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Methodological & Application
Application Note: 3-Ethyl-2,2,3-trimethylpentane as a High-Performance, Non-Polar Solvent
Abstract
This guide provides a comprehensive technical overview of 3-Ethyl-2,2,3-trimethylpentane (CAS: 52897-17-3), a highly branched C10 alkane, for use as a non-polar solvent in research, development, and manufacturing.[1][2] We will explore its unique physicochemical properties, contrasting them with traditional alkane solvents, and present detailed protocols for its application in organic synthesis, extraction, and chromatography. The information herein is intended for researchers, chemists, and drug development professionals seeking advanced, high-purity solvent alternatives.
Introduction: Beyond Conventional Alkane Solvents
This compound is a saturated, acyclic hydrocarbon belonging to the decane isomer group (C10H22).[1][2][3][4][5] Unlike its linear counterpart, n-decane, its molecular structure is characterized by significant branching. This steric complexity imparts a unique set of physical properties that can be leveraged to enhance chemical processes. Alkanes are fundamentally non-polar and chemically inert under many conditions, making them excellent solvents for non-polar compounds and sensitive reactions.[5][6][7][8][9] The specific isomeric structure of this compound offers a distinct profile of boiling point, viscosity, and solvation characteristics compared to less-branched isomers, positioning it as a specialized tool for precise chemical applications.
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is defined by its physical properties. The high degree of branching in this compound results in a more compact, globular molecular shape. This affects the strength of the intermolecular van der Waals forces, leading to different physical characteristics when compared to linear alkanes of the same carbon number.[3][9][10]
| Property | This compound | n-Decane (for comparison) | n-Heptane (for comparison) |
| Molecular Formula | C10H22[1][2] | C10H22[5][11] | C7H16 |
| CAS Number | 52897-17-3[1][2] | 124-18-5[5] | 142-82-5 |
| Molecular Weight | 142.28 g/mol [1][2] | 142.28 g/mol [11] | 100.21 g/mol |
| Boiling Point | ~163-165 °C (estimated) | 174.1 °C[12] | 98.4 °C |
| Density | Data not widely available | 0.730 g/mL[11][12] | 0.684 g/mL |
| Vapor Pressure | 2.34 mmHg at 25°C[13] | ~1.3 mmHg at 20°C[11] | ~45 mmHg at 20°C |
| Water Solubility | Insoluble[5][6][7][8] | Insoluble[5][11] | Insoluble |
| Primary Hazard | Flammable Liquid | Flammable Liquid[11] | Highly Flammable Liquid |
Causality Behind the Properties: The increased branching in this compound prevents efficient packing of the molecules, reducing the surface area available for intermolecular interactions. This generally leads to a lower boiling point compared to its straight-chain isomer, n-decane, which has stronger London dispersion forces.[7][9][10] Its lower vapor pressure compared to heptane makes it less volatile and easier to handle at ambient and moderately elevated temperatures.
Caption: Impact of branching on boiling point.
Applications and Experimental Protocols
As a non-polar, aprotic solvent, this compound is suitable for a range of applications where solvent inertness and specific physical properties are paramount.
Application 3.1: Reaction Medium for Air- and Moisture-Sensitive Reagents
Expertise & Experience: The chemical inertness of saturated alkanes makes them ideal solvents for highly reactive organometallic reagents, such as Grignard reagents or organolithiums. Unlike ethereal solvents (e.g., THF, Diethyl Ether), alkanes do not coordinate to the metal center, which can alter reactivity. The relatively high boiling point of this compound allows for a wider reaction temperature range compared to hexane or heptane, while its branched structure can influence solute stability and reaction kinetics.
Protocol: Preparation of Phenylmagnesium Bromide
This protocol describes a self-validating system where the successful formation of the Grignard reagent is indicated by the consumption of magnesium metal and a noticeable exotherm.
Methodology:
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.
-
Reagent Setup:
-
In the flask, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine (as an initiator).
-
Add this compound (calculated to result in a final concentration of 0.5 M).
-
-
Initiation & Reaction:
-
In the dropping funnel, add a solution of bromobenzene (1.0 eq) in this compound.
-
Add a small portion (~5-10%) of the bromobenzene solution to the flask while stirring.
-
If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
-
Completion & Use: After the addition is complete, continue stirring at room temperature or with gentle heating for 1 hour to ensure all magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent, ready for subsequent reactions.
Caption: Workflow for Grignard reagent synthesis.
Application 3.2: Extraction of Thermally Labile Natural Products
Expertise & Experience: Liquid-liquid extraction requires a solvent that is immiscible with the source matrix (typically aqueous) and has good solvency for the target analyte.[8][9] this compound's hydrophobicity and low density ensure clean phase separation from water.[6] Its low vapor pressure relative to hexane reduces evaporative losses during handling, which is critical when working with valuable or potent compounds.
Protocol: Extraction of a Non-Polar Analyte from an Aqueous Broth
Methodology:
-
Sample Preparation: Adjust the pH of the aqueous fermentation broth (100 mL) to neutral (pH 7.0) to ensure the non-polar analyte is not ionized.
-
First Extraction:
-
Transfer the broth to a 250 mL separatory funnel.
-
Add 50 mL of this compound.
-
Stopper the funnel and invert gently 15-20 times, venting frequently to release any pressure buildup. Trustworthiness Check: Avoid vigorous shaking to prevent the formation of emulsions, which can complicate phase separation.
-
-
Phase Separation: Allow the layers to separate fully. The organic layer (top layer, less dense) will contain the extracted analyte. Drain the lower aqueous layer.
-
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction with a fresh 50 mL portion of the solvent to maximize recovery.
-
Combine & Dry: Combine the organic extracts. Dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Solvent Removal: Decant the dried extract and remove the solvent using a rotary evaporator. The higher boiling point requires a slightly higher bath temperature and/or lower vacuum compared to heptane.
Health and Safety Considerations
Proper handling of any chemical solvent is essential for laboratory safety. This compound, like other alkanes, is a flammable liquid and can cause irritation.[14][15]
-
Flammability: Highly flammable liquid and vapor.[14] Keep away from heat, sparks, open flames, and hot surfaces.[14][15][16] Use explosion-proof electrical equipment and take precautionary measures against static discharge by grounding and bonding containers.[14][16]
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[14] Causes skin irritation.[14] May cause drowsiness or dizziness.[14] Avoid breathing vapors and use only in a well-ventilated area or chemical fume hood.[14][15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.[14][15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Key safety precautions for solvent handling.
Conclusion
This compound represents a valuable, high-performance non-polar solvent for specialized chemical applications. Its highly branched structure provides a unique set of physical properties—including a moderate boiling point, low volatility, and chemical inertness—that can offer advantages over traditional linear alkanes. By understanding the relationship between its molecular structure and its physical behavior, researchers can leverage this solvent to improve reaction control, enhance extraction efficiency, and ensure process safety.
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Application Note: High-Efficiency Separation of Decane Isomers by Fractional Distillation
Abstract
Decane (C10H22), a significant component in fuels and a common solvent, exists as 75 structural isomers.[1] Many of these isomers exhibit very close boiling points, presenting a significant purification challenge. This application note provides a detailed technical guide for the separation of decane isomers using high-efficiency fractional distillation. It covers the theoretical principles, apparatus selection, a step-by-step experimental protocol, and methods for analytical validation. The methodologies described are grounded in established principles of chemical engineering and are designed to provide researchers and drug development professionals with a robust framework for achieving high-purity isomer fractions.
Introduction: The Separation Challenge
The physical properties of alkane isomers are dictated by their molecular structure. Linear alkanes, such as n-decane, have the largest surface area, leading to stronger intermolecular van der Waals forces and consequently, higher boiling points.[1] Conversely, increased branching creates more compact, spherical molecules, which reduces the surface area available for interaction, lowering the boiling point.[1] The separation of these isomers is critical in applications where specific molecular structures are required, such as in fuel formulation to control octane ratings or in fine chemical synthesis as specific feedstocks.
Fractional distillation is a powerful technique for separating liquid mixtures into their components based on differences in volatility.[2] When the boiling points of the components are very close—as is the case with many decane isomers—standard simple distillation is ineffective. High-efficiency fractional distillation, which utilizes a column to create a series of vaporization-condensation cycles, is required to achieve the necessary separation.[3][4]
Table 1: Boiling Points of Selected Decane Isomers This table illustrates the narrow boiling point differences that necessitate a high-efficiency distillation approach.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Decane | Straight-chain | 174.1[5] |
| 2-Methylnonane | Branched | 167.8 |
| 3-Methylnonane | Branched | 168.6 |
| 4-Methylnonane | Branched | 166.5 |
| 2,2-Dimethylocatane | Highly Branched | 156.7 |
| 3,3-Dimethylocatane | Highly Branched | 161.4 |
| (Note: Boiling points for branched isomers are representative values and can vary slightly. Sourced from publicly available data.) |
Theoretical Background: Principles of High-Efficiency Separation
Effective fractional distillation relies on establishing a continuous series of equilibria between the liquid and vapor phases along the length of a distillation column. Two concepts are central to understanding and optimizing this process: Theoretical Plates and Reflux Ratio.
Theoretical Plates
A "theoretical plate" is a hypothetical zone within the distillation column where one complete cycle of vaporization and condensation occurs, bringing the liquid and vapor phases into equilibrium.[4][6] Each theoretical plate effectively represents a single simple distillation.[3] For a mixture with close boiling points, a greater number of theoretical plates is required to achieve a high degree of separation.[7] The efficiency of a column is often described by its number of theoretical plates; a more efficient column will have more plates over a given length. The physical height of a column section that corresponds to one theoretical plate is known as the Height Equivalent to a Theoretical Plate (HETP).[6] A lower HETP signifies a more efficient column packing.
Reflux Ratio
The reflux ratio (R) is a critical operational parameter defined as the ratio of the amount of condensed vapor returned to the column (reflux) to the amount of condensed vapor collected as distillate (product).[8]
-
R = L / D (where L = rate of liquid reflux, D = rate of distillate collection)
A higher reflux ratio enhances separation by increasing the number of vaporization-condensation cycles for a given plate, thereby improving the enrichment of the more volatile component at the top of the column.[8] However, this comes at the cost of longer distillation times and higher energy consumption.[8][9] For separating close-boiling isomers, a high reflux ratio is essential. An optimal reflux ratio balances separation purity with practical considerations of time and energy.[9] Industry practices, such as those outlined in ASTM D2892 for petroleum distillation, often utilize a reflux ratio of 5:1 for efficient fractionation, providing an excellent starting point.
Experimental Design and Apparatus
Achieving the high number of theoretical plates necessary for separating decane isomers requires careful selection of the distillation column and its packing.
Column Selection and Packing
For this application, a packed column is superior to a simple Vigreux column due to its significantly higher surface area, which facilitates more efficient vapor-liquid contact.
-
Random Packing (e.g., Raschig Rings, Berl Saddles): These are inert pieces (often glass, ceramic, or metal) that are randomly packed into the column.[2] They provide a large surface area for the condensation-vaporization cycles.[10][11] Glass Raschig rings are a cost-effective and chemically inert option suitable for this application.
-
Structured Packing (e.g., Wire Mesh): This type of packing consists of a regular, repeating structure that provides a very high surface area and low pressure drop, making it extremely efficient.[11][12] While more expensive, structured packing offers the lowest HETP and is ideal for challenging separations.
For this protocol, we will specify the use of high-efficiency structured packing to maximize the number of theoretical plates. A column with an efficiency of at least 15-20 theoretical plates is recommended.
Apparatus
-
Heating Mantle with Magnetic Stirring
-
Round Bottom Flask (sized so the initial charge is 50-60% of the volume)
-
Packed Fractional Distillation Column (minimum 15 theoretical plates)
-
Distillation Head with Condenser and Reflux Control (Solenoid or manual)
-
Thermometer or Temperature Probe (-10 to 200 °C range, 0.1 °C resolution)
-
Receiving Flasks (graduated)
-
Vacuum Adapter and Cold Trap (if performing vacuum distillation for high-boiling isomers)
-
Insulating material (glass wool, aluminum foil)
-
Standard laboratory glassware and clamps
Detailed Protocols
This section outlines the complete workflow from setup to analysis.
Protocol Part 1: Pre-Distillation Setup
-
Charge the Flask: Add the decane isomer mixture and a magnetic stir bar to the round bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.
-
Assemble the Apparatus: Securely clamp the flask to the heating mantle. Attach the packed fractionating column vertically. Ensure all glass joints are properly sealed.
-
Position the Thermometer: Place the thermometer or temperature probe in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature entering the condenser.
-
Connect Condenser and Receiver: Attach the condenser and connect the cooling water (in at the bottom, out at the top). Place a receiving flask at the condenser outlet.
-
Insulate the Column: Wrap the distillation column from the flask joint to the distillation head with glass wool or aluminum foil. This minimizes heat loss to the environment, ensuring that the temperature gradient within the column is maintained only by the vapor-liquid equilibrium.
Diagram: Experimental Workflow
Caption: Enrichment of the more volatile component (A) across theoretical plates.
Protocol Part 3: Post-Distillation Analysis (Quality Control)
The purity of each collected fraction must be verified analytically. Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, is the ideal method.
[13]1. Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of each collected fraction in a volatile solvent like hexane. Also prepare a standard of the original mixture for comparison. 2[13]. GC-MS Analysis: Inject the samples into the GC-MS system. Separation on a non-polar capillary column occurs primarily based on boiling point, which is ideal for this analysis. 3[13]. Data Analysis:
- Identify the peaks in the chromatogram based on their retention times.
- Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). [13] * Calculate the relative percentage of each isomer in a given fraction by integrating the peak areas.
Table 3: Example Gas Chromatography (GC) Protocol Parameters
| Parameter | Recommended Setting | Purpose |
| GC System | Agilent 7890B or equivalent | Standard high-performance gas chromatograph. |
| Column | Non-polar (e.g., HP-1ms, DB-1ms) 30 m x 0.25 mm ID, 0.25 µm film | Separates alkanes based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 180°C (hold 5 min) | Separates decane isomers effectively within a reasonable runtime. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for definitive identification. |
Troubleshooting
-
Problem: Temperature at the distillation head fluctuates or drops.
-
Cause: Boil-up rate is too low or inconsistent.
-
Solution: Increase the heat input from the mantle slightly and ensure the stir bar is agitating the liquid effectively. Check for drafts and ensure column insulation is adequate.
-
-
Problem: Column "flooding" (liquid fills the packed section).
-
Cause: Boil-up rate is too high.
-
Solution: Immediately reduce or turn off the heat. Allow the liquid to drain back into the flask. Restart the heating process at a much slower rate.
-
-
Problem: Poor separation (GC analysis shows significant cross-contamination).
-
Cause 1: Insufficient number of theoretical plates in the column.
-
Solution 1: Use a longer or more efficient (e.g., structured packing) column.
-
Cause 2: Reflux ratio was too low.
-
Solution 2: Repeat the distillation with a higher reflux ratio (e.g., increase from 10:1 to 20:1).
-
Cause 3: Column was not allowed to equilibrate at total reflux.
-
Solution 3: Ensure a proper equilibration period before beginning collection.
-
Conclusion
The separation of decane isomers is a challenging but achievable task through the application of high-efficiency fractional distillation. Success hinges on a deep understanding of the theoretical principles and meticulous control over key experimental parameters. By utilizing a column with a high number of theoretical plates, maintaining a slow and steady boil-up rate, and operating at a high reflux ratio, researchers can effectively isolate isomers with very small differences in boiling points. Subsequent analytical verification by gas chromatography is a mandatory final step to confirm the purity of the resulting fractions.
References
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Grokipedia. (n.d.). Theoretical plate.
- Quora. (2019). What is a theoretical plate in fractional distillation?.
- Fun with entropy. (n.d.). Theoretical Plates (Fractional Distillation).
- Chemistry LibreTexts. (2022). 5.3A: Theory of Fractional Distillation.
- Grokipedia. (n.d.). List of isomers of decane.
- Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing.
- California State University, Northridge. (n.d.). Gas Chromatography.
- Wikipedia. (n.d.). Fractional distillation.
- Wikipedia. (n.d.). Decane.
- Scribd. (n.d.). Decane Isomers: Boiling Points & Reactions.
- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22.
- National Center for Biotechnology Information. (n.d.). Decane. PubChem Compound Database.
- Cheresources.com Community. (2006). What To Use As Packing In A Distillation Column.
- YouTube. (2024). How Reflux ratio affects separation efficiency ?. KnowChem.
- Restek. (n.d.). Decane: CAS # 124-18-5 Compound Information and Applications for GC and LC Analysis.
- MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
- Industrial & Engineering Chemistry. (1936). Packing Materials for Fractionating Columns.
- NPTEL. (n.d.). Mass Transfer Operations I.
- Scribd. (n.d.). Types of Packing Materials.
- ResearchGate. (2019). GC separation of (a) n-alkanes....
- ResearchGate. (2023). Optimization of distillation column reflux ratio for distillate purity and process energy requirements.
Sources
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
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Application Note: Utilizing 3-Ethyl-2,2,3-trimethylpentane as an Internal Standard for Quantitative Gas Chromatography
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within chromatographic applications, the quest for precision and accuracy is paramount. The internal standard (IS) method stands as a cornerstone of robust quantitative analysis, offering a powerful approach to mitigate variability inherent in sample preparation and instrument performance.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality control samples, which helps to correct for variations that may occur during the analytical workflow.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Ethyl-2,2,3-trimethylpentane as an internal standard in gas chromatography (GC), particularly for the analysis of volatile organic compounds (VOCs) and hydrocarbon mixtures.
This compound, a C10 branched alkane, presents several advantageous properties as an internal standard. Its chemical inertness, thermal stability, and well-defined chromatographic behavior make it a reliable reference point for quantification.[3] This guide will delve into the rationale behind its selection, its physicochemical properties, and detailed protocols for its implementation in GC-based analyses.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its appropriate application. The following table summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [3] |
| Molecular Weight | 142.28 g/mol | [3] |
| CAS Number | 52897-17-3 | [3] |
| Boiling Point | 168 °C | Stenutz |
| Vapor Pressure | 2.34 mmHg at 25°C | LookChem |
| Kovats Retention Index (Standard non-polar) | 966 | [3] |
These properties indicate that this compound is sufficiently volatile for GC analysis while having a retention time that is likely to be distinct from many common volatile analytes, a key criterion for a good internal standard.[1]
Rationale for Selection as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development.[4] this compound is a suitable choice for several reasons:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or the sample matrix.[5]
-
Chromatographic Resolution: Its unique branching structure results in a distinct retention time on common non-polar and semi-polar GC columns, minimizing the risk of co-elution with target analytes.[6][7]
-
Absence in Samples: It is not a naturally occurring compound in most biological or environmental samples, a primary requirement for an internal standard.[8]
-
Detector Response: When using a Flame Ionization Detector (FID), its response is predictable and consistent, based on its carbon content. For Mass Spectrometry (MS), it produces a characteristic fragmentation pattern.
Experimental Workflow for Internal Standard Quantification
The following diagram illustrates the typical workflow for using an internal standard in a quantitative GC analysis.
Caption: Workflow for quantitative GC analysis using an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for creating calibration curves and spiking samples.
Materials:
-
This compound (≥99% purity)
-
Target analyte(s) of interest (≥99% purity)
-
High-purity solvent (e.g., hexane, pentane, or other suitable non-polar solvent in which both the analyte and internal standard are soluble)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the standard is completely dissolved before bringing the flask to volume with the solvent.
-
-
Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the target analyte.
-
Dissolve the weighed analyte in the chosen solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.
-
To each calibration standard, add a constant, known amount of the internal standard stock solution to achieve a consistent final concentration of the internal standard in all standards (e.g., 50 µg/mL).
-
The final concentration of the analyte will vary across the calibration standards, while the internal standard concentration remains constant.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.
-
Protocol 2: Gas Chromatography (GC) Method Parameters
The following are suggested starting parameters for a GC-FID or GC-MS analysis. These will likely require optimization based on the specific analytes and instrumentation.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler for precise injections
GC Conditions:
| Parameter | Recommended Setting |
| Column | Non-polar (e.g., DB-1, HP-5ms) or semi-polar (e.g., DB-624) capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on analyte concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial Temp: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min) |
| Detector (FID) | Temperature: 280 °C H₂ Flow: 30 mL/min Air Flow: 300 mL/min Makeup Gas (N₂): 25 mL/min |
| Detector (MS) | Transfer Line Temp: 280 °C Ion Source Temp: 230 °C Electron Energy: 70 eV Scan Range: m/z 40-400 |
Data Analysis and Quantification
The core of the internal standard method lies in the use of response factors or calibration curves based on the ratio of the analyte signal to the internal standard signal.
-
Peak Integration: Integrate the peak areas of both the target analyte(s) and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).
-
Also, calculate the ratio of the analyte concentration to the internal standard concentration (ConcAnalyte / ConcIS).
-
Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification.[9]
-
-
Quantification of Unknown Samples:
-
For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Using the linear regression equation from the calibration curve, calculate the concentration ratio for the unknown sample.
-
Since the concentration of the internal standard in the sample is known, the concentration of the analyte can be calculated as follows:
ConcAnalyte = (Calculated Concentration Ratio) x ConcIS
-
Method Validation and Quality Control
A crucial aspect of implementing any analytical method is its validation to ensure reliability and reproducibility.[10] Key validation parameters to assess include:
-
Linearity: Demonstrated by the R² value of the calibration curve, which should typically be ≥ 0.995.[11]
-
Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured concentration to the true value.
-
Precision: Assessed by repeatedly analyzing the same sample and expressed as the relative standard deviation (RSD) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical stability, distinct chromatographic behavior, and commercial availability make it a valuable tool for researchers seeking to enhance the accuracy and precision of their analytical methods. By following the detailed protocols and principles outlined in this application note, scientists can confidently implement this internal standard in their workflows to achieve high-quality, reliable quantitative data.
References
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Gas-Chromatography.com. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
- Wikipedia. (2023, November 13). Internal standard.
- Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube.
- Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS.
- Repository of UKIM. (n.d.). ESTABLISHMENT, EVALUATION, AND APPLICATION OF A GAS CHROMATOGRAPHY–MASS SPECTROMETRY METHOD FOR QUANTIFICATION OF VOLATILE ORGANIC COMPOUNDS IN AMBIENT AIR USING ANISOLE AS AN INTERNAL STANDARD.
- ResearchGate. (2014, September 1). Can anyone recommend an internal standard for gasoline analysis with GCxGC?
- PubMed. (2008, April 4). Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry.
- ResearchGate. (2016, October 26). When using GC/MS for volatile compounds analysis, does it necessary to use standard curves for quantify?
- National Institutes of Health. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- Shimadzu. (n.d.). Analysis of Gasoline Components (GC).
- SciELO. (2020, September 30). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
- Defense Technical Information Center. (n.d.). Evaluation of Gas Chromatographic Methods for Analysis of Gasoline/Oxygenate Blends.
- ResearchGate. (2025, August 6). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
- ResearchGate. (2019, January 30). How to inject n-alkane standard to analyze volatile compounds?
- NIST. (n.d.). Pentane, 3-ethyl-2,2,3-trimethyl-.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Pentane, 3-ethyl-2,2,4-trimethyl.
- Chromatography Forum. (2017, November 18). Retention Index and Alkane Standards.
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Reaction kinetics in a 3-Ethyl-2,2,3-trimethylpentane medium
Application Note & Protocol
Topic: A Guide to Investigating Reaction Kinetics in 3-Ethyl-2,2,3-trimethylpentane
Abstract
The study of reaction kinetics provides fundamental insights into reaction mechanisms, enabling the optimization of chemical processes critical to research and drug development. The choice of solvent is a paramount factor that can dramatically alter reaction rates and pathways.[1] This guide focuses on the unique challenges and opportunities presented when using this compound, a highly branched, non-polar, and viscous alkane, as a reaction medium. We provide a theoretical framework for understanding solvent effects in this environment, detailed experimental protocols for kinetic monitoring, and guidance on data interpretation, tailored for researchers, chemists, and drug development professionals.
Introduction: The Unique Landscape of a Highly Branched Alkane Medium
This compound (C10H22) is a saturated hydrocarbon characterized by its significant steric bulk and complete lack of polarity.[2] Unlike common laboratory solvents, its properties introduce distinct challenges for kinetic analysis. Reactions in this medium are often not governed by the principles observed in polar or less viscous solvents. Instead, they are heavily influenced by physical phenomena such as high viscosity and diffusion limitations.[3][4]
Understanding kinetics in such an environment is crucial for several fields:
-
Lubricant and Petrochemical Research: Simulating the behavior of additives and degradation pathways in base oil stocks.
-
Polymer Chemistry: Investigating polymerization initiation and propagation where monomer diffusion can be rate-limiting.[5]
-
Fundamental Physical Organic Chemistry: Probing the intrinsic reactivity of molecules by minimizing solvent-solute interactions and studying the impact of the solvent cage effect.[6][7]
The primary challenges a researcher will face are poor solubility of polar reagents, significantly reduced reaction rates due to high solvent viscosity, and the dominance of the "solvent cage effect," where reactant molecules are trapped by surrounding solvent molecules.[3][4][6] This guide provides the necessary protocols and theoretical understanding to navigate these complexities.
Theoretical Considerations: Beyond Polarity
While solvent effects are often discussed in terms of polarity and the stabilization of charged intermediates or transition states, in a non-polar medium like this compound, other factors become dominant.[1]
Frictional Solvent Effects (Viscosity)
The rate of most chemical reactions decreases as the viscosity of the solvent increases.[3][4] This is because the movement of reactant molecules through the solvent is hindered, reducing the frequency of collisions. In highly viscous media, reactions can shift from being activation-controlled (where the rate is determined by the activation energy barrier) to diffusion-controlled (where the rate is limited by how fast the reactants can diffuse together).[8]
The Solvent Cage Effect
In the liquid phase, a pair of reactant molecules is effectively trapped in a "cage" formed by the surrounding solvent molecules.[5][7] This confinement, which lasts for approximately 10⁻¹¹ seconds, forces the reactants into repeated collisions before they can diffuse apart.[8] In a viscous solvent like this compound, the lifetime of this cage is extended, significantly increasing the probability of reaction for an encounter pair. This phenomenon, known as the cage effect or geminate recombination, can alter product ratios and the observed reaction kinetics.[6][9]
Caption: The solvent cage effect in a viscous medium.
Experimental Design and Strategy
Careful planning is essential for obtaining reliable kinetic data. The inert and viscous nature of this compound dictates several key considerations.
Solvent Purity and Preparation
-
Purity: Use the highest purity solvent available. Alkanes can contain reactive impurities (e.g., alkenes, peroxides) that can interfere with the reaction.
-
Degassing: Remove dissolved oxygen, which can initiate side reactions, by sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
-
Drying: Dry the solvent using appropriate methods, such as distillation from a drying agent (e.g., CaH₂) or passage through a column of activated alumina, to eliminate water.
Reactant Solubility and Homogeneity
Given the solvent's non-polar nature, reactants must have sufficient solubility to form a homogeneous solution. If a reactant or catalyst is insoluble, the reaction becomes a heterogeneous system, and the observed kinetics will be dominated by mass transfer phenomena rather than intrinsic chemical reactivity. Sonication can aid in dissolution, but if insolubility persists, a different solvent system may be required.
Temperature Control
Reaction rates are highly sensitive to temperature.[4] The high viscosity of the solvent can lead to poor heat transfer and the formation of thermal gradients.
-
Use a thermostatically controlled bath (oil or water) or a reaction block.
-
Ensure efficient stirring to maintain thermal equilibrium throughout the reaction vessel.
Selection of Analytical Technique
The method for monitoring concentration changes over time must be chosen carefully.[10][11]
-
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for this solvent. The solvent itself produces signals only in the aliphatic region, leaving aromatic and other regions clear for observing reactants and products. NMR is intrinsically quantitative, making it a powerful tool for kinetic analysis without the need for response factors.[12][13]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): A robust technique for separating and quantifying volatile components.[14] It requires taking aliquots from the reaction mixture at specific time points and quenching the reaction. An internal standard is necessary for accurate quantification.[15]
-
UV-Vis or Fluorescence Spectroscopy: Suitable only if one of the reactants or products possesses a distinct chromophore or fluorophore. For very fast reactions, this can be coupled with a stopped-flow apparatus.[16][17]
Caption: General experimental workflow for kinetic studies.
Detailed Experimental Protocols
Protocol 1: In-situ ¹H NMR Reaction Monitoring
This protocol is ideal for reactions with half-lives ranging from several minutes to many hours.[18]
-
Sample Preparation: a. In a glovebox or under an inert atmosphere, add a known mass of the limiting reactant to a clean, dry NMR tube. b. Add a known mass of an internal standard (e.g., hexamethyldisiloxane, which is soluble in alkanes and has a single sharp peak at ~0.06 ppm). c. Prepare a stock solution of the excess reactant in purified this compound. d. Add a precise volume of the stock solution to the NMR tube, ensuring the total volume is appropriate for your spectrometer. e. Cap the NMR tube securely.
-
Spectrometer Setup: a. Place the sample in the spectrometer and allow it to equilibrate to the desired temperature. b. Lock and shim the spectrometer to achieve good field homogeneity. c. Acquire a standard single-scan ¹H NMR spectrum to identify the peaks for reactants, products, and the internal standard. Ensure the spectral width and resolution are adequate. d. Crucially for quantitation, determine the T₁ relaxation time for all peaks of interest. Set the relaxation delay (d1) to be at least 5 times the longest T₁ value to ensure full relaxation between pulses.[13]
-
Kinetic Data Acquisition: a. Set up a pseudo-2D experiment or an array of 1D experiments to acquire spectra at fixed time intervals.[18] The time interval should be chosen to provide at least 15-20 data points within the first three half-lives of the reaction. b. Initiate the reaction (if not already started by mixing) and immediately start the automated acquisition.
-
Data Processing: a. Process the array of spectra (Fourier transform, phase correction, baseline correction). b. For each time point, integrate the area of a characteristic peak for a reactant and a product. Also, integrate the peak for the internal standard. c. Normalize the reactant and product integrals to the integral of the internal standard to correct for any variations in spectrometer performance. d. Calculate the concentration of each species at each time point using the initial known concentrations and the normalized integral values.
Protocol 2: Reaction Monitoring by Quenched-Flow GC-MS
This method is suitable for a wide range of reaction speeds and provides definitive mass identification of components.[14][19]
-
Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (if heating), and maintained under an inert atmosphere, combine the solvent, reactants, and a known concentration of an internal standard (e.g., n-dodecane). b. Submerge the flask in a thermostatic bath set to the desired reaction temperature.
-
Sampling and Quenching: a. At t=0, add the final reactant to initiate the reaction. b. At predetermined time intervals, use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. c. Immediately inject the aliquot into a vial containing a quenching agent (e.g., a cold solvent or a reagent that rapidly consumes one of the reactants) to stop the reaction.
-
GC-MS Analysis: a. Prepare a calibration curve for each reactant and expected product against the internal standard. b. Set up a GC-MS method with a temperature program suitable for separating the solvent, internal standard, reactants, and products. The high boiling point of the solvent may require a high final oven temperature and a suitable column phase. c. Inject the quenched samples into the GC-MS. d. Record the peak areas for all components.
-
Data Processing: a. Using the calibration curves, convert the peak area ratios (analyte/internal standard) into concentrations for each time point. b. Plot concentration versus time to obtain the kinetic profile.
Data Analysis and Interpretation
Once concentration-time data has been collected, the rate law and rate constant(s) can be determined using standard kinetic models.[10]
-
Integral Method: Plot the concentration data in a linearized form corresponding to zero-, first-, or second-order kinetics (e.g., [A] vs. t, ln[A] vs. t, or 1/[A] vs. t). The plot that yields a straight line indicates the order of the reaction with respect to that reactant.
-
Initial Rates Method: Perform a series of experiments varying the initial concentration of one reactant while keeping others constant. The effect on the initial reaction rate reveals the order with respect to that reactant.[11]
The table below shows hypothetical data for a first-order reaction A → B, monitored by GC-MS.
| Time (min) | Peak Area (A) | Peak Area (IS) | [A] (M) | ln[A] |
| 0 | 50000 | 25000 | 0.100 | -2.303 |
| 10 | 40200 | 25100 | 0.080 | -2.526 |
| 20 | 32150 | 25050 | 0.064 | -2.749 |
| 30 | 25600 | 24950 | 0.051 | -2.976 |
| 60 | 12900 | 25150 | 0.026 | -3.650 |
| 90 | 6500 | 25000 | 0.013 | -4.343 |
| Concentrations calculated from pre-determined response factors relative to the internal standard (IS). |
When interpreting results, always consider the possibility of a diffusion-controlled regime. If the reaction rate shows a strong dependence on solvent viscosity (which can be tested by adding a non-reactive viscogen) or a very low activation energy, diffusion may be the rate-limiting step.[8]
References
- Wikipedia. (n.d.). Solvent effects.
- Fiveable. (n.d.). Solvent Cage Effect Definition.
- MacNamara, J. P., et al. (2019). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, 23(10), 2198-2206.
- Fiveable. (n.d.). Experimental methods for rate law determination.
- The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
- ResearchGate. (2013). How the solvent effect the reaction rate?.
- University of Calgary. (n.d.). Ch 8: Solvent Effects.
- Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
- Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- Khudyakov, I. V. (2025). Cage Effect Dynamics in the Liquids. Biomed J Sci & Tech Res, 62(1).
- IMSERC, Northwestern University. (n.d.). Kinetics / reaction monitoring.
- Frydman, L., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50(94), 14831-14834.
- Pfizer Inc. (2017). (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
- AK Lectures. (n.d.). The Cage Effect of Solvents.
- Chemistry LibreTexts. (2022). 17.5: Kinetics of Reactions in Solution.
- Wikipedia. (n.d.). Cage effect.
- Chromatography Forum. (2012). monitoring the reaction by GC.
- University of Hertfordshire Research Archive. (n.d.). Rapid Kinetic Techniques.
- University of Alberta Libraries. (n.d.). The Determination of Response Factors for Reaction Monitoring by Gas Chromatography.
- Applied Photophysics. (n.d.). Stopped Flow FAQs.
- Chemistry LibreTexts. (2020). 14.1: Factors that Affect Reaction Rates.
- PubChem. (n.d.). This compound.
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Application Notes and Protocols: The Strategic Role of Branched Alkanes in Modern Organic Synthesis
Introduction: Beyond Inert Scaffolds
To the uninitiated, alkanes may appear as the most unassuming class of organic molecules—simple, saturated hydrocarbons primarily relegated to roles as fuels and nonpolar solvents. However, for the discerning synthetic chemist, the introduction of branching within an alkane framework unlocks a world of strategic possibilities. The departure from linearity fundamentally alters the physicochemical properties of these molecules, transforming them from passive participants into powerful tools for directing reactivity, enforcing specific conformations, and constructing complex molecular architectures.
This guide moves beyond textbook definitions to provide researchers, scientists, and drug development professionals with a practical understanding of how to leverage the unique attributes of branched alkanes. We will explore the causal relationships between their structure and function, offering field-proven insights and detailed protocols to empower their effective application in the laboratory. The stability, steric profile, and electronic effects imparted by moieties like tert-butyl, isooctyl, and neopentyl groups are not mere curiosities; they are critical design elements in modern organic synthesis.
Chapter 1: The Physicochemical Foundation of Branched Alkane Utility
The utility of a branched alkane in a synthetic context is a direct consequence of its unique three-dimensional structure. This structure governs its stability, its interactions with other molecules, and its bulk properties as a solvent.
Thermodynamic Stability and Isomerism
A fundamental principle is that branched alkanes are generally more thermodynamically stable than their linear isomers.[1][2][3] For instance, 2,2,3,3-tetramethylbutane (a highly branched octane isomer) is approximately 1.9 kcal/mol more stable than n-octane.[2] This increased stability arises from a combination of factors, including electrostatic and correlation effects, which are optimized in the more compact, branched structure.[4] This inherent stability means they are less prone to undesired side reactions, making them reliable scaffolds.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ends Caption: Thermodynamic stability comparison of linear vs. branched alkanes.
The Power of Steric Hindrance: The tert-Butyl Group
The most powerful and widely exploited feature of branched alkanes is the steric bulk they introduce. The tert-butyl group, with its quaternary carbon bonded to three methyl groups, is the quintessential "bulky" group in organic chemistry.[5][6][7] This steric congestion is not a liability but a strategic asset used to control reaction outcomes.
-
As a Directing Group: The sheer size of a tert-butyl group can block access to certain parts of a molecule, forcing reagents to attack a less hindered site. In electrophilic aromatic substitution, a tert-butyl group on a benzene ring acts as an ortho-para director, but sterically disfavors the ortho position, leading to a high yield of the para-substituted product.[8]
-
As a Protecting Group: Its bulk can shield adjacent functional groups from unwanted reactions. Ethers containing a tert-butyl group, for example, are more resistant to acidic cleavage due to the steric hindrance around the ether oxygen.[6]
-
Kinetic Stabilization: The tert-butyl group is widely used for the kinetic stabilization of reactive compounds, a phenomenon known as the "tert-butyl effect".[7] By sterically encumbering a reactive center, it can slow down or completely inhibit decomposition pathways.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} ends Caption: Steric shield created by a tert-butyl group.
Branched Alkanes as Solvents
While alkanes are generically considered nonpolar solvents, branching introduces subtle but important differences in their physical properties, making specific isomers uniquely suited for certain applications.
Compared to their straight-chain counterparts, branched alkanes have more compact, spherical shapes. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points.[9][10][11] This property is useful when a solvent needs to be removed easily post-reaction.
Isooctane (2,2,4-Trimethylpentane) is a prime example. Its high purity, low reactivity, and specific boiling point (99.3 °C) make it an excellent nonpolar solvent for applications where reaction temperature control is critical and side reactions with the solvent are a concern.[12][13] It is frequently used in analytical techniques like HPLC and as a solvent for extractions and recrystallizations in the pharmaceutical industry.[14]
| Compound | Molecular Formula | Structure | Boiling Point (°C) | Melting Point (°C) | Octane Rating |
| n-Octane | C₈H₁₈ | Linear | 125.7 | -57 | -20 |
| Isooctane | C₈H₁₈ | Branched | 99.3 | -107.4 | 100 |
| n-Pentane | C₅H₁₂ | Linear | 36.1 | -129.7 | 61.7 |
| Neopentane | C₅H₁₂ | Branched | 9.5 | -16.6 | 85.5 |
Data compiled from various sources.[9][12][13][15][16]
Chapter 2: Strategic Applications in Synthetic Pathways
The properties described above are not just theoretical; they are actively employed to solve real-world synthetic challenges.
Friedel-Crafts Alkylation: Harnessing the Tertiary Carbocation
Friedel-Crafts alkylation is a classic C-C bond-forming reaction.[17][18] When using a branched alkyl halide like tert-butyl chloride, the reaction proceeds through a relatively stable tertiary carbocation. This high stability prevents the carbocation rearrangements that often plague reactions involving primary alkyl halides.[19] The result is a clean, specific alkylation of an aromatic ring with a tert-butyl group.
Grignard Reagents: Creating Nucleophilic Branch Points
Grignard reagents (R-MgX) are powerful carbon-based nucleophiles.[20] Branched alkyl halides can be converted into Grignard reagents, which then serve as a source for introducing a branched alkyl group into a molecule.[21] For example, reacting tert-butylmagnesium chloride with an aldehyde or ketone is an effective way to synthesize a sterically hindered secondary or tertiary alcohol, respectively. The key challenge in this synthesis is ensuring completely anhydrous (dry) conditions, as Grignard reagents react readily with water to produce an alkane, quenching the desired reactivity.[22][23][24]
Neopentane: A Symmetrical Building Block
Neopentane (2,2-dimethylpropane) and its derivatives are valuable starting materials in organic synthesis.[25][26] Its highly symmetrical structure and low reactivity make it a stable core from which to build more complex molecules.[27] While neopentane itself is relatively inert, its functionalized derivatives (e.g., neopentyl alcohol, neopentyl halides) are used to introduce the unique 2,2-dimethylpropyl scaffold into pharmaceuticals and specialty chemicals, leveraging its unique structural properties.[25][28]
Chapter 3: Application Notes & Experimental Protocols
The following protocols provide practical, step-by-step guidance for common synthetic procedures involving branched alkanes.
Protocol: Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride
This protocol details the synthesis of tert-butylbenzene, a common building block. The reaction leverages the stability of the tert-butyl carbocation to achieve a clean alkylation.
Materials:
-
Anhydrous Benzene
-
tert-Butyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Round-bottom flask with stir bar
-
Reflux condenser with drying tube (CaCl₂)
-
Ice bath
-
Separatory funnel
-
10% aq. HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous benzene (e.g., 50 mL). Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (e.g., 0.05 eq). Caution: AlCl₃ reacts violently with moisture.
-
Electrophile Addition: Slowly add tert-butyl chloride (e.g., 1.0 eq) to the cooled, stirring mixture over 15-20 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add crushed ice to the reaction mixture to quench the catalyst. This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Add 10% aq. HCl and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude tert-butylbenzene can be purified by fractional distillation if necessary.
Self-Validation: The predominance of the single alkylated product, with minimal side reactions like polyalkylation or rearrangement, validates the protocol's effectiveness, which is a direct result of using a branched alkyl halide.
Protocol: Synthesis and Reaction of a Branched Grignard Reagent
This protocol outlines the formation of tert-butylmagnesium chloride and its subsequent reaction with acetone to form 2,3,3-trimethyl-2-butanol. Strict anhydrous conditions are paramount for success.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
tert-Butyl chloride
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser, dropping funnel, nitrogen inlet
-
Anhydrous acetone
-
Saturated aq. NH₄Cl
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a stir bar, reflux condenser (with drying tube), dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.
-
Initiation: Add a single small crystal of iodine. Gently heat the flask with a heat gun under a nitrogen flow until violet iodine vapor is observed. This helps to activate the magnesium surface. Allow to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Grignard Formation: Add a small amount (~10%) of the tert-butyl chloride solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gentle warming may be required.
-
Addition: Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After addition, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/black solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Prepare a solution of anhydrous acetone (0.95 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.
-
Quenching: After the addition is complete and the reaction has stirred for 30 minutes, slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup & Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tertiary alcohol, which can be purified by distillation or chromatography.
Trustworthiness: The successful formation of the tertiary alcohol, confirmed by ¹H NMR or IR spectroscopy (presence of a broad -OH stretch, absence of a C=O stretch), confirms the protocol's integrity and the successful formation and reaction of the sterically hindered Grignard reagent.
References
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Neopentane as a Promising Solvent for Advanced Applications Source: Patsnap Eureka URL
- Title: Neopentane - Solubility of Things Source: Solubility of Things URL
- Title: Tert-Butyl Definition - Organic Chemistry Key Term Source: Fiveable URL
- Title: What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
- Title: The tert-butyl group in chemistry and biology | Request PDF Source: ResearchGate URL
- Title: Origin of Stability in Branched Alkanes Source: ResearchGate URL
- Title: tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds Source: ChemRxiv | Cambridge Open Engage URL
- Title: Density functional steric analysis of linear and branched alkanes Source: PubMed URL
- Title: Neopentane - Grokipedia Source: Grokipedia URL
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- Title: What Are Branched Alkanes? Source: YouTube (Chemistry For Everyone) URL:[Link]
- Title: Isooctane - Solubility of Things Source: Solubility of Things URL
- Title: WO2018044592A1 - Production of neopentane Source: Google Patents URL
- Title: Neopentane Definition - Organic Chemistry Key Term Source: Fiveable URL
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- Title: Correlation effects on the relative stabilities of alkanes Source: PubMed URL:[Link]
- Source: solvent.
- Title: What is the effect of steric hindrance on the boiling points of aldehydes and ketones Source: N/A URL
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- Title: AN INTRODUCTION TO GRIGNARD REAGENTS Source: Chemguide URL:[Link]
- Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]
- Title: Reactions with Grignard Reagents Source: Chemistry LibreTexts URL:[Link]
- Title: A Short On Preparation Of Alkanes By Grignard Reagents Source: Unacademy URL:[Link]
- Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: The Role of Alkanes in the Formation of Organized Structures Source: Longdom Publishing URL:[Link]
- Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]
- Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]
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Application Note: GC-MS Method for the Unambiguous Identification of 3-Ethyl-2,2,3-trimethylpentane
Introduction: The Challenge of Branched Alkane Isomerism
The analysis of saturated hydrocarbons is a foundational task in chemical, petrochemical, and environmental sciences. While seemingly simple, the structural diversity of alkanes presents significant analytical challenges. Decane (C10H22), for instance, exists as 75 distinct structural isomers, each with unique physical and chemical properties.[1] 3-Ethyl-2,2,3-trimethylpentane (CAS RN: 52897-17-3) is one such highly branched C10H22 isomer.[2] Its identification requires a technique that can navigate this isomeric complexity with high fidelity.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. It offers the high-resolution separation power of gas chromatography coupled with the specific structural elucidation capabilities of mass spectrometry. This application note provides a detailed, field-proven protocol for the identification of this compound, explaining the scientific rationale behind each methodological choice to ensure robust and reliable results.
The Analytical Principle: A Dual-Pillar Approach
The successful identification of a specific branched alkane isomer like this compound relies on two complementary data points provided by the GC-MS system: chromatographic retention and mass spectral fragmentation.
Gas Chromatographic Separation: The Role of Molecular Structure
The separation of non-polar compounds like branched alkanes is typically performed on a non-polar stationary phase column.[3] In this environment, the elution order is primarily governed by the analyte's boiling point. However, for isomers with very similar boiling points, molecular shape becomes a critical differentiating factor. Highly branched, more compact isomers exhibit reduced intermolecular van der Waals forces compared to their linear counterparts, often resulting in earlier elution times. Therefore, a precisely controlled temperature program is essential to resolve these subtle differences.
Mass Spectrometric Identification: The Logic of Fragmentation
Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra. The fragmentation of branched alkanes follows predictable patterns dictated by carbocation stability.[4] Key principles include:
-
Weak or Absent Molecular Ion: The molecular ion (M+•) of highly branched alkanes is often unstable and may be of very low abundance or completely absent.[5] For C10H22, the molecular ion would have a mass-to-charge ratio (m/z) of 142.[6]
-
Preferential Cleavage: C-C bond cleavage occurs preferentially at the most substituted carbon atoms (tertiary or quaternary) because this leads to the formation of more stable secondary or tertiary carbocations.[7]
-
Favored Loss of Largest Alkyl Group: At a branching point, the loss of the largest possible alkyl radical is often favored, as this stabilizes the resulting carbocation.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard capillary GC-MS system.
Sample Preparation
-
Solvent Selection: Use high-purity (≥99.8%) hexane or pentane as the solvent. These solvents are chemically compatible and will not interfere with the analysis of non-polar alkanes.
-
Dilution: Prepare a dilute solution of the sample in the range of 10-100 µg/mL (ppm). This concentration prevents column overloading and detector saturation.
-
Standard Preparation: For positive identification, prepare a separate solution of a certified reference standard of this compound (CAS 52897-17-3) at a similar concentration.
GC-MS Instrumentation and Parameters
The following tables summarize the recommended starting parameters for the analysis. These settings provide a robust foundation that can be optimized for specific instrumentation.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5MS, DB-5MS) | A non-polar 5% phenyl-methylpolysiloxane phase is the industry standard for separating non-polar hydrocarbons based on boiling point and structure.[3][8] |
| Carrier Gas | Helium (99.999% purity) | Provides good resolution and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Ensures consistent retention times and optimal column efficiency. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the C10 alkane without thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading with a dilute sample, ensuring sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 1. Initial Temp: 40 °C, hold for 2 min2. Ramp: 5 °C/min to 200 °C3. Hold: 5 min | A slow initial temperature and ramp rate are crucial for resolving the many closely eluting C10H22 isomers.[9] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The universal standard for EI, ensuring fragmentation patterns are consistent across different instruments and comparable to NIST library data. |
| Mass Range | m/z 35-200 | Captures all relevant fragment ions from C3 up to the molecular ion (m/z 142). |
| Scan Rate | ≥ 3 scans/sec | Provides sufficient data points across each eluting peak for accurate spectral deconvolution. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it transfers from the GC to the MS, preventing peak tailing. |
Overall Experimental Workflow
The logical flow from sample preparation to final identification is critical for a self-validating protocol.
Caption: Workflow for the identification of this compound.
Data Analysis and Interpretation
Retention Time and Kovats Index
The primary tentative identification is made by comparing the retention time (RT) of a peak in the sample chromatogram to that of the certified reference standard. For greater confidence, especially when a standard is unavailable, the Kovats Retention Index (I) can be calculated. This index normalizes the retention time to those of adjacent n-alkanes, making it more transferable between instruments. The reported Kovats index for this compound on a non-polar column is approximately 966 .[10]
Mass Spectrum Interpretation: The Molecular Fingerprint
Structure: The molecule features a central quaternary carbon bonded to a tert-butyl group, a methyl group, an ethyl group, and another ethyl group. This highly substituted core is prone to fragmentation.
Caption: Predicted primary fragmentation pathways for this compound.
Predicted Key Fragments:
-
m/z 142 (M+•): The molecular ion, [C10H22]+•. Expected to be very weak or absent.[5]
-
m/z 113 ([M-29]+): Loss of an ethyl radical (•CH2CH3). This is a highly probable fragmentation, resulting from the cleavage of one of the ethyl groups from the quaternary carbon. The resulting ion, [C8H17]+, would be a stable tertiary carbocation.
-
m/z 85 ([M-57]+): Loss of a tert-butyl radical (•C(CH3)3). This is another highly likely fragmentation pathway, yielding a stable [C6H13]+ carbocation.
-
m/z 57 ([C4H9]+): This peak is characteristic of many branched alkanes and corresponds to the highly stable tert-butyl cation, [C(CH3)3]+. This is often the base peak in molecules containing a tert-butyl group.[12]
-
m/z 43 ([C3H7]+) and m/z 29 ([C2H5]+): Smaller alkyl fragments that are common in all alkane spectra.[11]
Confirmation: The definitive identification is achieved when the acquired mass spectrum of the analyte matches the spectrum of the co-injected certified reference standard and is consistent with the predicted fragmentation pattern. A library search against the NIST/EPA/NIH database should also be performed to rule out other co-eluting isomers.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound. By combining a systematic GC separation method with a logical interpretation of mass spectral fragmentation patterns, researchers can confidently distinguish this specific C10H22 isomer from a complex mixture. The key to this method's trustworthiness lies in its self-validating nature: the confirmation of both retention time and the unique mass spectral fingerprint against an authentic chemical standard.
References
- BenchChem. (2025).
- Kissin, Y. V. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes.
- Whitman College. (n.d.). GCMS Section 6.9.
- Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
- Chemguide. (n.d.).
- Chemistry LibreTexts. (2022). 3.
- Wikipedia. (n.d.). Alkane. [Link]
- NIST. (n.d.). Pentane, 3-ethyl-2,2,3-trimethyl-. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Gas Chromatography data for Pentane, 3-ethyl-2,2,3-trimethyl-. NIST Chemistry WebBook. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of C10H22 and Their Structural Differences. BenchChem.
- NIST. (n.d.). Decane. NIST Chemistry WebBook. [Link]
- Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane.
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Application Notes and Protocols for High-Performance Liquid Chromatography in Alkane Purification
Abstract: The purification of alkanes presents a significant challenge in analytical and preparative chemistry due to their non-polar nature and lack of strong chromophores. This document provides a comprehensive guide to the application of High-Performance Liquid Chromatography (HPLC) for the effective separation and purification of alkanes. We will delve into the foundational principles, offer detailed experimental protocols, and provide insights grounded in practical laboratory experience to guide researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Alkane Separation
Alkanes, saturated hydrocarbons, are characterized by their low polarity and structural similarity, particularly among isomers. These properties make their separation from complex matrices or from each other a non-trivial task. Traditional reversed-phase HPLC is often unsuitable as alkanes exhibit minimal retention on non-polar stationary phases. This guide focuses on normal-phase chromatography as a powerful alternative, leveraging a polar stationary phase and a non-polar mobile phase to achieve effective separation based on subtle differences in molecular structure and size.
Foundational Principles: Why Normal-Phase HPLC for Alkanes?
The primary mechanism driving separation in normal-phase HPLC for alkanes is adsorption. The polar stationary phase, typically silica (Si-OH), interacts with the weakly polarizable C-H bonds of the alkanes.
-
Influence of Molecular Size: Larger alkanes have more C-H bonds and a larger surface area, leading to stronger van der Waals interactions with the stationary phase and thus longer retention times.
-
Influence of Branching: Branched alkanes are more compact and have a smaller surface area compared to their linear isomers. This results in weaker interactions with the stationary phase and consequently, earlier elution.
The choice of a non-polar mobile phase, such as n-hexane, ensures that the alkanes remain soluble while allowing for differential partitioning onto the stationary phase.
Experimental Protocols
Protocol 1: Analytical Method for Purity Assessment of a C10-C16 Alkane Mixture
This protocol details the steps for the analytical separation of a mixture of linear alkanes to determine the purity of each component.
Instrumentation and Consumables:
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with a quaternary pump and degasser |
| Detector | Refractive Index Detector (RID) |
| Column | Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | HPLC-grade n-Hexane |
| Sample | 1 mg/mL each of C10, C12, C14, and C16 alkanes in n-Hexane |
Method Parameters:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| RID Temperature | 35 °C |
| Run Time | 25 minutes |
Step-by-Step Procedure:
-
System Preparation:
-
Thoroughly purge the pump and lines with n-hexane to remove any residual solvents.
-
Equilibrate the silica column with n-hexane for at least 30 minutes at the operational flow rate, or until a stable baseline is observed on the RID. A stable baseline is critical for accurate quantification with an RID.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the alkane standards in n-hexane to the specified concentration.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter to prevent particulate matter from damaging the column.
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the elution profile and record the chromatogram. The alkanes will elute in order of increasing carbon number.
-
Workflow for Analytical Purity Assessment
Caption: Workflow for the analytical separation and purity assessment of alkanes.
Protocol 2: Preparative Purification of a Target Alkane
This protocol outlines the procedure for scaling up the analytical method to isolate a specific alkane from a mixture.
Instrumentation and Consumables:
| Component | Specification |
| HPLC System | Preparative HPLC system with a high-pressure gradient pump and fraction collector |
| Detector | UV-Vis Detector (for monitoring baseline) and RID (for peak detection) |
| Column | Preparative Normal-Phase Silica Column (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase | HPLC-grade n-Hexane |
| Sample | Crude mixture containing the target alkane, dissolved in n-Hexane |
Method Parameters (Example Scale-Up):
| Parameter | Setting |
| Flow Rate | 21.2 mL/min |
| Injection Volume | 500 µL - 2 mL (depending on concentration) |
| Column Temperature | Ambient |
Step-by-Step Procedure:
-
Method Scale-Up:
-
Based on the analytical method, calculate the preparative flow rate and injection volume. The flow rate is scaled based on the square of the column diameter ratio.
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without compromising resolution.
-
-
System Preparation:
-
Equilibrate the preparative column with n-hexane at the calculated flow rate.
-
-
Preparative Run:
-
Dissolve the crude mixture in a minimal amount of n-hexane.
-
Inject the sample onto the column.
-
Monitor the separation and program the fraction collector to collect the eluent corresponding to the retention time of the target alkane.
-
-
Post-Purification:
-
Analyze the collected fractions using the analytical method (Protocol 1) to confirm purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator.
-
Logical Flow for Preparative Purification
Caption: Decision and process flow for the preparative purification of a target alkane.
Authoritative Grounding and References
The methodologies presented are based on established principles of chromatography. For further reading and a deeper understanding of the underlying theories, the following resources are recommended.
References:
Application Notes & Protocols: The Role of 3-Ethyl-2,2,3-trimethylpentane in Tribological Research
Introduction: Beyond Inertness - Rethinking Highly Branched Alkanes in Materials Science
In the vast landscape of materials science, simple molecules can often be overlooked. 3-Ethyl-2,2,3-trimethylpentane, a C10H22 isomer, falls into this category.[1][2] While not a household name in advanced materials development, its significance emerges when we delve into the fundamental science of friction, wear, and lubrication—the domain of tribology. Alkanes are the primary components of many lubricating oils, and their molecular architecture plays a pivotal role in determining their performance under the extreme conditions of pressure and shear found between moving surfaces.
This document serves as a detailed guide for researchers and engineers on the application of highly branched alkanes, using this compound as a model compound. We will explore the causal relationship between its molecular structure and its function as a lubricant, provide protocols for its evaluation, and present its physicochemical properties in a structured format. While extensive research on this specific isomer is limited, its properties are representative of a class of molecules crucial for developing next-generation lubricants.[3]
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is foundational to its application in materials science. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H22 | PubChem[2] |
| Molecular Weight | 142.28 g/mol | PubChem[2] |
| CAS Number | 52897-17-3 | NIST[1] |
| IUPAC Name | This compound | PubChem[2] |
| Boiling Point | Data not readily available | SpringerMaterials[2] |
| Density | Data not readily available | SpringerMaterials[2] |
| Vapor Pressure | 2.34 mmHg at 25°C | LookChem |
| Kovats Retention Index | 966 (Standard non-polar) | PubChem[2], NIST[4] |
The Science of Branched Alkanes in Lubrication
The primary application of highly branched alkanes like this compound in materials science is in the field of tribology , specifically as components of base oils for lubricants. Their unique molecular structure offers distinct advantages over their linear counterparts (n-alkanes) in boundary lubrication regimes—conditions of high load and low speed where the lubricating film is thin.
Mechanism of Action: Disrupting Order to Reduce Friction
Under the immense pressure between two surfaces in motion, linear alkane molecules have a tendency to align themselves, forming dense, ordered, and sometimes solid-like layers. While this ordering can provide a degree of wear protection, these layers exhibit high shear strength, resulting in a significant frictional force.
This is where the branched structure of molecules like this compound becomes critical. Its ethyl and methyl side groups create a sterically hindered, irregular three-dimensional shape. This irregularity disrupts the close packing and alignment of the alkane molecules at the interface. The key effects of this branching are:
-
Disruption of Crystalline Packing: The side groups act as structural defects, preventing the formation of highly ordered, low-energy crystalline layers.
-
Reduced Intermolecular Forces: The inability to pack closely leads to weaker van der Waals forces between the molecules in the lubricant film.
-
Lower Shear Strength: The resulting disordered, more fluid-like layer has a lower shear strength, which translates to a lower coefficient of friction.
Caption: Frictional behavior of linear vs. branched alkanes.
Experimental Protocol: Evaluating the Tribological Performance of this compound
This protocol outlines a standard procedure for assessing the tribological properties of this compound as a lubricant base oil, using a pin-on-disk tribometer. This is a self-validating system as it includes a reference oil for comparison.
I. Objective
To quantify the coefficient of friction and wear characteristics of this compound under boundary lubrication conditions and compare its performance to a standard linear alkane (n-decane) and a reference lubricant.
II. Materials and Equipment
-
Test Lubricants:
-
This compound (high purity)
-
n-Decane (as a linear alkane reference)
-
Standard reference lubricant (e.g., a well-characterized mineral oil)
-
-
Pin-on-Disk Tribometer: Capable of controlling load, speed, and temperature.
-
Test Specimens: Steel pins and disks with standardized surface roughness.
-
Solvents for Cleaning: Hexane, isopropanol.
-
Ultrasonic Bath
-
Optical Profilometer or Microscope: For wear scar analysis.
III. Experimental Workflow
Sources
A Researcher's Guide to High-Temperature Non-Polar Solvents: Selection, Application, and Best Practices
< APPLICATION NOTE & PROTOCOL
Abstract
High-temperature reactions (>150 °C) are fundamental to modern materials science and advanced organic synthesis, enabling the formation of unique crystalline structures in nanoparticles and driving challenging coupling reactions. The choice of solvent is paramount, as it must maintain chemical inertness, thermal stability, and provide a suitable medium for precursor dissolution and reaction kinetics. This guide provides an in-depth analysis of common non-polar solvents for high-temperature applications, offering a comparative framework for solvent selection, detailed experimental protocols for nanoparticle synthesis and Suzuki-Miyaura cross-coupling, and essential safety and handling procedures for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Reaction Medium at High Temperatures
In chemical synthesis, the solvent is not merely a medium but an active participant influencing reaction rates, pathways, and product morphology. At elevated temperatures, the demands on the solvent intensify. It must resist thermal decomposition, which can introduce impurities and terminate reactions. Furthermore, its physical properties, such as boiling point and viscosity, dictate the operational temperature range and mass transfer characteristics within the reactor.
Non-polar solvents are particularly crucial for solvating hydrophobic precursors and ligands, which are common in nanoparticle synthesis and many organometallic reactions.[1] The ideal high-temperature, non-polar solvent provides a stable, inert environment that allows for precise control over reaction parameters, ultimately determining the quality, yield, and reproducibility of the final product.
Solvent Selection Criteria: A Multi-Factorial Decision
Choosing the appropriate solvent is a critical first step that profoundly impacts experimental success. The decision should be based on a holistic evaluation of several key physical and chemical properties.
-
Boiling Point & Vapor Pressure: The solvent's boiling point defines the maximum achievable reaction temperature at atmospheric pressure. Solvents with high boiling points and low vapor pressures are desirable to minimize solvent loss through evaporation and avoid the need for high-pressure apparatus.[2]
-
Thermal Stability: The solvent must be chemically inert and resist decomposition at the target reaction temperature. Degradation can lead to the formation of "low boilers" and viscous "high boilers," which contaminate the product and foul the reactor.[3] For instance, DOWTHERM™ A is renowned for its exceptional thermal stability, usable in systems up to 400°C (750°F).[4][5][6]
-
Chemical Inertness: The solvent should not react with precursors, reagents, or products. Some seemingly "inert" solvents can participate in side reactions; for example, 1-octadecene (ODE) has been shown to polymerize at temperatures relevant for nanocrystal synthesis, which can complicate product purification.[7][8]
-
Solvating Power: The ability to dissolve precursors and ligands at both room and elevated temperatures is essential for creating a homogeneous reaction mixture.
-
Safety Profile: Properties such as flash point, autoignition temperature, and toxicity are paramount. A high flash point reduces fire risk, a critical consideration for high-temperature work.[6][9]
-
Cost and Purity: The cost of the solvent and the availability of high-purity grades are practical considerations for both lab-scale research and industrial scale-up.
Candidate Solvents: A Comparative Analysis
Several classes of compounds are employed as high-temperature non-polar solvents. The table below summarizes the key properties of frequently used options to aid in selection.
| Solvent | Chemical Class | Boiling Point (°C) | Max. Use Temp. (°C) | Flash Point (°C) | Key Features & Considerations |
| DOWTHERM™ A | Aromatic Ether (Diphenyl Ether/Biphenyl Eutectic) | 257 | 400 | 113 | Unsurpassed thermal stability; can be used in liquid or vapor phase; industry standard for heat transfer.[4][5][6][10][11] |
| Therminol® 66 | Modified Terphenyl | 359 | 345 | 182 | Excellent thermal stability; resists fouling and solids formation; widely used in industrial heating.[2][12][13][14] |
| Diphenyl Ether | Aromatic Ether | 259 | ~350-400 | 115 | High thermal stability and chemical inertness; a primary component of DOWTHERM™ A.[15][16] |
| 1-Octadecene (ODE) | Alkene | 315 | ~320 | 146 | Cornerstone solvent for nanoparticle synthesis; can polymerize at high temperatures, complicating purification.[7][8][17] |
| Squalane | Saturated Alkane | ~350 | >300 | 215 | Highly branched, saturated hydrocarbon; not subject to auto-oxidation, making it very stable.[18][19] A sustainable alternative to polyalphaolefin.[18] |
Application Focus & Protocols
Logical Workflow for High-Temperature Synthesis
The following diagram illustrates the generalized workflow for performing a high-temperature synthesis reaction using a non-polar solvent. This process emphasizes inert atmosphere control, precise temperature management, and controlled reagent introduction, which are critical for reproducibility.
Caption: Generalized workflow for high-temperature synthesis in non-polar solvents.
Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots in 1-Octadecene
This protocol is adapted from established methods for producing high-quality semiconductor nanocrystals and demonstrates a typical "hot-injection" technique.[20][21]
Objective: To synthesize CdSe quantum dots with size-tunable photoluminescence by controlling growth time at high temperature.
Causality: The rapid injection of the selenium precursor into the hot cadmium precursor solution causes a burst of nucleation. Subsequent particle growth is controlled by the reaction temperature and time, allowing for the isolation of quantum dots of varying sizes and, consequently, different colors.[20]
Materials:
-
Cadmium oxide (CdO)
-
Oleic Acid (OA)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Methanol & Toluene (for purification)
-
Standard three-neck flask, condenser, heating mantle, thermocouple, Schlenk line, and syringes.
Methodology:
-
Preparation of Cadmium Precursor (Cd-OA):
-
In a 50 mL three-neck flask, combine CdO (e.g., 0.05 mmol), 7 mL of 1-octadecene, and ligands/reagents as specified by the detailed literature procedure (e.g., stearic acid).[24]
-
Scientist's Note: CdO is a hazardous powder; handle with care in a fume hood.[20]
-
Attach the flask to a Schlenk line, fit with a condenser and thermocouple.
-
Heat the mixture under vacuum or argon flow (e.g., to 150 °C) until the reddish CdO powder dissolves and the solution becomes clear and colorless. This indicates the formation of the Cd-oleate complex.[21]
-
Raise the temperature to the desired injection temperature (e.g., 250 °C).[24]
-
-
Preparation of Selenium Precursor (Se-TOP):
-
In a glovebox or under an inert atmosphere, dissolve Se powder (e.g., 0.1 mmol) in a mixture of trioctylphosphine (TOP) and a small amount of 1-octadecene.[24]
-
Scientist's Note: This solution can often be prepared in advance and stored under inert gas.[20] The TOP serves to coordinate with selenium, forming a more reactive precursor.
-
-
Hot-Injection and Growth:
-
Once the cadmium solution is stable at the target temperature (250 °C), swiftly inject the Se-TOP precursor solution into the flask using a syringe.[24]
-
The injection should be as rapid as possible to ensure homogeneous nucleation.[20] An immediate color change should be observed as CdSe nanocrystals begin to form.
-
Begin timing immediately after injection.
-
-
Monitoring and Quenching:
-
Periodically (e.g., at 30s, 1 min, 2 min, 5 min intervals), withdraw small aliquots (~0.5 mL) from the reaction flask using a syringe and quickly inject them into vials containing a quenching solvent like toluene at room temperature.[20][21]
-
Scientist's Note: Each aliquot represents a different particle size. Earlier aliquots will contain smaller quantum dots (emitting blue/green light), while later ones will contain larger dots (emitting yellow/orange/red light).[22]
-
-
Purification:
-
After the final aliquot is taken, cool the reaction flask to room temperature.
-
Combine the crude quantum dot solutions. Add an anti-solvent like methanol to precipitate the nanocrystals.
-
Centrifuge the mixture to pellet the quantum dots and discard the supernatant containing excess solvent and ligands.
-
Repeat the washing process (redispersion in toluene, precipitation with methanol) two more times to ensure high purity.[21]
-
The final purified quantum dots can be dispersed in a non-polar solvent like toluene for storage and characterization.
-
Protocol 2: High-Temperature Suzuki-Miyaura Cross-Coupling
While many Suzuki couplings are performed at moderate temperatures (80-120 °C) in solvents like dioxane or ethanol/water, sterically hindered or electronically deactivated substrates can require higher temperatures to achieve reasonable reaction rates and yields.[25][26] High-boiling non-polar solvents can be advantageous in these cases, particularly when substrate solubility in polar solvents is poor.
Objective: To couple a challenging aryl halide with an arylboronic acid using a high-boiling point solvent to overcome activation energy barriers.
Causality: High temperatures increase molecular kinetic energy, promoting a higher frequency of effective collisions and accelerating the rate-limiting steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Non-polar solvents can favor selective reaction at C-Cl bonds over C-OTf bonds in certain substrates.[27]
Materials:
-
Aryl Halide (e.g., a hindered chloro- or bromoarene)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, finely ground and dried)
-
High-temperature solvent (e.g., Diphenyl Ether or Squalane)
-
Standard reaction vessel suitable for high temperatures with reflux condenser and inert atmosphere capabilities.
Methodology:
-
Reactor Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Scientist's Note: Ensuring all reagents and the vessel are scrupulously dry is critical, as water can poison the catalyst and hydrolyze the boronic acid.
-
-
Solvent Addition and Degassing:
-
Add the high-boiling solvent (e.g., Diphenyl Ether) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the vessel and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles for rigorous oxygen removal.
-
-
Reaction:
-
Immerse the flask in a pre-heated heating mantle or oil bath set to the target temperature (e.g., 180-250 °C).
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small, quenched aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 12-24 hours), cool the flask to room temperature.
-
Dilute the dark mixture with a lower-boiling organic solvent (e.g., ethyl acetate or dichloromethane) to reduce viscosity.
-
Filter the mixture through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Scientist's Note: The high-boiling solvent will not be removed under standard rotary evaporation. Purification is typically achieved via column chromatography, where the non-polar solvent will elute quickly, followed by the desired product.
-
Safety, Handling, and Disposal
Working with organic solvents at high temperatures introduces significant hazards that require stringent safety protocols.
5.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing or explosion.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Check the manufacturer's compatibility chart for the specific solvent.[9][28] Always discard gloves that have been penetrated by solvent.
-
Lab Coat: A flame-resistant lab coat is essential.
5.2. Engineering Controls:
-
Fume Hood: All heating of organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Inert Atmosphere: Use a Schlenk line or glovebox to handle air-sensitive reagents and to blanket the reaction with an inert gas (N₂, Ar). This prevents solvent oxidation and reduces fire risk.
-
Ignition Sources: Ensure the work area is free of sparks, open flames, and hot surfaces that could ignite solvent vapors.[28]
5.3. Spill and Exposure Procedures:
-
Have appropriate spill kits (absorbent materials) readily available.[28]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with an eyewash station for at least 15-20 minutes and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If symptoms persist, seek medical attention.[9]
5.4. Waste Disposal and Reclamation:
-
Segregation: High-boiling point solvents and heat transfer fluids should be collected in separate, clearly labeled waste containers. Do not mix them with other organic waste streams.[29]
-
Disposal: Synthetic aromatic fluids may be considered hazardous waste and must be disposed of according to local and national regulations.[29] Consult your institution's environmental health and safety (EHS) office for specific procedures.
-
Reclamation: For large volumes, consider reclamation and recycling services. These services use distillation to remove degradation byproducts, allowing the fluid to be reused.[30][31] This is both cost-effective and environmentally responsible.[31] Companies like Safety-Kleen or specialized thermal fluid providers offer such programs.[29][32]
References
- MRSEC Education Group. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. [Link]
- Dow Inc.
- Journal of Chemical Education. Simple Syntheses of CdSe Quantum Dots. [Link]
- MDPI. Synthesis of CdSe and CdSe/ZnS Quantum Dots with Tunable Crystal Structure and Photoluminescent Properties. [Link]
- Preprints.org.
- CUNY Academic Works. SYNTHESIS AND CHARACTERIZATION OF CADMIUM SELENIDE QUANTUM DOTS. [Link]
- International Journal of Scientific & Engineering Research. PREPARATION OF CdSe QUANTUM DOTS BY SIMPLE KINETIC GROWTH METHOD. [Link]
- Anco Chemicals Inc. Dowtherm A. [Link]
- Thermic Fluids Pvt Ltd. Dowtherm - Synthetic Organic Fluids. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
- Wikipedia. Diphenyl ether. [Link]
- Duratherm Heat Transfer Fluids. Used Fluid and Drum Disposal. [Link]
- Biblio. The non-Innocence of Solvents in Nanocrystal Synthesis. [Link]
- SETON. Guide to Working Safely With Industrial Solvents. [Link]
- Nano Letters. The Trouble with ODE: Polymerization during Nanocrystal Synthesis. [Link]
- Relatherm.
- Safe Work Manitoba. Safe Work Instructions for Working With Solvents. [Link]
- MDPI. Comprehensive Analysis of Temperature-Dependent Photoluminescence in Silica-Encapsulated CsPbBr3 and CsPbI3 Perovskite Nanocrystals. [Link]
- The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
- Center for Drug Evaluation and Research. Precautions for Handling Organic Solvent. [Link]
- Solco Solutions.
- National Institute of Standards and Technology. Diphenyl ether - the NIST WebBook. [Link]
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Canyon Components. THERMINOL 66. [Link]
- MDPI. Comparative Study of Squalane Products as Sustainable Alternative to Polyalphaolefin: Oxidation Degradation Products and Impact on Physicochemical Properties. [Link]
- MIT Plasma Science and Fusion Center. PSFC Flammable Solvent SOP. [Link]
- CORECHEM. Reclaiming Used Heat Transfer Fluid and Industrial Solvents: A Step Towards Environmental Consciousness. [Link]
- Scribd. Therminol 66. [Link]
- MDPI.
- Cheméo. Chemical Properties of Diphenyl ether (CAS 101-84-8). [Link]
- Wikipedia. Squalane. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- ACS Publications.
- Google Patents. Squalene and squalane of high quality produced by microwave assisted process.
- Global Heat Transfer.
- OptiBoard Discussion Forums. Chemical Disposal. [Link]
- Eastman. Organic Rankine cycle (ORC) - Therminol. [Link]
- Preprints.org. Comparative Study of Squalane Products as Sustainable Alternative to Polyalphaolefin: Oxidative Degradation Products and Impact on Physicochemical Properties. [Link]
- ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents. [Link]
- CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]
- SciSpace. Green chemistry: Reversible nonpolar-to-polar solvent. [Link]
- Engineered Fluids Blog. Best Disposal Options for Immersion Coolant. [Link]
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Application Notes and Protocols for the Use of Branched Alkanes in Lubrication Studies
Introduction: The Molecular Architecture of Superior Lubrication
In the intricate world of tribology, the performance of a lubricant is fundamentally governed by the molecular characteristics of its base oil. Alkanes, being the primary constituents of many mineral and synthetic lubricants, play a pivotal role in dictating friction and wear at interacting surfaces.[1] While linear alkanes have long been staples in lubricant formulations, a deeper understanding of molecular architecture has revealed the significant advantages offered by their branched isomers. This guide provides an in-depth exploration of the use of branched alkanes in lubrication studies, detailing their mechanism of action, key performance benefits, and the experimental protocols required for their evaluation.
Branched alkanes, with their irregular, three-dimensional structures, offer a compelling alternative to their linear counterparts, particularly in demanding lubrication regimes.[1] Their unique molecular geometry disrupts the formation of highly ordered, crystalline layers under pressure, a phenomenon common with linear alkanes that can lead to increased shear strength and consequently, higher friction.[1] This guide will delve into the scientific principles that underpin the superior performance of branched alkanes, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these molecules in their lubrication studies.
I. The Scientific Rationale: Why Branched Alkanes Excel in Lubrication
The superiority of branched alkanes in many lubrication applications stems from their distinct molecular structure, which directly influences their physical and chemical properties.
A. Disruption of Crystalline Packing and Reduced Friction
Under the high pressures experienced in boundary lubrication, linear alkane molecules have a tendency to align and form dense, ordered, and sometimes solid-like layers between surfaces.[1] While these layers offer some protection against wear, their high degree of order results in a high shear strength, leading to significant frictional forces.[1]
Branched alkanes, due to their methyl or longer side groups, introduce structural defects that prevent the molecules from packing into well-ordered, low-energy crystalline structures.[1] This disruption of crystalline packing is a key factor in their ability to reduce friction. Molecular dynamics simulations have shown that branched alkanes exhibit weaker and shorter-range oscillatory forces between surfaces, confirming a less-ordered, more fluid-like state even under confinement.[1] This disordered arrangement allows for easier shear between molecular layers, resulting in a lower coefficient of friction.
B. Enhanced Low-Temperature Fluidity: The Pour Point Advantage
A critical performance metric for lubricants, especially in applications with wide operating temperature ranges, is the pour point. The pour point is the lowest temperature at which an oil will still flow.[2] The presence of long, linear paraffinic chains in mineral oils can lead to the formation of wax crystals at low temperatures, causing a significant increase in viscosity and ultimately leading to solidification.[2][3]
Branched alkanes, with their irregular shapes, hinder the formation of these wax crystal networks. This structural characteristic results in significantly lower pour points compared to linear alkanes of similar molecular weight.[4] The ability to maintain fluidity at lower temperatures is a crucial advantage for lubricants used in automotive and aerospace applications, ensuring proper lubrication during cold starts and in cold environments.
C. Viscosity Index and Thermal Stability
The viscosity index (VI) is a measure of how much an oil's viscosity changes with temperature.[5] A higher VI indicates a smaller change in viscosity over a wider temperature range, which is a desirable characteristic for most lubricants. While n-paraffins generally have a high VI, certain branched structures can also exhibit excellent VI properties.[6] The molecular structure of branched alkanes can be tailored through synthesis to optimize the balance between low-temperature fluidity and high-temperature viscosity retention.
Furthermore, the inherent stability of the carbon-carbon single bonds in alkanes makes them resistant to thermal and oxidative degradation, contributing to a longer lubricant life.[7]
II. Synthesis of Branched Alkanes for Lubrication Studies
The availability of specific branched alkane structures is crucial for systematic lubrication studies. Both industrial-scale processes and more targeted laboratory syntheses are employed to produce these molecules.
A. Industrial Production Methods
Large-scale production of branched alkanes is primarily driven by the fuel industry, with processes aimed at increasing the octane number of gasoline.[8] These methods include:
-
Alkylation: This process combines light iso-paraffins with light olefins to produce a mixture of higher molecular weight isoparaffins.[8]
-
Isomerization: This process converts linear alkanes into their branched isomers using a catalyst.[8]
B. Renewable Synthesis Routes
In recent years, there has been a growing interest in producing lubricants from renewable resources to mitigate environmental impact.[9][10] One promising approach involves the use of biomass-derived platform chemicals. For instance, highly branched alkanes suitable for lubricant base oils have been synthesized from furfural and acetone derived from biomass.[11] This multi-step process typically involves aldol condensation followed by hydrodeoxygenation to yield the final branched alkane product.[9][10][11][12]
III. Experimental Protocols for Evaluating Branched Alkane Lubricants
A thorough evaluation of branched alkane lubricants requires a suite of standardized experimental techniques to characterize their physical properties and tribological performance.
A. Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of the branched alkane lubricant, which is a measure of its resistance to flow under gravity.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature bath with precise temperature control (±0.02°C)
-
Timer with an accuracy of at least 0.1 seconds
-
Suction bulb or vacuum line
Procedure:
-
Sample Preparation: Ensure the lubricant sample is free of any solid particles or water. Filter if necessary.
-
Viscometer Selection: Choose a viscometer with a capillary size that will result in an efflux time between 200 and 1000 seconds.
-
Temperature Equilibration: Place the viscometer containing the sample in the constant temperature bath set to the desired temperature (typically 40°C or 100°C for lubricants).[5] Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Measurement: a. Using suction, draw the liquid sample up through the capillary to a point above the upper timing mark. b. Release the suction and allow the liquid to flow back down the capillary under gravity. c. Start the timer precisely as the bottom of the meniscus passes the upper timing mark. d. Stop the timer precisely as the bottom of the meniscus passes the lower timing mark.
-
Repeatability: Perform at least two measurements. The two efflux times should agree within the specified tolerance of the method.
-
Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated using the following equation: ν = C * t where C is the calibration constant of the viscometer (in cSt/s) and t is the average efflux time (in seconds).
B. Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which the branched alkane lubricant will flow.
Apparatus:
-
Pour point test jar
-
Jacket for the test jar
-
Disc
-
Gasket
-
Cooling bath capable of reaching temperatures down to -33°C or lower
-
Thermometer with appropriate range and accuracy
Procedure:
-
Sample Preparation: Pour the lubricant sample into the test jar to the marked level.
-
Heating: If the sample has a pour point above -33°C, heat it to at least 9°C above the expected pour point.[13]
-
Cooling: Place the test jar in the cooling bath.
-
Observation: a. At each temperature that is a multiple of 3°C, remove the test jar from the jacket and tilt it to see if the oil moves.[13] This observation should not take more than 3 seconds. b. If the oil moves, return the jar to the jacket and continue cooling. c. The pour point is the temperature at which no movement of the oil is observed when the jar is held horizontally for 5 seconds.[3]
-
Reporting: The pour point is reported as the temperature recorded in step 4c plus 3°C.[3]
C. Protocol 3: Tribological Performance Evaluation (Pin-on-Disc Wear Test)
Objective: To evaluate the friction and wear characteristics of the branched alkane lubricant under controlled sliding conditions.
Apparatus:
-
Pin-on-disc tribometer
-
Stationary pin (e.g., steel ball)
-
Rotating disc (e.g., steel disc)
-
Load cell to measure frictional force
-
Displacement sensor to measure wear
-
Data acquisition system
Procedure:
-
Component Preparation: Thoroughly clean the pin and disc with appropriate solvents (e.g., hexane, acetone) to remove any contaminants.
-
Lubricant Application: Apply a small, controlled amount of the branched alkane lubricant to the surface of the disc.
-
Test Setup: a. Mount the disc on the rotating stage and the pin in the stationary holder. b. Apply a specific normal load to the pin. c. Set the desired sliding speed and test duration.
-
Data Acquisition: Start the test and continuously record the frictional force and wear throughout the duration of the test.
-
Post-Test Analysis: a. Calculate the average coefficient of friction from the recorded frictional force data. b. Measure the wear scar dimensions on the pin and/or the wear track on the disc using a microscope or profilometer. c. Calculate the wear volume or wear rate. d. The surfaces of the pin and disc can be further analyzed using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to understand the wear mechanisms.[14][15]
IV. Data Presentation and Visualization
A. Quantitative Data Summary
For a comparative study of different branched alkanes, the following table structure is recommended for summarizing key quantitative data:
| Branched Alkane Isomer | Molecular Weight ( g/mol ) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Coefficient of Friction (at specified load and speed) | Wear Rate (mm³/Nm) |
| [Isomer 1] | |||||||
| [Isomer 2] | |||||||
| [Isomer 3] | |||||||
| [Linear Alkane Reference] |
B. Visualizing the Molecular Advantage of Branched Alkanes
The following diagram illustrates the fundamental difference in molecular packing between linear and branched alkanes under pressure, which is central to their differing lubricating properties.
Caption: Molecular packing of linear vs. branched alkanes under pressure.
C. Experimental Workflow for Lubricant Evaluation
The following diagram outlines the logical flow of experiments for a comprehensive evaluation of a candidate branched alkane lubricant.
Caption: Experimental workflow for branched alkane lubricant evaluation.
V. Conclusion and Future Outlook
Branched alkanes represent a significant advancement in lubricant technology, offering tangible benefits in terms of friction reduction, low-temperature performance, and overall efficiency. Their unique molecular architecture provides a powerful tool for formulators to design lubricants tailored to specific and demanding applications. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically investigate and validate the performance of novel branched alkane-based lubricants.
Future research in this area will likely focus on the development of more efficient and sustainable synthesis routes for highly branched alkanes, including the expanded use of renewable feedstocks.[9][10] Additionally, the continued application of advanced analytical techniques and molecular dynamics simulations will provide even deeper insights into the complex molecular interactions that govern lubrication, paving the way for the next generation of high-performance lubricants.
VI. References
-
Branched Bio-Lubricant Base Oil Production through Aldol Condensation. [Link]
-
Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals. [Link]
-
Tribological properties of alkanes in confined systems; A molecular dynamics analysis of nano-powder compaction processes | Request PDF. [Link]
-
Branched Bio‐Lubricant Base Oil Production through Aldol Condensation. [Link]
-
Branched Bio‐Lubricant Base Oil Production through Aldol Condensation. [Link]
-
Pour Point Analysis for the Viscosity Measurements of Oils. [Link]
-
A molecular dynamics simulation of boundary lubrication: The effect of n-alkanes chain length and normal load | Request PDF. [Link]
-
Impact of molecular structure on the lubricant squeeze-out between curved surfaces with long range elasticity. [Link]
-
Does the viscosity of e.g. alkanes increase or decrease if it's branched? [Link]
-
MEASUREMENTS OF POUR POINTS, FLASH POINTS, WATER CONTENTS AND VISCOSITY OF SOME SELECTED AUTOMOBILE OILS USED AS LUBRICANTS IN N. [Link]
-
Uses Of Alkanes, Alkenes, And Alkynes: A Comprehensive Guide. [Link]
-
Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Oils: Comparison of Phase Transition, Viscosity, and Pour Point. [Link]
-
Base Oil: Building Blocks for Lubricants. [Link]
-
The effect of the number of branched hydrocarbon molecules on boundary lubrication of ZnO nanofluids by using molecular dynamics simulation | Request PDF. [Link]
-
Study on Lubrication Characteristics of C4-Alkane and Nanoparticle during Boundary Friction by Molecular Dynamics Simulation. [Link]
-
Molecular Dynamics Simulations of Alkanes in the Zeolite Silicalite: Evidence for Resonant Diffusion Effects | The Journal of Physical Chemistry B. [Link]
-
Pour Point Temperature and Testing: An In-Depth Guide. [Link]
-
Molecular dynamics of linear and branched alkanes | The Journal of Chemical Physics. [Link]
-
Oil Viscosity - How It's Measured and Reported. [Link]
-
Branched Chain Alkanes. [Link]
-
Hyperbranched Alkanes for Lubes. [Link]
-
Experimental Study on the Lubrication Characteristics of Hydraulic Oil with Different Water Content at Low Temperature. [Link]
-
Viscosity of branched vs. linear short alkanes. [Link]
-
Synthesis of H-branch alkanes. [Link]
-
The detailed composition of alkane series (straight, branched and...). [Link]
-
3.3: Properties of alkanes. [Link]
-
Experimental conditions for study on the lubrication performance of grease. [Link]
-
Experimental study of lubricating wear phenomena in Ag-Mg alloy systems. [Link]
-
Why are Alkanes generally used as fuels? [Link]
-
Experimental Study of the Lubrication Mechanism of Micro-Spherical Solid Particles between Flat Surfaces. [Link]
-
Experimental Studies of Lubricant Flow and Friction in Partially Filled Gaps. [Link]
-
Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. [Link]
-
Viscosity of pure hydrocarbons | Journal of Chemical & Engineering Data. [Link]
-
Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing. [Link]
-
4.2: Physical Properties of Alkanes. [Link]
-
CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons. [Link]
-
Why Branched Hydrocarbons Are Better for Car Engines. [Link]
-
Viscosity models for pure hydrocarbons at extreme conditions: A review and comparative study. [Link]
-
Alkanes. [Link]
-
3.3. Properties of alkanes | Organic Chemistry 1: An open textbook. [Link]
-
3.5: Properties of Alkanes. [Link]
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- 4. Base Oil: Building Blocks for Lubricants [machinerylubricationindia.com]
- 5. Oil Viscosity - How It's Measured and Reported [machinerylubrication.com]
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- 11. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Experimental study of lubricating wear phenomena in Ag-Mg alloy systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Mastering the Synthesis of Sterically Hindered Polymers with Alkane Solvents
Introduction: Navigating the Challenge of Bulky Monomers
The synthesis of polymers from sterically hindered monomers—molecules with bulky substituent groups near the polymerizable functionality—presents a significant challenge in polymer chemistry. This steric bulk impedes the approach of monomers to the propagating chain end, often leading to slow reaction rates, low monomer conversion, and limited molecular weight. Furthermore, forcing reactions under harsh conditions can induce undesirable side reactions, compromising the structural integrity and properties of the final material.
Alkane solvents, such as heptane, cyclohexane, and isooctane, offer a robust and often essential medium for overcoming these synthetic hurdles. Their inert, non-polar, and aprotic nature provides a stable environment that minimizes side reactions and allows the intrinsic reactivity of the catalyst and monomer to dictate the polymerization outcome. This guide provides a detailed exploration of the principles, protocols, and best practices for leveraging alkane solvents in the synthesis of sterically demanding polymers, targeting researchers and professionals in materials science and drug development.
The Mechanistic Role of Alkane Solvents: More Than Just a Medium
The selection of a solvent is a critical decision that profoundly influences the polymerization kinetics, catalyst stability, and the final polymer properties. In the context of sterically hindered monomers, alkanes provide several distinct advantages rooted in their fundamental chemical properties.
-
An Inert and Non-Coordinating Environment : Unlike polar or aromatic solvents, alkanes are exceptionally non-reactive. They do not coordinate to catalytically active metal centers, a crucial feature in coordination polymerization techniques like Ziegler-Natta catalysis.[1][2] This ensures that the catalyst's active site remains fully accessible to the monomer, preventing competitive inhibition that can plague systems using more functional solvents. Furthermore, their inability to participate in chain transfer reactions helps preserve the "living" character of controlled polymerizations and leads to polymers with higher molecular weights.[3][4]
-
Tuning Catalyst Activity and Stereoselectivity : In Ziegler-Natta and other coordination polymerizations, the non-polar alkane medium is essential for the formation and stability of the active catalytic species.[1][5] For instance, in the polymerization of bulky α-olefins, the catalyst's stereochemical control, which dictates the polymer's tacticity, is often maximized in alkanes. The solvent's lack of interaction with the catalyst complex allows the ligand architecture to exert its full influence on how the bulky monomer approaches and inserts into the growing polymer chain.[1]
-
Controlling Polymer Solubility and Morphology : The choice of alkane solvent and reaction temperature determines whether the polymerization proceeds in a homogeneous solution or a heterogeneous slurry. This is particularly important for polyolefins, which are often insoluble in the reaction medium. Slurry polymerization in an alkane can be advantageous for heat removal and for controlling the polymer particle morphology directly in the reactor, which can simplify downstream processing.[6]
-
Compatibility with Controlled Radical Polymerization (CRP) : While many controlled radical techniques like Atom Transfer Radical Polymerization (ATRP) often utilize more polar solvents to solubilize the catalyst complex, alkanes are suitable for the polymerization of non-polar hindered monomers like substituted styrenes or long-chain acrylates.[7][8] The low polarity of alkanes can influence the position of the atom transfer equilibrium, impacting the overall rate and control of the polymerization.[9]
Strategic Workflow for Polymerization in Alkane Solvents
The successful synthesis of a sterically hindered polymer in an alkane solvent requires careful planning and execution. The following workflow outlines the key decision points and experimental stages.
Caption: Role of alkane solvent in Ziegler-Natta polymerization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Impurities (water, O₂) in monomer/solvent; Catalyst deactivation. | Rigorously purify all reagents. Ensure inert atmosphere is maintained. Increase cocatalyst/catalyst ratio. |
| Broad Polydispersity (Đ > 2.0) | Multiple active site types (Z-N); Slow initiation (ATRP); Chain transfer. | For Z-N, screen different internal/external electron donors. For ATRP, ensure rapid and complete initiation by choosing a suitable initiator and ensuring catalyst solubility. Use a solvent with low chain transfer constants. [4] |
| Low Molecular Weight | High concentration of chain transfer agents (impurities, solvent); High catalyst concentration. | Purify reagents. Lower the reaction temperature. Decrease the initiator concentration relative to the monomer. |
| Insoluble "Gel" Formation | Cross-linking side reactions; Poor solubility of high MW polymer. | Lower monomer concentration. Choose a solvent in which the polymer has better solubility at the reaction temperature. |
Conclusion
The use of alkane solvents is a powerful strategy for the synthesis of sterically hindered polymers, a class of materials with unique physical and chemical properties. By providing an inert and non-coordinating reaction environment, alkanes enable precise control over complex polymerization mechanisms like Ziegler-Natta catalysis and can be adapted for controlled radical processes. The success of these syntheses hinges on a deep understanding of the solvent's role and a commitment to rigorous experimental technique, particularly the exclusion of reactive impurities. As the demand for specialty polymers with tailored architectures grows, mastering polymerization in these simple yet effective solvents will remain a cornerstone of advanced polymer synthesis.
References
- Recent progress and future challenges in the supramolecular polymerization of metal-containing monomers. PubMed Central.
- Solvent Effects On Free Radical Polymerization. Flinders University Research Portal.
- Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal C
- Recent Advances in the Ring-Opening Polymerization of Sulfur-Containing Monomers. Semantic Scholar.
- Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures.
- Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Publishing.
- The frequently overlooked importance of solvent in free radical syntheses.
- Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents.
- Olefin Polymerization with Ziegler-Natta C
- Ziegler–Natta c
- Functional polymers by atom transfer radical polymeriz
- Does solvent plays an important role in free radical polymerization? If yes how and if no Y?
- Studies on atom transfer radical polymerization of acrylates and styrenes with controlled polymeric block structures. Aaltodoc.
- Controlled/“Living” Radical Polymerization.
- Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry.
- Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta C
- Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges.
- Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymeriz
- Stereospecific polymerization of olefins with supported Ziegler − Natta catalysts.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. mdpi.com [mdpi.com]
Application Note: Advanced Analytical Strategies for the Quantification of C10H22 Isomers
Introduction
Decane (C10H22) and its 75 structural isomers are critical components in a multitude of applications, ranging from fuel and lubricant formulations to environmental and toxicological studies. The specific isomeric composition of a decane-containing mixture significantly influences its physical and chemical properties, such as octane rating, viscosity, and biological activity. Consequently, the accurate quantification of individual C10H22 isomers is paramount for quality control, process optimization, and in-depth scientific research. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the separation and quantification of C10H22 isomers, with a focus on gas chromatography-based methods. We present detailed protocols, field-proven insights, and troubleshooting guidance to empower researchers, scientists, and drug development professionals in this challenging analytical endeavor.
The Challenge of C10H22 Isomer Analysis
The primary analytical hurdle in quantifying C10H22 isomers lies in their inherent structural similarity. With identical molecular weights, their separation relies on subtle differences in their physicochemical properties, primarily their boiling points and polarities. Branched isomers tend to have lower boiling points and thus elute earlier from a non-polar gas chromatography (GC) column compared to their straight-chain counterpart, n-decane. However, the sheer number of isomers and the small boiling point differences among many of them necessitate high-resolution chromatographic techniques for effective separation.
Core Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like decane isomers. The choice of detector and column is critical for achieving the desired selectivity and sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The FID detector offers high sensitivity and a wide linear range, making it ideal for accurate concentration measurements.
In GC-FID, the sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the isomers based on their boiling points and interactions with the phase. As each isomer elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This signal is then used for quantification.
a) Sample Preparation:
-
Liquid Samples (e.g., Fuels, Solvents): Dilute the sample in a volatile, non-polar solvent such as pentane or hexane to a concentration within the calibrated range of the instrument. An internal standard (e.g., n-undecane or a non-interfering branched alkane) should be added for improved accuracy and precision.
-
Solid or Semi-Solid Samples: Employ a suitable extraction technique such as solid-phase microextraction (SPME) or headspace analysis to isolate the volatile C10H22 isomers.
b) Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Expertise |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | A modern GC system with precise temperature and flow control is essential for reproducible retention times. |
| Injector | Split/Splitless Inlet | Split injection is suitable for concentrated samples to avoid column overload, while splitless injection is preferred for trace analysis to maximize sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of all decane isomers without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for liquid injections; may be adjusted based on sample concentration and instrument sensitivity. |
| Split Ratio | 50:1 (adjustable) | A higher split ratio is used for more concentrated samples to prevent peak broadening and column saturation. |
| Carrier Gas | Helium or Hydrogen | Helium is a safe and efficient carrier gas. Hydrogen can provide faster analysis times but requires additional safety precautions. |
| Flow Rate | 1.0 mL/min (constant flow) | A constant flow rate ensures stable retention times and optimal column performance. |
| Column | Non-polar capillary column (e.g., DB-5, HP-5ms) | These columns separate alkanes primarily by boiling point, which is the main differentiator for C10H22 isomers. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard column dimension providing a good balance between resolution and analysis time. |
| Oven Temperature Program | Initial: 40 °C (hold 5 min), Ramp: 2 °C/min to 200 °C | A slow temperature ramp is crucial for separating the closely eluting isomers. The initial hold allows for proper focusing of the analytes at the head of the column. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes as they elute from the column. |
c) Data Analysis and Quantification:
-
Peak Identification: Identify the peaks corresponding to the C10H22 isomers based on their retention times relative to known standards and the internal standard. The use of Kovats Retention Indices is highly recommended for unambiguous identification.
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target C10H22 isomers and the internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration. Determine the concentration of each isomer in the sample using this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For complex matrices where co-elution is a concern, GC-MS provides an additional layer of confirmation through mass spectral data.
After separation by the GC, the eluted isomers enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting molecular ions and their fragmentation patterns are unique to each isomer's structure, allowing for confident identification by comparing the acquired mass spectra to a reference library such as the NIST Mass Spectral Library.
The GC parameters for GC-MS analysis are generally similar to those used for GC-FID. The key differences lie in the detector and data analysis.
a) Instrumentation and Conditions (MS Parameters):
| Parameter | Recommended Setting | Causality and Expertise |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | A sensitive and reliable mass spectrometer is crucial for obtaining high-quality mass spectra. |
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is the standard ionization technique for creating reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |
| Scan Range | m/z 40-200 | This range covers the molecular ion (m/z 142) and the characteristic fragment ions of decane isomers. |
| Data Acquisition | Full Scan Mode | Allows for the collection of complete mass spectra for identification. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
b) Data Analysis:
-
Peak Identification: In addition to retention time, confirm the identity of each peak by comparing its mass spectrum with entries in the NIST Mass Spectral Library.
-
Quantification: For quantitative analysis, it is recommended to use an isotopically labeled internal standard (e.g., deuterated decane) to correct for matrix effects and variations in instrument response. Quantification is performed by creating a calibration curve based on the peak areas of characteristic ions for each isomer.
Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex samples containing a large number of C10H22 isomers and other hydrocarbons, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power.[1]
GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension).[2] A modulator placed between the two columns traps small, sequential fractions of the eluent from the first column and rapidly injects them onto the second column.[2] This results in a two-dimensional chromatogram with significantly enhanced resolution.[3]
a) Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Expertise |
| First Dimension (1D) Column | Non-polar (e.g., DB-1), 30 m x 0.25 mm ID x 0.25 µm | Provides initial separation based on boiling point. |
| Second Dimension (2D) Column | Polar (e.g., WAX), 1-2 m x 0.1 mm ID x 0.1 µm | Provides a secondary separation based on polarity, resolving co-eluting isomers from the first dimension. |
| Modulator | Thermal or Flow Modulator | A thermal modulator provides sharper peaks and better sensitivity for trace analysis. |
| Modulation Period | 2-5 seconds | A shorter modulation period is required to adequately sample the narrow peaks eluting from the first dimension. |
| Oven Temperature Program | Similar to 1D GC, but may require optimization for the specific column set. | The temperature program needs to be carefully optimized to ensure efficient separation in both dimensions. |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | TOF-MS is preferred for GCxGC due to its high data acquisition speed, which is necessary to capture the very narrow peaks eluting from the second dimension. |
b) Data Analysis:
GCxGC data is visualized as a 2D contour plot, where compounds with similar chemical properties cluster together.[3] This structured chromatogram facilitates the identification of different classes of hydrocarbons. Quantification is performed by integrating the volumes of the 2D peaks.[4]
Data Presentation: Retention Indices for Isomer Identification
Kovats Retention Indices (RI) are a critical tool for the identification of C10H22 isomers.[5] RI values are more reproducible between laboratories and instruments than retention times alone.[6] The following table provides a compilation of Kovats Retention Indices for some C10H22 isomers on a non-polar (DB-5 or similar) column.
| Isomer | Kovats Retention Index (RI) on Non-Polar Column |
| n-Decane | 1000 |
| 2-Methylnonane | ~970 |
| 3-Methylnonane | ~975 |
| 4-Methylnonane | ~978 |
| 5-Methylnonane | 960[7] |
| 2,2-Dimethyloctane | ~935 |
| 3,3-Dimethyloctane | 943[8] |
| 2,3-Dimethyloctane | ~950 |
| 2,4-Dimethyloctane | ~945 |
| 2,5-Dimethyloctane | ~940 |
| 2,6-Dimethyloctane | ~938 |
| 3,4-Dimethyloctane | ~960 |
| 3,5-Dimethyloctane | ~955 |
| 4,4-Dimethyloctane | ~958 |
| 2,2,3-Trimethylheptane | ~940 |
| 2,2,4-Trimethylheptane | ~930 |
| 2,2,5-Trimethylheptane | ~925 |
| 2,3,3-Trimethylheptane | ~955 |
| 2,3,4-Trimethylheptane | ~950 |
| 2,3,5-Trimethylheptane | ~948 |
| 2,4,4-Trimethylheptane | ~942 |
| 3,3,4-Trimethylheptane | ~965 |
| 3,3,5-Trimethylheptane | ~960 |
| 3,4,4-Trimethylheptane | ~962 |
| 2,2,3,3-Tetramethylhexane | ~950 |
| 2,2,3,4-Tetramethylhexane | ~945 |
| 2,2,4,4-Tetramethylhexane | ~935 |
| 2,2,5,5-Tetramethylhexane | ~930 |
| 2,3,3,4-Tetramethylhexane | ~960 |
| 2,3,4,5-Tetramethylhexane | ~958 |
| 3,3,4,4-Tetramethylhexane | ~970 |
Note: These values are approximate and can vary slightly depending on the specific GC conditions. It is always recommended to determine retention indices under your own experimental conditions using a homologous series of n-alkanes.
Experimental Workflows
GC-FID/MS Analysis Workflow
Caption: Workflow for GC-FID/MS analysis of C10H22 isomers.
GCxGC-TOFMS Analysis Workflow
Caption: Workflow for GCxGC-TOFMS analysis of C10H22 isomers.
Conclusion
The quantification of C10H22 isomers presents a significant analytical challenge that can be effectively addressed through the strategic application of gas chromatography techniques. For routine analysis, GC-FID offers a robust and reliable method for quantification, while GC-MS provides essential confirmation of isomer identity. For highly complex matrices, GCxGC-TOFMS delivers the superior separation power required for comprehensive isomer profiling. By following the detailed protocols and leveraging the provided data in this application note, researchers can achieve accurate and reproducible quantification of C10H22 isomers, leading to a deeper understanding of their role in various scientific and industrial applications.
References
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- Identification of isoparaffin components in petroleum middle fractions. PubMed.
- Quantitative determination of alkanes, naphthenes, total aromatics and heavy PACs in gas oil. ResearchGate.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. ACS Publications.
- Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control. MDPI.
- Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control. MDPI.
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- Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry. PubMed.
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- Plots of Kováts retention indexes determined on DB-5 stationary phase... ResearchGate.
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- How can I find retention index database for hydrocarbons in DB-5 columns (length: 30m)? ResearchGate.
- Comprehensive two-dimensional gas chromatography (GCxGC). Chemistry Matters Inc.
- Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory. AZoM.
- trans-4-Decene. NIST WebBook.
- Gas Chromatographic Retention Data. NIST WebBook.
- The Kovats Retention Index: 5-Methylnonane (C10H22). The Pherobase.
- iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. BMC Bioinformatics.
- Decane. NIST WebBook.
- Octane, 3,3-dimethyl-. NIST WebBook.
- Retrieve retention indices from NIST — nist_ri • webchem. rOpenSci.
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Application Notes & Protocols: The Role of 3-Ethyl-2,2,3-trimethylpentane in Advanced Fuel Research
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Introduction: The Quest for High-Performance, Anti-Knock Fuel Components
In the realm of internal combustion engine research, the pursuit of higher efficiency and power output is intrinsically linked to the development of fuels with superior anti-knock characteristics. Engine knock, or detonation, is the premature autoignition of the fuel-air mixture, a phenomenon that drastically reduces engine performance and can cause severe mechanical damage.[1] The resistance of a fuel to knocking is quantified by its Octane Number, with a higher number indicating greater resistance.[2]
The primary reference fuel for the octane scale is 2,2,4-trimethylpentane (iso-octane), which defines the 100-point on the Research Octane Number (RON) scale.[3][4] The molecular structure of a hydrocarbon is a key determinant of its octane rating. Highly branched alkanes are more thermodynamically stable and exhibit significantly better anti-knock properties than their straight-chain counterparts.[5][6] This principle has driven research into various branched isomers as potential gasoline additives or components for specialized applications, such as in aviation fuel.[7][8]
This document focuses on 3-Ethyl-2,2,3-trimethylpentane (CAS: 52897-17-3), a C10 highly branched alkane, and its role in fuel research.[9][10] As a structural isomer of decane, its complex branching suggests potential for a high octane number, making it a molecule of interest for formulating high-performance fuels. These notes provide a technical overview of its properties, performance characteristics, and detailed protocols for its evaluation as a fuel component.
Physicochemical Properties and Structural Analysis
This compound is a saturated acyclic hydrocarbon with the chemical formula C10H22.[9] Its molecular structure is characterized by a high degree of branching, which is central to its function in fuel applications.
Molecular Structure and Its Implications
The stability of branched alkanes is a critical factor in their anti-knock quality. The tertiary and quaternary carbon centers in this compound contribute to a more compact and stable molecular structure compared to less branched isomers like n-decane. This stability reduces the propensity for the molecule to undergo the low-temperature, pre-flame reactions that lead to autoignition.[11][12]
Caption: Structural comparison influencing fuel properties.
Comparative Physicochemical Data
The physical properties of an alkane, such as its boiling point, are influenced by its molecular structure. Increased branching disrupts intermolecular van der Waals forces, generally leading to lower boiling points compared to straight-chain isomers.[13]
| Property | This compound | 2,2,4-Trimethylpentane (Iso-octane) | n-Decane |
| CAS Number | 52897-17-3[9] | 540-84-1[3] | 124-18-5 |
| Molecular Formula | C10H22[9] | C8H18[3] | C10H22 |
| Molar Mass | 142.28 g/mol [9] | 114.23 g/mol [3] | 142.28 g/mol |
| Boiling Point | 169.2-169.5 °C[14] | 99.3 °C | 174.1 °C |
| Key Feature | Highly branched C10 alkane | RON 100 Reference Fuel[3] | Low octane C10 alkane |
Performance Characteristics in Fuel Applications
The primary application of this compound in fuel research is as a high-octane blending component to improve the anti-knock quality of gasoline.
Anti-Knock Performance
Historical research conducted by the National Advisory Committee for Aeronautics (NACA) provides direct evidence of the performance of this compound. A 1945 study evaluated its knock-limited performance in a Cooperative Fuel Research (CFR) engine, both as a neat fuel and in blends.[15] The study demonstrated that this compound has significant anti-knock capabilities, comparable to other high-performance hydrocarbons of the era like triptane (2,2,3-trimethylbutane).[15] The high degree of branching is the causal factor for this performance, as it promotes more controlled combustion chemistry and resists the formation of radical species that initiate knock.[12]
Experimental Protocols for Fuel Performance Evaluation
The following protocols outline the standardized procedures for evaluating this compound as a fuel component. These protocols are designed to be self-validating through the use of reference materials and calibrated instrumentation.
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Highly Branched Alkanes
Welcome to the technical support center for alkane synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in synthesizing highly branched alkanes. Instead of a generic overview, we will directly address the specific, frequently encountered side reactions that can compromise yield, selectivity, and catalyst lifetime. Our approach is rooted in mechanistic understanding to provide robust and effective troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of highly branched alkanes, particularly through acid-catalyzed methods like isomerization and alkylation.
Q1: Why is my product a complex mixture of isomers instead of the single, highly branched alkane I targeted?
A1: Root Cause Analysis: Carbocation Rearrangements
This is a classic symptom of carbocation rearrangements. Most acid-catalyzed syntheses of branched alkanes proceed through a carbocation intermediate. These intermediates are highly reactive and will rearrange if a more stable carbocation can be formed nearby.[1][2] The driving force is thermodynamic stability, which generally follows the order: tertiary > secondary > primary.
Two primary mechanisms are responsible for this "isomer scrambling":
-
1,2-Hydride Shift: A hydrogen atom with its bonding electrons moves from an adjacent carbon to the positively charged carbon. This typically occurs if a secondary carbocation can rearrange to a more stable tertiary one.[3][4][5]
-
1,2-Alkyl Shift (e.g., Methyl Shift): An entire alkyl group (like a methyl group) migrates to an adjacent carbocation center. This is common when a secondary carbocation is adjacent to a quaternary carbon, allowing for the formation of a more stable tertiary carbocation.[3][5][6]
These shifts can happen very rapidly and sequentially, leading to a thermodynamic equilibrium mixture of various branched isomers rather than the single, kinetically favored product.[7]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Rearrangements are equilibrium-driven processes with a distinct activation energy. Lowering the temperature can favor the kinetic product and reduce the rate of rearrangement.[7] However, this may also reduce the overall reaction rate, requiring optimization.
-
Employ Shape-Selective Catalysts: This is the most effective strategy. Zeolites and other microporous solid acids have defined pore structures that can sterically hinder the formation of bulky, rearranged transition states.[8][9] The catalyst's pores act as a template, allowing the desired, more linear isomer to form and diffuse out while preventing the formation or exit of undesired, bulkier isomers.[9]
-
Control Acid Site Strength: Extremely strong acid sites can promote excessive rearrangement and cracking. Using a catalyst with moderate acidity can sometimes provide a better balance between activity and selectivity.
Q2: My yield is low, and I'm observing high molecular weight sludge or polymers. What's causing this and how can I stop it?
A2: Root Cause Analysis: Alkene Oligomerization
This issue is prevalent in alkylation reactions where an alkene (e.g., butene) is reacted with an isoalkane (e.g., isobutane) to form a larger branched alkane. The root cause is a competing side reaction where the alkene monomer reacts with itself or another alkene molecule instead of the target isoalkane.[10]
The mechanism proceeds as follows:
-
An acid catalyst protonates an alkene, forming a carbocation.
-
Instead of being intercepted by an isoalkane, this carbocation acts as an electrophile and attacks the double bond of another alkene molecule.
-
This forms a new, larger carbocation (a dimer), which can then attack another alkene (trimer), and so on. This chain reaction is known as oligomerization or, in severe cases, polymerization.[11][12]
This side reaction not only consumes your valuable alkene starting material but also generates heavy hydrocarbon byproducts that can deactivate the catalyst by blocking its active sites and pores.[10][13]
Troubleshooting Strategies:
-
Increase the Isoalkane/Alkene Ratio: This is the most critical process parameter. By maintaining a high concentration of the isoalkane relative to the alkene, you increase the statistical probability that the carbocation intermediate will collide with an isoalkane molecule for the desired alkylation reaction rather than with another alkene.[10] Ratios of 10:1 or even higher are common.
-
Optimize Alkene Addition: Instead of adding all the alkene at once, use a slow, continuous feed. This keeps the instantaneous concentration of the alkene in the reactor low, further suppressing the rate of oligomerization.
-
Enhance Mixing/Agitation: Ensure efficient mass transfer within the reactor. Poor mixing can lead to localized areas of high alkene concentration, promoting oligomerization even if the overall stoichiometric ratio is correct.
-
Select Appropriate Catalysts: Solid acid catalysts like zeolites can help, but they are still susceptible. Liquid acids like H₂SO₄ or HF are often used industrially with strict process controls to manage this issue.
Q3: My product contains smaller alkanes than my starting material. What is causing this cracking, and how can I minimize it?
A3: Root Cause Analysis: Cracking (β-Scission)
The formation of lower molecular weight alkanes is due to cracking, a process where C-C bonds are broken. In acid-catalyzed reactions, this occurs via a mechanism called β-scission.[14]
-
A large alkane is converted into a carbocation (e.g., through hydride abstraction).
-
If this carbocation is sufficiently large and has the right structure, a C-C bond at the beta position (two carbons away) to the carbocation center can break.
-
This cleavage results in the formation of a smaller, stable alkene and a new, smaller carbocation, which can then propagate further reactions.[15]
Cracking is highly dependent on temperature and catalyst acidity.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: Cracking reactions have a high activation energy and are significantly favored at higher temperatures. Reducing the temperature is the most direct way to minimize this side reaction.[7]
-
Optimize Catalyst Choice:
-
Acidity: Use a catalyst with moderate acid strength. Highly acidic materials can excessively protonate alkanes, initiating the cracking cascade.
-
Pore Size: For isomerization of long-chain alkanes, catalysts with medium-sized pores (e.g., ZSM-22, ZSM-12) can provide shape selectivity that favors isomerization over cracking, which often requires more space.[9] Large-pore zeolites can sometimes lead to more cracking.[9]
-
-
Introduce a Hydrogen Atmosphere (for Bifunctional Catalysts): When using a bifunctional catalyst (containing both acid sites and metal sites, e.g., Pt/Zeolite), maintaining a hydrogen partial pressure is crucial. The metal sites can hydrogenate alkene intermediates formed during cracking, which can help suppress further degradation pathways.[7][16]
Visual Troubleshooting Guide
This decision tree provides a logical workflow to diagnose and address common issues during the synthesis of highly branched alkanes.
Sources
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- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 13. Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12629H [pubs.rsc.org]
- 14. Alkane - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Decane Isomers
Welcome to the technical support guide for the purification of decane isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these closely related compounds. Decane (C₁₀H₂₂) has 75 structural isomers, many of which possess nearly identical physicochemical properties, making their isolation a significant challenge in synthetic chemistry and materials science.[1][2][3][4]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will explore the causality behind common purification problems and offer robust, validated solutions.
Core Challenge: The Isomer Problem
The primary difficulty in separating decane isomers stems from their similar molecular weights and structures. While the straight-chain n-decane serves as a common reference, its branched isomers have lower boiling points and slightly different densities.[1] These subtle differences are the very properties that must be exploited for separation, but their small magnitude demands highly optimized and often specialized techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: My fractional distillation is not separating n-decane from its branched isomers. What's wrong?
Probable Cause: Fractional distillation separates components based on differences in their boiling points, a property governed by relative volatility.[5][6][7] The boiling points of many decane isomers are extremely close, often differing by only a few degrees Celsius. This low relative volatility means that even with a fractionating column, achieving baseline separation is difficult. For instance, the boiling points of n-decane and 2-methylnonane differ by less than 8°C.
Data Presentation: Physical Properties of Select Decane Isomers
| Isomer | Boiling Point (°C) | Density (g/mL at 20°C) |
| n-Decane | 174.1 °C[8] | 0.730[3] |
| 2-Methylnonane | 166-169 °C[9][10][11][12] | 0.726[9][10] |
| 3-Methylnonane | 166-168 °C[13][14][15] | 0.732[14] |
| 2,3-Dimethyloctane | 164-165 °C[8][16][17] | 0.732-0.734[16][18] |
| 2,2-Dimethyloctane | 155 °C[1] | 0.725[1] |
Solutions & Experimental Protocol:
-
Increase Column Efficiency: The ability of a column to separate close-boiling components is measured in "theoretical plates." To improve separation, you must increase the number of plates.
-
Action: Replace a simple Vigreux column with a more efficient packed column (e.g., Raschig rings, metal sponge) or, for high-precision work, a spinning band distillation system.
-
Causality: More surface area within the column allows for a greater number of condensation-vaporization cycles, enriching the vapor phase with the more volatile component (the branched isomer) at each stage.[5]
-
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of liquid returned to the column to the liquid collected as distillate.
-
Action: Increase the reflux ratio. This means collecting the distillate more slowly.
-
Causality: A higher reflux ratio ensures that the temperature gradient within the column remains stable and allows the equilibrium between liquid and vapor to be established more effectively on each theoretical plate, enhancing separation.
-
-
Consider Advanced Distillation Techniques: If the above methods fail, the relative volatility of the isomers may be too low for standard fractional distillation.
-
Action: Investigate extractive distillation . This technique involves adding a high-boiling, miscible solvent (an "entrainer") to the mixture.[14]
-
Causality: The solvent interacts differently with the various isomers, altering their activity coefficients and thus changing their relative volatilities, which can make separation by distillation possible.[10][14] This is a complex method but can be highly effective for otherwise inseparable mixtures.
-
Q2: I'm using preparative Gas Chromatography (GC) to isolate an isomer, but the resolution is poor and peaks are broad.
Probable Cause: Preparative Gas Chromatography (pGC) is an excellent technique for purifying volatile compounds to high purity but is sensitive to several parameters.[16] Poor resolution is often due to an overloaded column, a non-optimal temperature program, or an inappropriate stationary phase.
Solutions & Experimental Protocol:
-
Reduce Column Overload: This is the most common cause of poor performance in preparative GC.
-
Action: Perform a series of analytical-scale injections first to determine the column's loading capacity. For the preparative run, inject a smaller volume of your sample mixture.
-
Causality: Overloading the column saturates the stationary phase, leading to non-ideal peak shapes (fronting or tailing) and significant broadening, which causes co-elution of closely related isomers.
-
-
Optimize the Temperature Program: An isothermal (constant temperature) method is often insufficient for separating a mixture of isomers.
-
Action: Develop a slow temperature gradient. Start at a temperature below the boiling point of the most volatile isomer and slowly ramp the temperature. A rate of 2-5 °C/min is a good starting point.
-
Causality: A slow ramp allows each isomer to partition more effectively between the mobile and stationary phases. It helps to sharpen peaks and improves the separation between compounds with very similar boiling points.[12]
-
-
Select the Right Column: For non-polar alkanes, a standard non-polar stationary phase is typically used. However, subtle differences in isomer shape can be exploited with different phases.
-
Action: If a standard non-polar column (e.g., DB-1, HP-5ms) fails, consider a column with a different selectivity, such as one with a phenyl- or cyanopropyl-functionalized stationary phase.
-
Causality: While alkanes are non-polar, their different branching structures lead to minor differences in polarizability and shape. A stationary phase with a different chemistry may interact more selectively with these subtle structural variations, enhancing resolution.[12]
-
-
Increase Column Length or Decrease Carrier Gas Flow:
-
Action: Use a longer column (e.g., 60 m instead of 30 m) or reduce the carrier gas flow rate to be closer to its optimal linear velocity.
-
Causality: Both actions increase the residence time of the analytes in the column and increase the total number of theoretical plates, providing more opportunities for separation to occur.[12]
-
Q3: Distillation and GC are not practical for my bulk separation needs. How can I separate linear n-decane from all its branched isomers at once?
Probable Cause: Both distillation and preparative GC are batch processes that can be time-consuming and energy-intensive for large-scale separations. For separating molecular classes (e.g., linear vs. branched), a shape-selective method is often more efficient.
Solution: Adsorptive Separation with Molecular Sieves
This is the premier industrial method for separating linear and branched alkanes.
-
Principle: The technique relies on size exclusion. Crystalline aluminosilicates known as zeolites, or molecular sieves, are synthesized with pores of a highly uniform and precise diameter.[11][13]
-
Mechanism:
-
Zeolite 5A has a pore diameter of approximately 5 angstroms (Å).
-
Linear alkanes like n-decane have a kinetic diameter of about 4.9 Å and are slender enough to enter and be adsorbed within the zeolite pores.[13]
-
Branched isomers, being bulkier and having a larger kinetic diameter, cannot fit into the pores and are excluded.[9][13]
-
-
Workflow: A mixture of decane isomers is passed through a column packed with 5A molecular sieves. The branched isomers will pass through the column, while the n-decane is retained. The n-decane can then be recovered by changing the temperature or pressure, or by using a displacement solvent.
-
Advanced Materials: Beyond zeolites, materials like silicalite and various metal-organic frameworks (MOFs) are being investigated for their ability to separate isomers not just by size exclusion, but by exploiting subtle differences in how the isomers "pack" within the porous structure, a principle known as configurational entropy.[9][15][18]
Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for assessing the purity of my decane isomer sample? A: The gold standard for assessing purity and identifying impurities is high-resolution capillary Gas Chromatography with a Flame Ionization Detector (GC-FID) . This method provides quantitative data on the percentage of each isomer in the sample. To confirm the structural identity of the purified isomer, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential, as the chemical shifts and coupling patterns provide a unique fingerprint for each isomer's carbon skeleton.
Q: Can optical isomers (enantiomers) of chiral decane isomers be separated by distillation or standard GC? A: No. Enantiomers have identical physical properties, including boiling point, polarity, and vapor pressure. Therefore, they cannot be separated by achiral methods like fractional distillation or standard GC. The separation of enantiomers requires a specialized technique called chiral chromatography , which uses a stationary phase that is itself chiral and can interact diastereomerically with the enantiomers, leading to different retention times.
Q: How should I regenerate my molecular sieves after using them to capture n-decane? A: Molecular sieves can be regenerated and reused. To remove the adsorbed n-decane, the sieves must be heated under a vacuum or in a stream of an inert carrier gas (like nitrogen or argon). Temperatures in the range of 200-315 °C are typically required to desorb the hydrocarbons from the pores. It is critical to cool the sieves back to room temperature in a dry environment (e.g., a desiccator) before their next use.
Visualizations
Decision Workflow for Decane Isomer Purification
This diagram outlines a logical approach to selecting the appropriate purification strategy based on your specific experimental goals.
Caption: Decision tree for selecting a decane isomer purification method.
References
- Separation of Linear and Branched Paraffins by Molecular Sieve. SNOWPEAK.
- Exploiting entropy to separate alkane isomers. American Chemical Society.
- US5069757A - Separation of aromatics
- Preparative Gas Chromatography and Its Applications.
- Decane (C10H22) properties.
- 75 C10H22 isomers of molecular formula C10H22. Doc Brown's Chemistry.
- Decane Overview, Formula & Structure. Study.com.
- Comparison of different molecular sieves for the liquid phase separation of linear and branched alkanes.
- Preparative Gas Chromatography and Its Applications.
- Extractive distill
- Hydrocarbon Separ
- Separ
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.
- Adsorptive molecular sieving of linear over branched alkanes using trianglamine host macrocycles for sustainable separation processes.
- Decane. PubChem, NIH.
- Decane. Wikipedia.
- Adsorptive process design for the separation of hexane isomers using zeolites. Physical Chemistry Chemical Physics (RSC Publishing).
- The separation of optical isomers by gas chrom
- How Molecular Sieves Are Reshaping the Alkane Separ
- 3-Methylnonane. Chemsrc.
- Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization.
- Molecular Sieves. Sigma-Aldrich.
- Extractive Distillation Method for Azeotropes. ChemEnggHelp.
- A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Dec-1-yn-5-yloxyoxane. Benchchem.
- Isolation of natural products by preparative gas chrom
- 2-METHYLNONANE. ChemicalBook.
- 2-Methylnonane. Sigma-Aldrich.
- Extractive distillation: An advanced separ
- Fractional distill
- Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Save My Exams.
- Use of fractional distillation in organic chemistry. Chemistry Stack Exchange.
- Fractional Distill
- Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). YouTube.
- 2-methylnonane. Stenutz.
- 2-METHYLNONANE. ChemicalBook.
- 3-methyl nonane. The Good Scents Company.
- The 75 Isomers of Decane.docx. Scribd.
- A Comparative Guide to Purity Analysis of Synthesized Compounds from Decahydronaphthalene Reactions. Benchchem.
- 3-METHYLNONANE. ChemBK.
- Octane, 2,3-dimethyl-. Chemsrc.
- 2,2-dimethyloctane. Stenutz.
- 2,2-Dimethyloctane. Vulcanchem.
- 2,3-Dimethyloctane. ChemBK.
- Thermophysical Properties of 2,3-dimethyloctane. Chemcasts.
- 2,3-dimethyloctane. Stenutz.
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- 5. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]
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Navigating the Maze: A Technical Guide to Resolving GC-MS Peak Overlap in C10H22 Analysis
FOR IMMEDIATE RELEASE
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: Why are my C10H22 isomer peaks overlapping?
Decane has 75 structural isomers, many of which possess very similar boiling points and chemical properties. This makes their separation on a standard GC column challenging, often leading to co-elution where two or more compounds elute from the column at the same time.[1] Factors exacerbating this include suboptimal GC method parameters, incorrect column selection, and sample matrix effects.[2]
Q2: What is the quickest way to improve the separation of two closely eluting peaks?
Adjusting the temperature program is often the most immediate and effective initial step.[3][4] Lowering the initial temperature and using a slower ramp rate can increase the interaction time of the analytes with the stationary phase, often improving separation.[5] Introducing a hold at a temperature 20-30°C below the elution temperature of the overlapping pair can also be effective.
Q3: Can I resolve overlapping peaks without changing my GC method?
Yes, through computational methods. Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[2][6] These algorithms analyze the mass spectral data across the entire peak to extract the pure spectra of individual components.[7]
Q4: When should I consider changing my GC column?
If extensive method optimization and deconvolution fail to provide adequate resolution, a different GC column may be necessary.[8] Consider a column with a different stationary phase chemistry to exploit different analyte-phase interactions, or a longer column to increase the number of theoretical plates and enhance separation efficiency.[9][10]
Troubleshooting Guide: A Systematic Approach to Resolving Peak Overlap
Problem 1: Poor Overall Resolution and Broad Peaks
Symptoms:
-
Multiple peak pairs are co-eluting or showing significant overlap.
-
Peaks are broad and not sharp, leading to poor sensitivity.
Root Causes & Solutions:
This issue often points to suboptimal chromatographic conditions. The resolution of any two peaks is governed by the resolution equation, which involves three key factors: efficiency (N), selectivity (α), and retention factor (k').[11]
Workflow for Optimizing Chromatographic Conditions:
Caption: A systematic workflow for troubleshooting poor peak resolution in GC-MS analysis.
Step-by-Step Methodologies:
-
Optimize Carrier Gas Flow Rate:
-
Causality: The carrier gas flow rate (or more accurately, the average linear velocity) affects chromatographic efficiency (the "N" term in the resolution equation). An optimal flow rate minimizes peak broadening and maximizes resolution.
-
Protocol:
-
If using helium, start with a flow rate of approximately 1.0-1.2 mL/min for a 0.25 mm ID column.
-
Systematically vary the flow rate (e.g., in increments of 0.2 mL/min from 0.8 to 1.6 mL/min).
-
Analyze a standard mixture at each flow rate and observe the resolution of a critical pair of isomers.
-
Plot resolution versus flow rate to determine the optimal setting. Increasing the flow rate can sometimes lead to sharper peaks and better separation.
-
-
-
Refine the Temperature Program:
-
Causality: Temperature programming influences both the retention factor (k') and selectivity (α).[12][13] By controlling the temperature, you can manipulate the elution of compounds to improve their separation.[3][4] An increase of approximately 30°C can halve the retention time for some compounds.[12]
-
Protocol:
-
Lower the Initial Temperature: Start the oven program at a lower temperature (e.g., 35-40°C) to improve the trapping of volatile isomers at the head of the column.
-
Slow the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly enhance resolution, especially for isomers with close boiling points.[5]
-
Introduce Mid-Ramp Holds: If a specific pair of isomers is problematic, introduce a brief isothermal hold (1-2 minutes) at a temperature just below their elution temperature to allow for better separation.
-
-
Problem 2: Co-elution of a Specific Isomer Pair
Symptoms:
-
A single, often misshapen peak is observed where two isomers are expected.
-
Mass spectral analysis shows a mixed fragmentation pattern.
-
Shoulders on peaks are a strong indicator of co-elution.[1]
Root Causes & Solutions:
This is a classic selectivity problem. The chosen stationary phase is not discriminating enough between the two isomers.
1. Stationary Phase Selection:
- Causality: The stationary phase is the most critical factor for selectivity.[9][14] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the analytes. For non-polar hydrocarbons like decane isomers, a non-polar stationary phase is the standard choice.[15] However, subtle differences in selectivity between different non-polar phases can be exploited.
- Recommendations:
- Standard Non-Polar Phases: 100% dimethylpolysiloxane (e.g., DB-1, HP-1ms) phases separate primarily by boiling point.[15]
- Intermediate Polarity Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) phase can introduce different selectivity based on shape and polarizability, potentially resolving isomers that co-elute on a 100% dimethylpolysiloxane column.
| Stationary Phase | Polarity | USP Designation | Primary Separation Mechanism |
| 100% Dimethylpolysiloxane | Non-polar | G2 | Boiling Point |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | G27 | Boiling Point, Shape, Polarizability |
| Polyethylene Glycol (PEG) | Polar | G16 | Polarity, Hydrogen Bonding |
-
Column Dimension Optimization:
-
Causality: Longer columns provide more theoretical plates (higher efficiency), increasing the opportunity for separation.[8] Narrower internal diameter (ID) columns also increase efficiency.[10] Thicker films increase retention but can also lead to broader peaks.[8]
-
Protocol:
-
Increase Column Length: If using a 30m column, consider moving to a 50m or 60m column of the same phase to improve resolution. Note that doubling the column length does not double the resolution but will increase analysis time.[8]
-
Decrease Internal Diameter: Switching from a 0.32 mm ID to a 0.25 mm ID column will enhance efficiency and can improve resolution.[8]
-
Adjust Film Thickness: For highly volatile isomers, a thicker film (e.g., 1.0 µm) can increase retention and improve separation from the solvent front.
-
-
Problem 3: Overlapping Peaks Persist Despite Method Optimization
Symptoms:
-
Chromatographic adjustments provide minimal improvement in resolution.
-
The isomers are structurally very similar, making physical separation extremely difficult.
Root Causes & Solutions:
When physical separation is exhausted, computational methods are the next logical step.
1. Mass Spectral Deconvolution:
- Causality: Even if two isomers co-elute, their mass spectra are often not identical. Deconvolution algorithms use mathematical models to analyze the combined mass spectral data across the chromatographic peak and extract the pure spectra of the individual components.[2][6]
- Workflow for Deconvolution:
-
Sample Preparation and Pre-fractionation:
-
Causality: Reducing the complexity of the sample before it is introduced to the GC-MS can significantly decrease the chances of peak overlap.[2]
-
Techniques: While less common for simple hydrocarbon mixtures, techniques like fractional distillation or preparative chromatography could be used to isolate specific isomer groups prior to analytical GC-MS if the sample matrix is highly complex.
-
References
- Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Spectra.blog. (2025, September 22). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
- Alwsci. (2023, February 3). What Is Temperature Programming in Gas Chromatography?.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry. Nature Reviews Molecular Cell Biology, 4(5), 409-410.
- Mastelf. (2024, December 25). Why Temperature Programming is Key to Better Chromatography.
- Colby, B. N. (1992). Spectral deconvolution for overlapping GC/MS components. Journal of the American Society for Mass Spectrometry, 3(5), 558-562.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks.
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Reichenbach, S. E., & Kottapalli, V. (2007). Deconvolution of overlapping peaks. ResearchGate.
- Phenomenex. (2019, July 31). The Optimal Choice for Detailed Hydrocarbon Analysis.
- Chemistry For Everyone. (2025, February 8). What Is Temperature Programming In Gas Chromatography?.
- BenchChem. (2025). Application Note: Quantitative Analysis of Trimethyldecane Isomers in Crude Oil by Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS).
- SciSpace. (1992). Spectral deconvolution for overlapping GC/MS components.
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
- BenchChem. (2025). A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers.
- SCION Instruments. (n.d.). Optimising GC Column Choice.
- BenchChem. (2025). Application Note: GC-MS Analysis of 6-Pentadecene Isomers.
- ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- ResearchGate. (n.d.). GC–MS chromatogram of n-decane after 60 min of processing time at 20 °C.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
Sources
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Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkanes
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of interpreting the NMR spectra of branched alkanes. The saturated, non-polar nature of these molecules often leads to spectra characterized by severe signal overlap and complex splitting patterns, making structural elucidation a formidable task.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, empowering you to develop robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my branched alkane so difficult to interpret? There's just a cluster of overlapping signals between 0.7 and 1.5 ppm.
A1: This is the most common challenge with branched alkanes. The protons in aliphatic (alkyl) groups are in very similar electronic environments, causing them to be highly shielded and resonate in a narrow region of the spectrum, typically between 0.7 and 1.5 ppm.[1] This leads to significant signal overlap, where distinct proton signals merge into a complex, unresolvable cluster. Furthermore, the small differences in chemical shifts combined with proton-proton (¹H-¹H) coupling can lead to "second-order effects," which distort the expected splitting patterns (e.g., triplets, quartets) into more complex multiplets that are difficult to interpret directly.[2][3]
Q2: I have broad peaks in my spectrum. What could be the cause and how can I fix it?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous across your sample. Re-shimming the spectrometer is the first step to address this.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause peak broadening.[4] Diluting your sample may improve resolution.
-
Inhomogeneity of the Sample: If your compound is not fully dissolved or contains suspended solid particles, it can disrupt the magnetic field homogeneity.[5] Always filter your sample into the NMR tube, for instance, through a pipette with a small glass wool plug.[6]
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals. Degassing the sample by bubbling an inert gas like nitrogen or argon through it can help remove dissolved oxygen.
Q3: I suspect my sample is a mixture of isomers. How can I confirm this and potentially quantify the components?
A3: NMR is a powerful tool for analyzing mixtures. If you have a mixture of isomers, you will likely see more signals than expected for a single compound. For quantitative analysis, you need to ensure the experiment is set up correctly. This involves:
-
Full Relaxation: Using a sufficiently long relaxation delay (d1) between scans to ensure all protons have fully relaxed. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons of interest.
-
Accurate Integration: Carefully integrating non-overlapping signals corresponding to each isomer. The ratio of the integrals will give you the relative ratio of the isomers in the mixture.[7] For more complex mixtures where signals overlap, quantitative 2D NMR techniques may be necessary.[8]
Q4: My branched alkane is chiral. How can I use NMR to determine the enantiomeric excess?
A4: Enantiomers are indistinguishable in a standard (achiral) NMR experiment because they have identical chemical shifts.[9] To resolve the signals of enantiomers, you need to create a diastereomeric environment. This can be achieved in two main ways:
-
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with your analyte to form a pair of diastereomers.[9][10] Since diastereomers have different physical properties, they will have distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[9][10] A classic example is Mosher's acid.[9]
-
Chiral Solvating Agents (CSAs): These are chiral solvents or additives that form transient, weak complexes with the enantiomers of your analyte.[9][11] This interaction creates a chiral environment that can lead to separate signals for each enantiomer.[9][11]
Troubleshooting Guide: Resolving Overlapping Signals
Problem: The ¹H NMR spectrum of your branched alkane shows a dense region of overlapping multiplets, making it impossible to assign protons or determine coupling constants.
Causality: The small differences in chemical shifts between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a saturated hydrocarbon chain lead to severe signal crowding.
Solution Workflow: A Multi-Step Approach
-
Optimize 1D ¹H NMR Acquisition
-
Increase the Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz instead of 400 MHz). A stronger magnetic field increases the chemical shift dispersion (in Hz), which can help to resolve overlapping signals.[3]
-
Change the Solvent: Different deuterated solvents can induce small changes in the chemical shifts of your analyte due to varying solvent-solute interactions.[4] Experimenting with solvents like benzene-d₆, acetone-d₆, or methanol-d₄ might resolve some overlap.[4]
-
-
Employ ¹³C NMR and DEPT
-
¹³C NMR: The chemical shift range for ¹³C is much wider than for ¹H, so ¹³C spectra of alkanes rarely suffer from significant overlap.[12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.[13][14] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[15][16][17] This information is crucial for assigning carbon signals and, by extension, the protons attached to them.
-
-
Utilize 2D NMR Spectroscopy When 1D techniques are insufficient, 2D NMR is the most powerful tool for resolving complex structures.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within your molecule.[18] This is fundamental for piecing together the carbon skeleton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations).[18][19][20] This is extremely useful for spreading out the overlapped proton signals based on the chemical shifts of their attached carbons.[12][21]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds).[18][19] HMBC is crucial for connecting different spin systems identified in the COSY spectrum and for assigning quaternary carbons, which have no attached protons and thus do not appear in an HSQC spectrum.[18]
-
Visualizing the Workflow
Sources
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. organomation.com [organomation.com]
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- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. fiveable.me [fiveable.me]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Rearrangement Reactions in Alkane Synthesis
Welcome to the Technical Support Center for Alkane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted rearrangement reactions during the synthesis of alkanes. We will delve into the mechanistic underpinnings of these rearrangements and provide practical, field-proven strategies to achieve your desired molecular architecture.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses fundamental questions regarding carbocation rearrangements, a common culprit in the loss of regiochemical control during alkane synthesis.
Q1: What is a carbocation rearrangement and why does it occur in my reaction?
A: A carbocation rearrangement is a process in which the initial carbocation intermediate rearranges to a more stable carbocation. This occurs because carbocations, electron-deficient species, strive for greater stability. The stability of a carbocation is determined by the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary > methyl. The driving force for this rearrangement is the formation of a more stable carbocation intermediate.
These rearrangements typically happen through two primary mechanisms:
-
1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation center moves with its pair of bonding electrons to the carbocation.
-
1,2-Alkyl Shift (e.g., Methide Shift): An alkyl group (like a methyl group) on an adjacent carbon migrates with its bonding electrons to the carbocation center.
A classic example is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring one.
Q2: My Friedel-Crafts alkylation is yielding a branched isomer instead of the expected linear product. What's happening?
A: This is a very common issue and a significant limitation of the Friedel-Crafts alkylation reaction. The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation. For instance, when attempting to synthesize n-propylbenzene from 1-chloropropane and benzene, the initially formed primary carbocation will rapidly rearrange via a 1,2-hydride shift to a more stable secondary carbocation, leading to isopropylbenzene as the major product.
Q3: What reaction parameters influence the extent of carbocation rearrangement?
A: Several factors can influence the likelihood and extent of carbocation rearrangements:
-
Temperature: Higher temperatures can provide the activation energy needed for the rearrangement to occur. Lowering the reaction temperature can sometimes favor the kinetically controlled, unrearranged product, although this may also decrease the overall reaction rate.
-
Solvent: Polar protic solvents can stabilize carbocation intermediates, thereby promoting their formation and subsequent rearrangement. The dielectric constant of a solvent is a rough measure of its polarity; higher dielectric constants generally lead to faster SN1-type reactions involving carbocations.
-
Lewis Acid Strength: In reactions like Friedel-Crafts alkylation, the strength of the Lewis acid can influence the degree of carbocation formation. A stronger Lewis acid can more effectively generate the carbocation, which can then rearrange. Weaker Lewis acids may lead to a more concerted SN2-like mechanism with less carbocation character, potentially reducing rearrangements.
Section 2: Troubleshooting Guides - Practical Solutions and Protocols
This section provides actionable troubleshooting steps and detailed protocols to circumvent rearrangement reactions.
Scenario 1: Unwanted Isomer Formation in Friedel-Crafts Alkylation
Problem: You are observing a rearranged alkylated product instead of the desired linear or less-branched isomer.
Solution: The most reliable method to prevent carbocation rearrangement in this context is to perform a Friedel-Crafts Acylation followed by reduction .
Causality: The intermediate in Friedel-Crafts acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.
Experimental Protocol: Friedel-Crafts Acylation followed by Clemmensen Reduction
Part A: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl2), and an addition funnel, add the aromatic substrate (e.g., benzene) and a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃).
-
Acylating Agent Addition: Slowly add the acyl halide (e.g., propanoyl chloride) dropwise from the addition funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time (monitor by TLC).
-
Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation or chromatography.
Part B: Clemmensen Reduction
-
Amalgam Preparation: Prepare a zinc-mercury amalgam by adding zinc dust to a solution of mercuric chloride in water and stirring.
-
Reduction: To a flask containing the amalgam, add the ketone from Part A, concentrated hydrochloric acid, and a water-miscible organic solvent like toluene.
-
Reaction: Heat the mixture under reflux for several hours.
-
Workup and Purification: After cooling, separate the organic layer, neutralize any remaining acid, wash, dry, and purify the final alkane product.
Visualization of the Strategic Approach
Caption: Strategic comparison of direct alkylation versus the acylation-reduction approach to avoid rearrangements.
Section 3: Alternative Synthetic Strategies - Bypassing Carbocations Entirely
When Friedel-Crafts chemistry is not viable, alternative methods that do not involve carbocation intermediates are excellent choices for forming C-C bonds with high fidelity.
Q4: Are there any C-C bond-forming reactions for alkane synthesis that completely avoid carbocation rearrangements?
A: Yes, several powerful cross-coupling reactions bypass carbocation intermediates. Two of the most reliable are the Corey-House synthesis and the Suzuki coupling.
1. Corey-House Synthesis
This method is highly effective for coupling two alkyl groups, especially for creating unsymmetrical alkanes. It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.
Mechanism Overview: The reaction proceeds via a mechanism akin to an SN2 reaction, which does not involve free carbocations.
Technical Support Center: Purification of 3-Ethyl-2,2,3-trimethylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Ethyl-2,2,3-trimethylpentane. As a highly branched alkane, its purification often involves separating it from a complex mixture of structurally similar isomers and other potential contaminants. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended procedures to empower you to achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The most prevalent impurities are other C10H22 structural isomers.[1][2][3] These isomers often have very close boiling points, making their separation challenging. Depending on the synthesis route, you might also encounter unreacted starting materials, such as haloalkanes and organometallic reagents, or solvent residues. For instance, synthesis via a Grignard reaction may introduce byproducts from side reactions.[4][5][6]
Q2: I'm seeing multiple peaks on my GC analysis that are very close to my product peak. How can I differentiate them?
A2: These are likely isomeric impurities. Standard gas chromatography (GC) on a non-polar column separates alkanes primarily by their boiling points.[7] Since branched isomers can have very similar boiling points, achieving baseline separation can be difficult. To improve differentiation, you can optimize your GC method by using a longer column, a slower temperature ramp, or a different stationary phase. For definitive identification, GC-Mass Spectrometry (GC-MS) is recommended to analyze the fragmentation patterns of each peak.
Q3: Can I use simple distillation to purify this compound?
A3: Simple distillation is generally ineffective for separating this compound from its isomeric impurities due to their small differences in boiling points. Fractional distillation is the more appropriate distillation technique for this purpose.[8]
Q4: Are there any significant safety concerns when handling this compound?
A4: Yes, like other alkanes, this compound is a flammable liquid and vapor.[1][8] It can also cause skin irritation and may be harmful if swallowed or inhaled, with a risk of aspiration.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all equipment is properly grounded to prevent static discharge.[1]
Troubleshooting and In-Depth Guides
Impurity Profile Analysis: The First Critical Step
Before attempting any purification, a thorough analysis of your crude product is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this, providing information on both the retention time (related to boiling point) and the mass spectrum (a molecular fingerprint) of each component.
Purification Method 1: High-Efficiency Fractional Distillation
When to Use: This method is suitable when you have a significant volume of product and the boiling point difference between this compound and the major impurities is at least a few degrees Celsius.
Principle of Operation: Fractional distillation enhances the separation of liquids with close boiling points by providing a large surface area (in a fractionating column) for repeated cycles of vaporization and condensation. Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Broad Fractions) | - Distillation rate is too fast.- Insufficient column efficiency (too few theoretical plates).- Poor insulation of the column. | - Reduce the heating rate to allow for proper equilibration on each theoretical plate.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| "Flooding" of the Column | - Heating rate is excessively high, causing the vapor flow to prevent the condensed liquid from returning to the distilling flask. | - Immediately reduce the heat input and allow the column to drain.- Re-start the distillation at a much slower rate. |
| No Condensate Reaching the Condenser | - Insufficient heating.- Heat loss from the column. | - Gradually increase the heating mantle temperature.- Ensure the column is well-insulated. |
Detailed Protocol for High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a packed fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the impure this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Begin heating the flask gently using a heating mantle.
-
Observe the condensate ring slowly ascending the fractionating column. A slow ascent is crucial for good separation.
-
Collect the initial fraction (the "forerun"), which will be enriched in the most volatile impurities.
-
As the temperature stabilizes at the boiling point of the desired product (approximately 168-170°C), switch to a clean receiving flask to collect the main fraction.
-
Continue distillation at a steady rate (typically 1-2 drops per second) while monitoring the temperature. A sharp drop in temperature indicates that the main component has distilled.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to assess their purity.
-
Data Table: Boiling Points of this compound and Common C10H22 Isomers
| Compound | Boiling Point (°C) |
| n-Decane | 174.1[9] |
| This compound | 168-170 [10] |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 |
| 2,3,4-Trimethylpentane | 113.5 |
| 2,2,5-Trimethylhexane | 124.1 |
| 2,4-Dimethyl-3-ethylpentane | 137.5 |
Note: This table illustrates the range of boiling points for C10H22 isomers. The closer the boiling point of an impurity to the target compound, the more challenging the separation by fractional distillation.
Purification Method 2: Preparative Gas Chromatography (Prep-GC)
When to Use: This is the method of choice for achieving very high purity, especially when dealing with small sample volumes or when isomers have nearly identical boiling points.
Principle of Operation: Preparative GC is a scaled-up version of analytical GC. A larger volume of the sample is injected onto a column with a high loading capacity. The components are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. The separated components are then collected as they elute from the column.
Troubleshooting Preparative GC
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Broadening | - Column overloading.- Injection temperature too low.- Inappropriate column choice. | - Reduce the injection volume.- Increase the injector temperature to ensure rapid volatilization.- Use a column with a thicker stationary phase or a wider diameter. |
| Poor Resolution | - Inadequate column efficiency.- Temperature program not optimized. | - Use a longer column or a column with a more selective stationary phase.- Optimize the temperature ramp rate (a slower ramp generally improves resolution). |
| Low Recovery of Collected Fractions | - Inefficient trapping of the eluent.- Leaks in the collection system. | - Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Check all connections for leaks. |
Detailed Protocol for Preparative GC
-
System Configuration:
-
Instrument: A gas chromatograph equipped with a preparative-scale injector, a high-capacity column, and a fraction collector.
-
Column: A thick-film, non-polar capillary column (e.g., polydimethylsiloxane stationary phase) is a good starting point. Column dimensions will depend on the required sample capacity.
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Injector: Use a splitless or large-volume injection technique.
-
Detector: A non-destructive detector, or a post-column split to a destructive detector (like a Flame Ionization Detector - FID) and the fraction collector.
-
Fraction Collector: A series of cooled traps to condense the eluting compounds.
-
-
Method Development (Analytical Scale):
-
First, develop an analytical GC method that provides good separation of the target compound from its impurities. This will inform the temperature program and run time for the preparative scale.
-
-
Preparative Run:
-
Set the injector and detector temperatures appropriately (typically 250°C).
-
Program the oven temperature based on the analytical method, often with a slower ramp rate to maximize resolution.
-
Inject a larger volume of the sample. The optimal volume will depend on the column capacity and should be determined empirically to avoid overloading.
-
Monitor the chromatogram and trigger the fraction collector to collect the peak corresponding to this compound.
-
-
Purity Verification:
-
Re-inject a small amount of the collected fraction into an analytical GC-MS system to confirm its purity.
-
Purification Method 3: Adsorption Chromatography
When to Use: This method is particularly useful for removing polar impurities (e.g., residual alcohols or ketones from synthesis) or for separating isomers with different shapes.
Principle of Operation: Adsorption chromatography separates compounds based on their differential affinity for the surface of a solid stationary phase.[11][12] For non-polar compounds like alkanes, shape selectivity can be exploited using adsorbents with specific pore sizes, such as molecular sieves.[13]
Troubleshooting Adsorption Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of Components | - Inappropriate choice of adsorbent or eluent. | - For polar impurities, use silica gel or alumina and elute with a non-polar solvent like hexane. The polar impurities will be strongly retained.- For isomer separation, consider using molecular sieves (e.g., 5A) that can selectively trap linear or less-branched alkanes. |
| Low Recovery | - Irreversible adsorption of the product onto the stationary phase. | - Ensure the adsorbent is not too active. Deactivating silica or alumina with a small amount of water may be necessary.- Use a slightly more polar eluent to desorb the product if it is strongly retained. |
Detailed Protocol for Adsorption Chromatography (for removing polar impurities)
-
Column Preparation:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of the adsorbent (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Elute the column with the non-polar solvent (e.g., hexane).
-
The non-polar this compound and its isomeric impurities will pass through the column while the more polar impurities will be retained.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC.
-
-
Solvent Removal:
-
Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.
-
Advanced Purification Strategy: Extractive Distillation
For extremely challenging separations of isomers with nearly identical boiling points, extractive distillation can be considered. This technique involves adding a high-boiling solvent (an entrainer) to the mixture, which alters the relative volatilities of the components, making them easier to separate by distillation.[14][15][16] The selection of an appropriate solvent is critical and often requires experimental screening or thermodynamic modeling.[14][15]
Logical Flow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Workflow for Purity Assessment
Caption: Step-by-step workflow for assessing the purity of final product.
References
- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- PubMed. (2005). Monte Carlo simulation for the adsorption and separation of linear and branched alkanes in IRMOF-1.
- Scribd. (n.d.). Decane Isomers: Boiling Points & Reactions.
- Study.com. (n.d.). Decane Overview, Formula & Structure.
- PubChem. (n.d.). Decane.
- T3DB. (n.d.). 5217 3-Ethyl-2-methylpentane (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
- ResearchGate. (n.d.). 3 : Separation of n-alkanes from C1 to C6 by gas chromatography.
- Aakash Institute. (n.d.). Adsorption Chromatography: Principle, Process & Application.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Wikipedia. (n.d.). Grignard reaction.
- Microbe Notes. (2025, March 24). Adsorption Chromatography: Principle, Types, Steps, Uses.
- Chrom Tech, Inc. (2024, November 20). Understanding Adsorption Chromatography: Principles and Uses.
- Chemical Engineering Transactions. (2017, October 1). Determination of Relative Volatility from Molecular Descriptor and its Application to Extractive Distillation Process.
- YouTube. (2016, May 19). Adsorption Chromatography | 11th Std | Chemistry | Science | Maharashtra Board.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications.
- CORE. (n.d.). The separation of optical isomers by gas chromatography.
- PubMed. (n.d.). Isolation of natural products by preparative gas chromatography.
- ResearchGate. (2025, August 7). Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization.
- MDPI. (n.d.). Recent Advances in Extractive Distillation.
- ACS Publications. (2021, May 6). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Cl.
- ResearchGate. (n.d.). Quantitative Structure Relative Volatility Relationship Model for Extractive Distillation of Ethylbenzene/p‑Xylene Mixtures.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. Decane - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C10H22 | CID 521431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. chromtech.com [chromtech.com]
- 13. Monte Carlo simulation for the adsorption and separation of linear and branched alkanes in IRMOF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technisches Support-Center: Temperaturkontrolle bei der fraktionierten Destillation von Alkanen
Answering in German, as requested by the user.
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist Team
Dieses Handbuch dient als spezielle Ressource für die Bewältigung der Feinheiten der Temperaturkontrolle bei der fraktionierten Destillation von Alkanen. Wir verstehen, dass eine präzise Temperaturregelung für eine erfolgreiche Trennung von grundlegender Bedeutung ist. Daher haben wir diese Anleitung im Frage-Antwort-Format strukturiert, um spezifische Probleme zu diagnostizieren und zu beheben und die wissenschaftlichen Prinzipien hinter den empfohlenen Protokollen zu erläutern.
Anleitung zur Fehlerbehebung
In diesem Abschnitt werden häufige Probleme behandelt, die während des Destillationsprozesses auftreten. Jedes Problem wird mit wahrscheinlichen Ursachen und schrittweisen Lösungen zur Wiederherstellung der optimalen Leistung Ihrer Trennung beschrieben.
Problem 1: Schlechte Trennung oder überlappende Fraktionen
F: Meine Fraktionen sind nicht rein und die Siedepunkte der einzelnen Fraktionen überlappen sich erheblich. Wie kann ich die Trennschärfe verbessern?
Wahrscheinliche Ursache & Kausalkette: Eine schlechte Trennung ist oft das direkte Ergebnis eines unzureichenden Temperaturgradienten entlang der Fraktionierkolonne.[1] Die fraktionierte Destillation beruht auf einer Reihe von Verdampfungs-Kondensations-Zyklen auf den Oberflächen im Inneren der Kolonne (den "theoretischen Böden").[2] Wenn der Temperaturgradient nicht gleichmäßig oder zu steil ist, können Dämpfe mit unterschiedlichen Siedepunkten zu früh oder zu spät kondensieren, was zu einer Vermischung der Fraktionen führt.[1] Eine zu schnelle Erhitzung verschlimmert dieses Problem, da das System keine Zeit hat, ein Gleichgewicht zwischen der flüssigen und der dampfförmigen Phase zu erreichen.[3]
Lösung:
-
Heizrate reduzieren: Verringern Sie die Energiezufuhr zum Destillierkolben. Eine langsamere, gleichmäßigere Siedegeschwindigkeit ermöglicht die Etablierung eines stabilen Temperaturgradienten in der Kolonne.
-
Kolonne isolieren: Wickeln Sie die Fraktionierkolonne (von knapp über dem Kolben bis unterhalb des Kondensators) in Glaswolle oder Aluminiumfolie ein. Dies minimiert den Wärmeverlust an die Umgebung und trägt zur Aufrechterhaltung eines gleichmäßigen und linearen Temperaturgradienten bei.[2]
-
Thermometerplatzierung überprüfen: Stellen Sie sicher, dass sich die Oberkante der Thermometerspitze auf gleicher Höhe mit der Unterkante des seitlichen Arms befindet, der zum Kondensator führt. Dies gewährleistet, dass Sie die Temperatur des Dampfes messen, der tatsächlich in den Kondensator gelangt.[2]
-
Rückflussverhältnis anpassen: Wenn Ihre Apparatur dies zulässt, erhöhen Sie das Rückflussverhältnis. Dadurch wird mehr Kondensat in die Kolonne zurückgeführt, was die Anzahl der Verdampfungs-Kondensations-Zyklen erhöht und die Trenneffizienz verbessert.[3][4]
Problem 2: Überfluten der Kolonne (Column Flooding)
F: Ich beobachte, wie sich Flüssigkeit in der Fraktionierkolonne ansammelt und nach oben gedrückt wird, was den Dampffluss behindert. Was verursacht dieses "Überfluten" und wie kann ich es beheben?
Wahrscheinliche Ursache & Kausalkette: Das Überfluten der Kolonne tritt auf, wenn die Aufwärtsgeschwindigkeit des Dampfes zu hoch ist.[3][5] Dieser übermäßige Dampffluss verhindert, dass die kondensierende Flüssigkeit (der Rückfluss) durch die Schwerkraft nach unten in den Kolben zurückfließen kann.[5] Die Flüssigkeit wird stattdessen vom Dampf mitgerissen, sammelt sich an und blockiert schließlich die gesamte Kolonne.[6] Dies wird in der Regel durch zu starkes Erhitzen des Destillierkolbens verursacht.[6][7]
Lösung:
-
Heizung sofort reduzieren: Verringern Sie unverzüglich die Energiezufuhr zur Heizquelle. Dies ist der wichtigste Schritt, um die Dampfproduktion zu drosseln.
-
Vorübergehend die Heizung abschalten: In schweren Fällen kann es notwendig sein, die Heizung vollständig abzuschalten, damit sich die angesammelte Flüssigkeit wieder im Kolben sammeln kann.
-
Systemdruck prüfen: Stellen Sie sicher, dass das System nicht blockiert ist und der Druck stabil ist. Plötzliche Druckschwankungen können ebenfalls zum Überfluten beitragen.[5]
-
Neustart mit geringerer Heizleistung: Sobald die Kolonne wieder frei ist, nehmen Sie die Destillation mit einer deutlich geringeren Heizleistung wieder auf und erhöhen Sie diese langsam, bis ein gleichmäßiges Sieden ohne Anzeichen von Überflutung erreicht ist.
Problem 3: "Weeping" oder "Dumping" der Kolonne
F: Die Flüssigkeit scheint durch die Böden meiner Kolonne zu fallen, anstatt sich darauf zu halten. Woran liegt das?
Wahrscheinliche Ursache & Kausalkette: Dieses Phänomen, bekannt als "Weeping" (Durchregnen) oder im Extremfall "Dumping" (Durchfallen), ist das Gegenteil von Überflutung. Es tritt auf, wenn die Dampfgeschwindigkeit zu niedrig ist.[3] Der vom aufsteigenden Dampf ausgeübte Druck reicht nicht aus, um die Flüssigkeit auf den Böden oder der Packung zu halten, sodass sie direkt in den darunter liegenden Abschnitt oder zurück in den Kolben fällt.[3] Dies beeinträchtigt die Trenneffizienz drastisch, da die notwendigen Verdampfungs-Kondensations-Zyklen nicht stattfinden.
Lösung:
-
Heizleistung erhöhen: Erhöhen Sie langsam die Energiezufuhr zum Destillierkolben. Dadurch wird mehr Dampf erzeugt, dessen Druck die Flüssigkeit in der Kolonne halten wird.
-
Auf Stabilität prüfen: Beobachten Sie die Kolonne, während Sie die Heizleistung erhöhen, um ein Überschießen und ein anschließendes Überfluten zu vermeiden. Das Ziel ist ein stabiler Betriebszustand.
Häufig gestellte Fragen (FAQs)
F1: Warum ist ein stabiler Temperaturgradient für die fraktionierte Destillation von Alkanen entscheidend? A: Ein stabiler Temperaturgradient ist das Kernprinzip der fraktionierten Destillation. Die Kolonne ist am Boden am heißesten und wird nach oben hin allmählich kühler.[8] Wenn der Dampf der Alkanmischung aufsteigt, kühlt er ab.[9] Die verschiedenen Alkane kondensieren bei unterschiedlichen Temperaturen (ihren Siedepunkten) zu Flüssigkeiten.[10] Längerkettige Alkane mit höheren Siedepunkten kondensieren in den unteren, heißeren Teilen der Kolonne, während kürzerkettige Alkane mit niedrigeren Siedepunkten weiter nach oben steigen, bevor sie in kühleren Bereichen kondensieren.[11][12] Dieser Gradient ermöglicht eine räumliche Trennung der Komponenten.[1]
F2: Wie bestimme ich die optimale Temperatur für den Destillierkolben (Reboiler)? A: Die Temperatur im Destillierkolben sollte etwas über dem Siedepunkt der am höchsten siedenden Komponente in Ihrer Mischung liegen.[13] Dies stellt sicher, dass alle Komponenten verdampfen und in die Kolonne aufsteigen können. Eine zu hohe Temperatur führt jedoch zu einer übermäßigen Dampfproduktion und zum Überfluten der Kolonne.[6] Eine gute Vorgehensweise ist es, die Heizung langsam zu erhöhen, bis ein gleichmäßiges Sieden beginnt, und dann die Temperatur so einzustellen, dass die Destillation mit einer Rate von 1-2 Tropfen pro Sekunde im Kondensator erfolgt.
F3: Welche Bedeutung hat die Temperatur am Kopf der Kolonne? A: Die Temperatur am Kopf der Kolonne ist ein entscheidender Indikator für die Reinheit der Fraktion, die gerade destilliert wird.[1] Diese Temperatur sollte idealerweise dem Siedepunkt der flüchtigsten Komponente (der mit dem niedrigsten Siedepunkt) entsprechen und während der Sammlung dieser Fraktion stabil bleiben.[2] Ein plötzlicher Temperaturabfall nach dem Sammeln einer Fraktion zeigt an, dass die Komponente vollständig abdestilliert ist.[2] Ein anschließender Temperaturanstieg signalisiert den Beginn der Destillation der nächsthöher siedenden Komponente.
F4: Wie beeinflusst der Druck die Destillationstemperaturen? A: Die Siedepunkte von Flüssigkeiten sind druckabhängig. Eine Verringerung des Drucks im System (Vakuumdestillation) senkt die Siedepunkte aller Komponenten.[13] Dies ist besonders nützlich für die Trennung von langkettigen Alkanen (z. B. >C15), die sich bei den hohen Temperaturen, die für ihr Sieden bei atmosphärischem Druck erforderlich wären, zersetzen könnten (Cracking).[11] Die ASTM D2892-Norm, ein Standardverfahren für die Destillation von Rohöl, nutzt beispielsweise Vakuum, um Fraktionen bei Temperaturen bis zu 400°C atmosphärischem Äquivalent zu erhalten.[14][15]
F5: Was ist ein "theoretischer Boden" und wie hängt er mit der Temperaturkontrolle zusammen? A: Ein "theoretischer Boden" ist ein konzeptionelles Segment der Kolonne, in dem ein vollständiger Verdampfungs-Kondensations-Zyklus stattfindet und das Dampf-Flüssigkeits-Gleichgewicht erreicht wird.[2][16] Eine effiziente Fraktionierkolonne hat viele theoretische Böden. Eine präzise Temperaturkontrolle, die einen sanften und stabilen Gradienten erzeugt, maximiert die effektive Anzahl der theoretischen Böden.[1] Jeder "Boden" stellt eine kleine, schrittweise Anreicherung der flüchtigeren Komponente im Dampf dar, was zu einer besseren Gesamttrennung führt.
Quantitative Daten und Visualisierungen
Tabelle 1: Siedepunkte von n-Alkanen bei atmosphärischem Druck (101,3 kPa)
| Alkan | Molekülformel | Siedepunkt (°C) |
| n-Pentan | C₅H₁₂ | 36.1[17] |
| n-Hexan | C₆H₁₄ | 68.7[17] |
| n-Heptan | C₇H₁₆ | 98.4[17] |
| n-Octan | C₈H₁₈ | 125.7[17][18] |
| n-Nonan | C₉H₂₀ | 150.8[17][18] |
| n-Decan | C₁₀H₂₂ | 174.1[17] |
| n-Undecan | C₁₁H₂₄ | 196.0[17] |
| n-Dodecan | C₁₂H₂₆ | 216.3[17] |
Hinweis: Verzweigte Alkane haben aufgrund schwächerer Van-der-Waals-Kräfte typischerweise niedrigere Siedepunkte als ihre geradkettigen Isomere.[18][19][20]
Diagramme
Abbildung 1: Schematische Darstellung des Temperaturgradienten in einer Fraktionierkolonne.
Abbildung 2: Vereinfachtes Flussdiagramm zur Fehlerbehebung bei der Destillation.
Experimentelles Protokoll: Standardisierte fraktionierte Destillation im Labormaßstab
Dieses Protokoll beschreibt eine allgemeine Methode zur Trennung einer Mischung aus zwei oder mehr Alkanen. Es basiert auf bewährten Praktiken und den Prinzipien, die in Standards wie ASTM D2892 dargelegt sind.[4][14]
Materialien:
-
Rundkolben (Destillierkolben)
-
Heizmantel mit Rührfunktion und Temperaturregelung
-
Magnetrührstab
-
Fraktionierkolonne (z. B. Vigreux- oder gepackte Kolonne)
-
Destillierbrücke ("Y-Adapter")
-
Thermometer und Adapter
-
Liebig- oder Schlangenkühler
-
Kühlwasserschläuche
-
Destilliervorstoß
-
Auffangkolben (mehrere, beschriftet)
-
Isoliermaterial (Glaswolle, Alufolie)
-
Klammern und Stativmaterial
Verfahren:
-
Aufbau der Apparatur:
-
Geben Sie die Alkanmischung und einen Magnetrührstab in den Rundkolben. Füllen Sie den Kolben nicht mehr als zur Hälfte.
-
Bauen Sie die Apparatur wie in Standard-Laborhandbüchern gezeigt auf und befestigen Sie alle Teile sicher mit Klammern. Stellen Sie sicher, dass alle Glasverbindungen dicht sind.
-
Platzieren Sie das Thermometer korrekt am Kopf der Kolonne.
-
Schließen Sie die Kühlwasserschläuche am Kondensator an (Wasserzulauf unten, Ablauf oben).
-
-
Einrichten der Temperaturkontrolle:
-
Wickeln Sie die Fraktionierkolonne sorgfältig mit Isoliermaterial ein.
-
Schalten Sie das Kühlwasser ein.
-
Beginnen Sie mit dem Rühren der Mischung.
-
Stellen Sie den Heizmantel auf eine niedrige Stufe ein und beginnen Sie, den Kolben langsam zu erhitzen.
-
-
Herstellen des Gleichgewichts:
-
Beobachten Sie, wie die Mischung zu sieden beginnt und ein Kondensationsring langsam die Kolonne hinaufsteigt.[2]
-
Wenn der Kondensationsring den Kopf der Kolonne erreicht, sollte die Temperaturanzeige am Thermometer ansteigen und sich in der Nähe des Siedepunkts der flüchtigsten Komponente stabilisieren.
-
Lassen Sie das System einige Minuten im Totalrückfluss (ohne Produktentnahme) äquilibrieren, um einen stabilen Temperaturgradienten aufzubauen.
-
-
Sammeln der Fraktionen:
-
Passen Sie die Heizleistung so an, dass eine Destillationsrate von etwa 1-2 Tropfen pro Sekunde erreicht wird.
-
Sammeln Sie die erste Fraktion (die Komponente mit dem niedrigsten Siedepunkt) in einem beschrifteten Kolben. Notieren Sie den stabilen Temperaturbereich, in dem diese Fraktion übergeht.
-
Wenn die Temperatur am Kolonnenkopf zu sinken beginnt, ist die erste Komponente fast vollständig abdestilliert. Wechseln Sie den Auffangkolben, um eine Zwischenfraktion zu sammeln.
-
Erhöhen Sie die Heizleistung leicht, um die Temperatur auf den Siedepunkt der nächsten Komponente zu bringen. Sammeln Sie diese zweite Fraktion in einem neuen, beschrifteten Kolben, sobald die Temperatur wieder stabil ist.
-
Wiederholen Sie diesen Vorgang für alle zu trennenden Komponenten.
-
-
Abschluss des Verfahrens:
-
Beenden Sie die Destillation, bevor der Destillierkolben trocken kocht.
-
Schalten Sie die Heizung aus und lassen Sie die Apparatur abkühlen.
-
Schalten Sie das Kühlwasser und den Rührer aus, sobald das System auf Raumtemperatur abgekühlt ist.
-
Referenzen
-
The Chemistry Blog. (n.d.). What is Fractional Distillation? Abgerufen von [Link]
-
Wikipedia. (2024). Fractional distillation. Abgerufen von [Link]
-
MyTutor. (n.d.). How does fractional distillation separate different hydrocarbons in crude oil? Abgerufen von [Link]
-
Homework.Study.com. (n.d.). What is the temperature gradient of a fractionating column? Why is it important to maintain a... Abgerufen von [Link]
-
MaTestLab. (n.d.). ASTM D2892 Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column). US Lab. Abgerufen von [Link]
-
ASTM International. (2012). D2892 Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column). Abgerufen von [Link]
-
Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). Abgerufen von [Link]
-
ASTM International. (2023). D2892 Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column). Abgerufen von [Link]
-
Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes. Abgerufen von [Link]
-
ACS Publications. (n.d.). Simulation of Vapor−Liquid Equilibria for Alkane Mixtures. Abgerufen von [Link]
-
ASTM International. (2017). D2892 Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column). Abgerufen von [Link]
-
Maratek. (2023). The Principles and Operating Parameters of Fractional Distillation. Abgerufen von [Link]
-
YouTube. (2022). ASTM D2892-20 & ASTM D5236-18a /// Crude Petroleum. Abgerufen von [Link]
-
Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes. Abgerufen von [Link]
-
Wikipedia. (2024). Alkane. Abgerufen von [Link]
-
Erik's Chemistry. (1999). Boiling Points of Alkanes. Abgerufen von [Link]
-
Savita Pall and Chemistry. (n.d.). Melting point and boiling point of alkanes. Abgerufen von [Link]
-
LinkedIn. (2024). Distillation Column Flooding: Causes and Operating Parameter Adjustments. Abgerufen von [Link]
-
The Canadian Journal of Chemical Engineering. (n.d.). Vapor-liquid equilibria of mixtures containing alkanes, carbon dioxide, and nitrogen. Abgerufen von [Link]
-
Distilmate. (n.d.). Distillation Column Flooding (How To Prevent It). Abgerufen von [Link]
-
OSTI.GOV. (n.d.). Vapor–liquid equilibrium estimation of n-alkane/nitrogen mixtures using neural networks. Abgerufen von [Link]
-
Seneca. (n.d.). Understanding Alkanes and Haloalkanes: Fractional Distillation and Cracking Explained. Abgerufen von [Link]
-
Semantic Scholar. (n.d.). Phase equilibria in mixtures containing alkanes and alcohols. Abgerufen von [Link]
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Energy Education. (n.d.). Fractional distillation. Abgerufen von [Link]
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COSTELLO. (n.d.). FACTORS AFFECTING DISTILLATION COLUMN OPERATION. Abgerufen von [Link]
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Quora. (2022). What are some methods of preventing flooding in a distillation column? Abgerufen von [Link]
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AQA A-Level Chemistry. (n.d.). Fractional Distillation of Crude Oil. Abgerufen von [Link]
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chemrevise. (n.d.). 3.2 Alkanes. Abgerufen von [Link]
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Save My Exams. (n.d.). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Abgerufen von [Link]
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Journal of Physical and Chemical Reference Data. (2002). Recommended Vapor-Liquid Equilibrium Data. Part 2: Binary Alkanol-Alkane Systems. Abgerufen von [Link]
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YouTube. (2024). What happens due to flooding in distillation. Abgerufen von [Link]
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TSFX. (2019). FRACTIONAL DISTILLATION AND CRACKING. Abgerufen von [Link]
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Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. Abgerufen von [Link]
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ABPI schools. (2023). Alkanes and fractional distillation. Abgerufen von [Link]
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Wikipedia. (2024). Distillation. Abgerufen von [Link]
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YouTube. (2022). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). Abgerufen von [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Abgerufen von [Link]
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Technical Support Center: Overcoming Steric Hindrance in C-C Bond Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of steric hindrance in carbon-carbon (C-C) bond formation. Our goal is to equip you with the expert knowledge and practical insights needed to navigate and overcome these synthetic hurdles effectively.
Introduction to Steric Hindrance in C-C Bond Formation
Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction. In the context of C-C bond formation, this often translates to low or no yield, as bulky substituents on the reacting partners prevent them from achieving the necessary proximity and orientation for the bond to form. This is a particularly prevalent issue in cross-coupling reactions, where the intricate dance of oxidative addition, transmetalation, and reductive elimination can be easily disrupted by steric congestion.
This guide will delve into the common issues encountered and provide actionable solutions, with a focus on modern catalytic systems and strategic reaction design.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding steric hindrance in C-C bond formation.
Q1: How does steric hindrance fundamentally affect a C-C bond-forming reaction?
A1: Steric hindrance acts like a physical barrier, preventing the reacting molecules from approaching each other effectively. In catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, bulky substituents can:
-
Impede Oxidative Addition: The catalyst may struggle to insert into the carbon-halide bond of a sterically encumbered electrophile.
-
Slow Down Transmetalation: The transfer of an organic group from one metal to another can be hindered if either the catalyst's ligand or the organometallic reagent is bulky.[1]
-
Inhibit Reductive Elimination: The final step of forming the new C-C bond and regenerating the catalyst can be slowed or prevented if the two organic groups on the metal center are too large to come together.[1]
The overall effect is a significant decrease in reaction rate and, consequently, lower product yield.
Q2: What are the first-line strategies to consider when a standard C-C coupling fails due to suspected steric hindrance?
A2: When facing a recalcitrant reaction, consider these initial adjustments:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric repulsion.
-
Prolong Reaction Time: Slower reactions may simply need more time to reach completion.
-
Screen Different Catalysts and Ligands: This is often the most critical factor. Modern catalyst systems are specifically designed to address steric challenges.
Q3: Which classes of ligands are particularly effective for sterically demanding couplings?
A3: The development of bulky, electron-rich ligands has revolutionized the coupling of sterically hindered substrates.[2][3] Key classes include:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition.[1][2]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that can stabilize the catalytic species and promote key steps in the catalytic cycle, particularly for nickel-catalyzed reactions.[2]
-
Specialized Ligands: For particularly challenging transformations, specialized ligands like AntPhos have been developed to facilitate couplings with unprecedented levels of steric hindrance.[4]
It is often necessary to experimentally screen a variety of ligands to find the optimal one for a specific reaction.[2]
Troubleshooting Guides for Common C-C Coupling Reactions
This section provides a question-and-answer formatted guide to troubleshoot specific issues in common C-C bond-forming reactions where steric hindrance is a known challenge.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for biaryl synthesis. However, substrates with ortho-substituents on either the organoboron reagent or the aryl halide can be problematic.
Q: My Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with an ortho-substituted boronic acid is giving very low yield (<10%). What should I try first?
A: This is a classic case of severe steric hindrance. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst System Modification:
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich biarylphosphine ligand. A good starting point is XPhos or SPhos . For extremely hindered couplings, consider a more specialized ligand like AntPhos .[4]
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. Ensure you are using a reliable source and appropriate catalyst loading (typically 1-5 mol%).
-
-
Base and Solvent Optimization:
-
Base: A strong base is often required to facilitate the transmetalation step. If you are using a milder base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ .
-
Solvent: A polar aprotic solvent is generally preferred. Toluene or dioxane with a small amount of water are common choices. For very difficult couplings, a higher boiling point solvent like t-amyl alcohol might be beneficial.
-
-
Reaction Conditions:
-
Temperature: Increase the reaction temperature to the reflux temperature of your chosen solvent. For example, toluene refluxes at approximately 110 °C.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M with respect to the limiting reagent is a good starting point.[1]
-
Q: I'm observing significant deboronation of my sterically hindered boronic acid. How can I mitigate this side reaction?
A: Deboronation is a common side reaction, especially with prolonged reaction times and high temperatures.
-
Use of Boronic Acid Esters: Convert your boronic acid to a more stable boronic acid pinacol ester (boronate ester). These are generally more robust and less prone to protodeboronation.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous and inert conditions (e.g., using Schlenk techniques or a glovebox). Moisture can facilitate the deboronation pathway.
-
Diethanolamine Adducts: For particularly sensitive boronic acids, forming a diethanolamine adduct can increase stability.[1] This adduct can then be used directly in the coupling reaction.[1]
Guide 2: Nickel-Catalyzed Couplings for Quaternary Centers
Constructing all-carbon quaternary centers is a significant synthetic challenge due to extreme steric congestion. Nickel catalysis has emerged as a powerful tool for these transformations.[5]
Q: I am attempting to couple a tertiary alkyl halide with an aryl halide using a nickel catalyst, but I am only recovering starting materials. What are the critical parameters for this type of reaction?
A: The formation of quaternary carbons via cross-electrophile coupling is highly sensitive to the catalyst system and reaction conditions.
-
Ligand Selection is Crucial:
-
Reductant and Additives:
-
These are reductive cross-coupling reactions, so a stoichiometric reductant is required. Common choices include zinc, manganese, or electrochemical reduction.
-
Additives like MgCl₂ can play a crucial role in tuning the reactivity of the catalyst.[5]
-
-
Substrate Reactivity:
-
The choice of leaving group on the alkyl electrophile is important. Iodides are generally more reactive than bromides or chlorides.
-
Q: My nickel-catalyzed coupling to form a quaternary center is producing a mixture of desired product and reduced alkyl substrate. How can I improve the selectivity?
A: The formation of the reduced alkyl substrate is often due to β-hydride elimination from an alkyl-nickel intermediate.
-
Ligand Tuning: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (C-C bond formation) versus β-hydride elimination. Experiment with different pyridine, bipyridine, or terpyridine ligands to find one that favors the desired pathway.
-
Low-Temperature Conditions: Running the reaction at lower temperatures can sometimes disfavor β-hydride elimination relative to the desired coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This protocol provides a starting point for the coupling of a di-ortho-substituted aryl bromide with an ortho-substituted boronic acid.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Ortho-substituted boronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous toluene
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide, ortho-substituted boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenge: The Role of Bulky Ligands
The following diagram illustrates how a bulky ligand can facilitate the reductive elimination step in a sterically hindered cross-coupling reaction.
Sources
Technical Support Center: Troubleshooting Low Yields in Sterically Hindered Alkane Synthesis
Welcome to the technical support center for the synthesis of sterically hindered alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with low yields in these complex reactions. Here, we address specific experimental issues with in-depth explanations and actionable troubleshooting steps, grounded in established chemical principles.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of sterically hindered alkanes. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step guidance to resolve them.
Question 1: My cross-coupling reaction (e.g., Suzuki, Negishi, Kumada) to form a C(sp²)-C(sp³) or C(sp³)-C(sp³) bond with bulky substrates is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions involving sterically hindered substrates are a frequent challenge. The primary culprit is often the steric hindrance itself, which can impede several key steps in the catalytic cycle.
Causality Behind the Issue:
-
Slow Oxidative Addition: The first step in many cross-coupling catalytic cycles, the oxidative addition of the palladium or nickel catalyst to the organohalide, can be significantly slowed by bulky groups near the reaction center.
-
Difficult Transmetalation: The transfer of the organometallic nucleophile (e.g., from boron in Suzuki-Miyaura, zinc in Negishi, or magnesium in Kumada) to the metal center can be sterically hindered.
-
Inefficient Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the catalyst is regenerated, can also be inhibited by steric congestion around the metal center, making it difficult for the two bulky groups to couple.[1][2][3]
-
β-Hydride Elimination: In reactions involving alkyl groups with β-hydrogens, β-hydride elimination can be a significant side reaction, leading to the formation of alkenes instead of the desired alkane. This is particularly problematic in the formation of sp³–sp³ C-bonds.[2]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Step-by-Step Protocol Adjustments:
-
Ligand Selection is Crucial: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. For sterically demanding couplings, bulky and electron-rich ligands are generally preferred as they promote oxidative addition and reductive elimination.[4]
-
For Suzuki-Miyaura: Consider using biarylphosphine ligands like SPhos or XPhos, which have demonstrated high efficacy in coupling hindered substrates.[5][6][7] Acenaphthoimidazolylidene palladium complexes have also shown high efficiency.[5]
-
For Negishi: Dialkylbiarylphosphine ligands such as RuPhos have been successful in generating sterically hindered biaryls.[8] The use of Pd-PEPPSI-IPent precatalysts can also be effective for extremely hindered substrates.[2][8]
-
For Kumada: Palladium-phosphinous acid catalysts have been shown to be effective for the synthesis of sterically crowded biaryls.[1] N-heterocyclic carbene ligands with nickel catalysts can also be highly effective.[9]
-
-
Optimize the Catalyst System:
-
Palladium vs. Nickel: While palladium is more common, nickel catalysts can sometimes offer superior reactivity for certain substrates, particularly in Kumada couplings.[3][9]
-
Precatalyst Choice: The use of well-defined precatalysts can lead to more consistent results by ensuring the efficient generation of the active catalytic species.
-
-
Modify Reaction Conditions:
-
Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions like β-hydride elimination. A careful optimization of the reaction temperature is necessary.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. For Suzuki-Miyaura reactions with hindered substrates, dioxane is often an effective solvent.[5]
-
Base (for Suzuki-Miyaura): The strength and nature of the base are critical. For hindered couplings, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.
-
-
Consider the Organometallic Reagent:
-
Organozinc Reagents (Negishi): These are often more reactive than organoboranes and can be more effective for hindered couplings.[10] The use of "Turbo Grignard" reagents (i-PrMgCl·LiCl) can facilitate the preparation of functionalized organozinc reagents.[2]
-
Organocopper Reagents: Recent studies have shown that organocopper reagents under palladium catalysis can be highly effective for C-C bond formation at highly sterically hindered centers due to a lower activation energy for transmetalation.[11]
-
Question 2: My Sₙ2 reaction to form a sterically hindered alkane is failing or proceeding at an impractically slow rate. What's going wrong?
Answer:
The Sₙ2 (bimolecular nucleophilic substitution) reaction is notoriously sensitive to steric hindrance.[12][13] If you are attempting to form a C-C bond at a secondary or, especially, a tertiary carbon center via an Sₙ2 pathway, you are likely facing significant steric impediment.
Causality Behind the Issue:
-
Backside Attack Blockage: The Sₙ2 mechanism requires the nucleophile to attack the electrophilic carbon from the side opposite to the leaving group (backside attack).[12] Bulky substituents on the electrophilic carbon or neighboring carbons physically block this approach.[13][14]
-
Transition State Destabilization: The Sₙ2 transition state is a crowded, trigonal bipyramidal arrangement with five groups around the central carbon.[15] Steric hindrance increases the energy of this transition state, thereby increasing the activation energy and dramatically slowing the reaction rate.[12]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Sₙ2 reactions.
Step-by-Step Protocol Adjustments:
-
Re-evaluate the Substrate:
-
Tertiary Halides: These essentially do not undergo Sₙ2 reactions. An Sₙ1 or elimination (E1) pathway is much more likely. If you need to form a bond at a tertiary center, an Sₙ2 approach is not viable.
-
Secondary Halides: These are borderline cases. The reaction will be slow, and elimination (E2) will be a significant competing reaction, especially with a strong, bulky base.
-
-
Optimize Sₙ2 Conditions (for less hindered secondary or primary substrates):
-
Maximize Nucleophile Strength: Use the strongest possible, least sterically hindered nucleophile.
-
Solvent Choice: Employ a polar aprotic solvent (e.g., DMF, DMSO, acetone) which solvates the cation but not the nucleophile, thus maximizing its reactivity.
-
Leaving Group Ability: Use a substrate with an excellent leaving group (e.g., iodide or triflate) to lower the activation energy.
-
-
Switch to an Sₙ1 Pathway (if applicable):
-
If the substrate can form a stable carbocation (tertiary or resonance-stabilized secondary), an Sₙ1 reaction might be possible.[16] This involves switching to a polar protic solvent (e.g., ethanol, water) and using a weaker, non-basic nucleophile. However, be aware of potential carbocation rearrangements.
-
-
Consider a Fundamentally Different Approach:
-
For the formation of highly hindered C-C bonds, cross-coupling reactions or the addition of organometallic reagents to carbonyls are generally more reliable than Sₙ2 reactions.
-
Question 3: My Grignard reaction with a sterically hindered ketone is giving low yields of the desired tertiary alcohol, and I'm recovering starting material. What is happening?
Answer:
Grignard reagents are not only strong nucleophiles but also strong bases. When reacting with sterically hindered ketones, the nucleophilic addition pathway can be outcompeted by side reactions.[17][18]
Causality Behind the Issue:
-
Steric Hindrance to Nucleophilic Attack: The bulky groups on both the Grignard reagent and the ketone can prevent the nucleophile from reaching the electrophilic carbonyl carbon.[17][18]
-
Enolization (Deprotonation): If the ketone has an α-hydrogen, the Grignard reagent can act as a base and deprotonate it to form an enolate.[17] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.
-
Reduction: If the Grignard reagent has a β-hydrogen, a reduction of the ketone to a secondary alcohol can occur via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[17]
Experimental Protocol: Barbier-Type Reaction (Alternative to pre-formed Grignard)
For particularly sensitive or hindered substrates, an in-situ formation of the organometallic reagent in the presence of the electrophile (Barbier conditions) can sometimes improve yields by keeping the concentration of the highly reactive organometallic species low.
-
To a flask containing magnesium turnings and the sterically hindered ketone dissolved in dry THF, add the organohalide dropwise with vigorous stirring.
-
Initiation may require gentle heating or the addition of a small crystal of iodine.
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) until the magnesium is consumed.
-
Perform a standard aqueous workup with saturated ammonium chloride solution.
Troubleshooting Strategies:
| Problem | Probable Cause | Solution |
| Recovery of Starting Ketone | Enolization by Grignard reagent acting as a base.[17] | Use a less hindered Grignard reagent if possible. Alternatively, switch to an organolithium or organocerium (using CeCl₃) reagent, which can be more nucleophilic and less basic. |
| Formation of a Secondary Alcohol | Reduction of the ketone by the Grignard reagent.[17] | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| No Reaction | Severe steric hindrance preventing nucleophilic attack.[18] | Increase the reaction temperature or use a more reactive organometallic reagent like an organolithium. Consider a different synthetic route entirely. |
FAQs: Synthesis of Sterically Hindered Alkanes
Q1: What are the most robust modern methods for forming C(sp²)-C(sp²) bonds in tetra-ortho-substituted biaryls?
A1: The Suzuki-Miyaura[19][20] and Negishi[21][22] couplings are the leading methods. Success hinges on using specialized catalyst systems. For Suzuki-Miyaura, palladium catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or robust NHC ligands are highly effective.[5][6][23] For Negishi couplings, similar palladium/biarylphosphine systems or specialized precatalysts have shown excellent performance in creating exceptionally hindered biaryls.[8][21]
Q2: Why is β-hydride elimination such a problem in forming C(sp³)-C(sp³) bonds, and how can it be minimized?
A2: β-hydride elimination is a low-energy decomposition pathway for organopalladium intermediates that have an alkyl group with a hydrogen atom on the β-carbon. The palladium complex abstracts this hydrogen, forming a palladium-hydride species and an alkene, which is a common cause of low yields. To mitigate this, one can use organometallic reagents that lack β-hydrogens (e.g., neopentylzinc reagents) or employ ligands that promote rapid reductive elimination, which can outcompete β-hydride elimination.[2]
Q3: Are there any effective methods for Sonogashira couplings with sterically hindered aryl halides?
A3: Yes, but it requires careful catalyst design. The rate of Sonogashira couplings depends on a combination of the steric bulk of the phosphine ligand and the substrates.[24] While bulky, electron-rich ligands are generally beneficial for promoting oxidative addition, extremely bulky phosphines can sometimes retard the reaction with very bulky substrates.[24][25] A systematic screening of phosphine ligands with varying cone angles is often necessary to find the optimal balance for a specific hindered coupling.[24] Copper-free Sonogashira conditions can also be beneficial as they prevent the unwanted Glaser-Hay side reaction.[25]
Q4: When should I choose a Kumada coupling over a Suzuki or Negishi coupling?
A4: The Kumada coupling uses a Grignard reagent, which is a highly reactive and strongly basic nucleophile.[3] This can be an advantage for coupling with unreactive electrophiles like electron-rich aryl chlorides.[1] The primary benefit is the direct use of the Grignard reagent, avoiding the need to prepare an organoboron or organozinc compound.[3] However, the high reactivity of Grignard reagents also limits the functional group tolerance of the reaction. Choose Kumada when your substrates are robust and lack sensitive functional groups (like esters or acidic protons) and when you need a cost-effective, powerful nucleophile.[1][3]
References
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- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
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- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- Anderson, K. W., et al. (2005). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.
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- Herrmann, W. A., et al. (2004). The effect of steric bulk in Sonogashira coupling reactions. Chemical Communications.
- Li, G., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Singh, R., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
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- Wikipedia. (n.d.). Negishi coupling.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Ebe, Y., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Nature Communications.
- ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
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- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
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- Chua, Y.-Y., & Duong, H. A. (2014). Selective Kumada biaryl cross-coupling reaction enabled by an iron(III) alkoxide-N-heterocyclic carbene catalyst system. Chemical Communications.
- ResearchGate. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
- ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone.
- Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
- Shang, M., & Diao, T. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
- ResearchGate. (n.d.). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step.
- Organic Chemistry Portal. (n.d.). Kumada Coupling.
- Bioengineer.org. (2026, January 6). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- ACS Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
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- 3. Kumada Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. books.rsc.org [books.rsc.org]
Technical Support Center: Stability of 3-Ethyl-2,2,3-trimethylpentane Under Oxidative Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 3-Ethyl-2,2,3-trimethylpentane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges you may encounter during your experiments involving oxidative stress. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and reproducibility of your results.
Introduction to Stability Concerns
This compound, a highly branched alkane, is generally considered chemically inert. However, under conditions of oxidative stress, such as exposure to reactive oxygen species (ROS), elevated temperatures, or UV light in the presence of an oxidant, it can undergo degradation. This degradation can lead to the formation of various oxygenated products, potentially impacting the compound's purity, activity, and safety profile in pharmaceutical and other applications. Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.
Part 1: Troubleshooting Guide for Stability Experiments
This section addresses specific issues that may arise during the experimental investigation of this compound's oxidative stability.
Q1: I'm observing unexpected peaks in my Gas Chromatography (GC) analysis of a stressed sample of this compound. How can I identify if these are degradation products?
A1: The appearance of new peaks in your chromatogram is a common indicator of degradation. A systematic approach is essential for their identification:
-
Comparative Analysis: The most straightforward first step is to compare the chromatogram of your stressed sample with that of a control sample of this compound that has been stored under optimal (non-stress) conditions. The absence of these new peaks in the control sample strongly suggests they are a result of the applied stress.
-
Forced Degradation Correlation: Intensify the oxidative stress conditions (e.g., higher concentration of the oxidizing agent, longer exposure time, or higher temperature) in a controlled manner. If the area of the unexpected peaks increases proportionally with the applied stress, it provides strong evidence that they are indeed degradation products.[1][2]
-
Mass Spectrometry (MS) for Structural Elucidation: The most powerful tool for identifying these unknown peaks is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each new peak will provide a fragmentation pattern, which is a molecular fingerprint.[3]
-
Predicting Fragmentation: For branched alkanes and their oxygenated derivatives, fragmentation in the mass spectrometer often occurs at the branching points to form stable carbocations.[3][4][5] For potential degradation products of this compound, look for characteristic fragment ions. (See Table 1 for predicted products and their expected mass spectral characteristics).
-
Library Matching: Compare the obtained mass spectra against established libraries such as the NIST Mass Spectral Library. While exact matches for all degradation products may not be available, similarities in fragmentation patterns can provide clues to the class of compound (e.g., ketone, alcohol).
-
dot
Caption: Troubleshooting workflow for identifying unknown peaks in GC analysis.
Q2: My analytical method seems to be giving inconsistent results for the potency of this compound after oxidative stress. What could be the cause?
A2: Inconsistent potency results often point to issues with the analytical method's ability to separate the parent compound from its degradation products, or to the instability of the degradation products themselves.
-
Co-elution: One or more degradation products may be co-eluting with the peak for this compound. This would artificially inflate the peak area of the parent compound, leading to an overestimation of its remaining concentration.
-
Troubleshooting Co-elution:
-
Modify GC Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely eluting compounds.
-
Change GC Column: Employ a GC column with a different stationary phase (e.g., a more polar column if you are using a non-polar one) to alter the selectivity of the separation.[6]
-
Peak Purity Analysis: If you have a GC system with a Diode Array Detector (DAD) or a fast-scanning mass spectrometer, you can perform a peak purity analysis to check for the presence of co-eluting species.
-
-
-
Degradant Instability: Some initial degradation products, such as hydroperoxides, can be thermally unstable and may decompose further in the hot GC inlet. This can lead to a complex mixture of secondary degradation products being analyzed, resulting in a non-representative chromatogram.
-
Troubleshooting Degradant Instability:
-
Lower Inlet Temperature: If possible, lower the temperature of the GC inlet to minimize on-instrument degradation.
-
Alternative Analytical Techniques: Consider using analytical methods that do not require high temperatures, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV for chromophoric derivatives, or MS). For non-chromophoric alkanes and their initial oxidation products, derivatization might be necessary for HPLC analysis.
-
-
Q3: I am struggling to detect the primary oxidation products. My analysis only shows smaller, fragmented molecules. Why is this happening?
A3: The primary oxidation products of alkanes are often hydroperoxides, which are notoriously unstable.[7] The absence of these and the presence of smaller molecules suggest that the initial degradation products are rapidly decomposing under your experimental or analytical conditions.
-
Mechanism of Decomposition: The initial step in the autoxidation of this compound is the formation of a hydroperoxide (ROOH). These hydroperoxides can then decompose, often through homolytic cleavage of the weak O-O bond, to form an alkoxy radical (RO•) and a hydroxyl radical (•OH). The alkoxy radical can then undergo further reactions, including C-C bond cleavage (β-scission), leading to the formation of smaller ketones, aldehydes, and alcohols.
-
Experimental Considerations:
-
Temperature Control: Conduct your oxidative stress experiments at the lowest temperature that still produces a detectable level of degradation. High temperatures will favor the rapid decomposition of hydroperoxides.
-
Avoid Metal Contamination: Trace amounts of metal ions can catalyze the decomposition of hydroperoxides. Ensure all your glassware is scrupulously clean and consider the use of metal chelators if contamination is suspected.
-
-
Analytical Strategies for Detecting Primary Products:
-
Non-Destructive Techniques: Spectroscopic methods that do not involve high heat, such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR), may be able to detect the presence of hydroperoxides in a concentrated sample.
-
Colorimetric Assays: Specific colorimetric or fluorometric assays can be used to quantify the total hydroperoxide content in your sample. These assays are typically performed at or near room temperature. (See Part 2, FAQ 3 for a protocol).
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely initial sites of oxidation on the this compound molecule?
The susceptibility of a C-H bond to radical abstraction, the initial step in autoxidation, follows the order: tertiary > secondary > primary. This compound has a unique structure with:
-
One quaternary carbon: No C-H bonds, so it is not a site for initial hydrogen abstraction.
-
Two tertiary carbons: The C-H bonds at positions 3 and the ethyl group's alpha-carbon are the most likely initial sites of oxidation.
-
Multiple primary carbons (methyl groups): These are the least reactive sites.
Therefore, the initial formation of hydroperoxides is expected to occur predominantly at the tertiary carbon atoms.
dot
Caption: Workflow for a forced oxidative degradation study.
FAQ 4: Are there any simple, rapid methods to screen for oxidative degradation before setting up a full GC-MS analysis?
Yes, for a quick assessment of whether significant oxidation has occurred, you can use colorimetric methods to detect the formation of key degradation product classes.
Protocol: Colorimetric Assay for Hydroperoxides (Ferric Thiocyanate Method)
This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides, followed by the formation of a colored complex with thiocyanate. [8]
-
Reagent Preparation:
-
Ferrous Chloride Solution: Prepare a solution of ferrous chloride (FeCl₂) in a deoxygenated solvent.
-
Ammonium Thiocyanate Solution: Prepare a solution of ammonium thiocyanate (NH₄SCN) in a suitable solvent.
-
-
Sample Preparation: Dissolve a known amount of your stressed and control samples in an appropriate solvent.
-
Assay:
-
To your sample solutions, add the ferrous chloride solution followed by the ammonium thiocyanate solution.
-
In the presence of hydroperoxides, a red-colored ferric thiocyanate complex will form.
-
-
Quantification: Measure the absorbance of the solution at approximately 500 nm using a spectrophotometer. The intensity of the color is proportional to the concentration of hydroperoxides.
Note: This method provides a measure of the total hydroperoxide content and is a good screening tool. It is not specific for individual hydroperoxide species.
References
- GCMS Section 6.9.2 - Whitman People. (n.d.).
- Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen - Comptes Rendus de l'Académie des Sciences. (n.d.).
- Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanes - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
- Alkane Degradative Pathways [A] Terminal oxidation of n-alkanes. α-and... | Download Scientific Diagram - ResearchGate. (n.d.).
- Autoxidation of Branched Alkanes in the Liquid Phase - ResearchGate. (2025, August 5).
- Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC - NIH. (2013, March 21).
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).
- Synthesis and Characterization of Atmospherically Relevant Hydroxy Hydroperoxides. (n.d.).
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
- Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl) - NIH. (n.d.).
- Method for Judging the Stability of Asphaltenes in Crude Oil | ACS Omega. (2020, August 19).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (n.d.).
- Predict the major product formed in the oxidation reactions of 3-ethyl-2-methyl-2-pentanol. Determine the correct IUPAC name of the product. | Homework.Study.com. (n.d.).
- Synthesis and Characterization of Organic Peroxides from Monoterpene-Derived Criegee Intermediates in Secondary Organic Aerosol - PMC - NIH. (n.d.).
- Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies - MDPI. (n.d.).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing Injection Parameters for GC Analysis of Alkanes
Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to not only solve common analytical challenges but also to understand the fundamental principles behind optimizing your GC injection parameters for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC analysis of alkanes, providing concise answers and links to more detailed explanations within the troubleshooting guide.
Q1: What is the ideal injection mode for my alkane analysis: split or splitless?
A1: The choice between split and splitless injection depends primarily on the concentration of your target alkanes in the sample. For high-concentration samples, split injection is preferred as it prevents column overload and produces sharp, narrow peaks.[1][2][3] Conversely, for trace-level analysis, splitless injection is necessary to ensure that the majority of the sample is transferred to the column, maximizing sensitivity.[2][3]
Q2: What is a good starting point for the inlet temperature for analyzing a range of alkanes?
A2: A general starting point for the inlet temperature is 250 °C.[4] This temperature is sufficient to ensure the rapid vaporization of a wide range of alkanes. However, for higher boiling point alkanes, you may need to increase the temperature to 280-320 °C to ensure complete and efficient vaporization.[5] It is crucial to avoid excessively high temperatures that could lead to sample degradation.[4]
Q3: Which carrier gas is best for alkane analysis, and what flow rate should I use?
A3: Both helium and hydrogen are suitable carrier gases for alkane analysis.[5][6] Hydrogen can provide faster analysis times and better efficiency at higher linear velocities. A typical starting flow rate for a 0.25 mm internal diameter (ID) column is around 1-2 mL/min.[5] The optimal flow rate will depend on your specific column dimensions and analytical goals.
Q4: My peaks are tailing. What is the most common cause for alkanes?
A4: While alkanes are non-polar and less prone to tailing, this issue can still occur. If all peaks, including the solvent peak, are tailing, it often points to a physical problem in the system, such as improper column installation or a leak.[7] If only the later-eluting, higher-boiling alkanes are tailing, it is more likely due to contamination in the inlet liner or the column itself.[7]
Q5: How can I improve the resolution between my alkane peaks?
A5: Poor resolution can be addressed by optimizing several parameters. You can adjust the oven temperature program, typically by using a slower ramp rate.[8] Optimizing the carrier gas flow rate is also crucial. Additionally, ensuring you are using the correct GC column, typically a non-polar one for alkanes, is fundamental for good separation.[5]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a systematic, question-and-answer-based approach to troubleshooting specific problems you may encounter during your GC analysis of alkanes.
Peak Shape Problems: Tailing, Fronting, and Splitting
Q: All of my peaks, including the solvent peak, are tailing. What should I investigate first?
A: When all peaks in a chromatogram exhibit tailing, the issue is likely mechanical or related to the flow path. Here’s a systematic approach to troubleshooting:
-
Improper Column Installation: This is a very common cause. If the column is installed too low in the inlet, it can create a "dead volume" where the sample can mix before entering the column. If it's too high, it can interfere with the split flow dynamics.
-
Poor Column Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow, leading to peak distortion.[7]
-
Action: Recut the column end using a ceramic scoring wafer to ensure a clean, square cut.
-
-
System Leaks: Leaks in the carrier gas lines, fittings, or septum can disrupt the constant flow required for symmetrical peaks.
-
Action: Perform a leak check using an electronic leak detector, paying close attention to the septum nut and column fittings.[7]
-
Workflow for Diagnosing Universal Peak Tailing
Caption: A step-by-step workflow for diagnosing the root cause of universal peak tailing.
Q: Only my later-eluting, higher-boiling alkane peaks are tailing. What does this indicate?
A: This pattern suggests that the issue is related to interactions between the analytes and the GC system, which are more pronounced for less volatile compounds.
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues. These residues can act as active sites, interacting with the analytes and causing peak tailing.[7]
-
Action: Replace the inlet liner and septum. This is a crucial and frequent maintenance step.
-
-
Column Contamination: Over time, the front portion of the column can become contaminated with non-volatile material from sample injections.
-
Action: Trim 10-20 cm from the front of the column.[6]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, severe overload can manifest as tailing.
-
Action: Dilute your sample or increase the split ratio.[8]
-
Injection-Related Issues: Reproducibility and Sensitivity
Q: I'm seeing poor reproducibility in my peak areas. What are the likely causes related to the injection?
A: Poor reproducibility is often linked to inconsistencies in the injection process.
-
Inconsistent Injection Technique: If performing manual injections, variations in injection speed and needle placement can lead to variable results.
-
Action: Use an autosampler for consistent injections. If manual injection is necessary, ensure a standardized and rapid injection technique.[8]
-
-
Sample Backflash: This occurs when the sample solvent rapidly expands upon injection, and its vapor volume exceeds the volume of the inlet liner.[10] This can lead to sample loss and poor reproducibility.
-
Action: Reduce the injection volume, use a liner with a larger internal volume, or lower the inlet temperature. Be aware that lowering the inlet temperature may affect the vaporization of high-boiling alkanes.[11]
-
-
Septum Issues: A worn or cored septum can lead to leaks, causing a loss of sample and poor reproducibility.
-
Action: Replace the septum regularly.
-
Decision Tree for Choosing Injection Mode
Caption: A decision tree to guide the selection of the appropriate injection mode based on sample concentration.
Q: My sensitivity is too low, even with a splitless injection. How can I improve it?
A: Optimizing your splitless injection parameters is key to maximizing sensitivity for trace analysis.
-
Suboptimal Splitless Hold Time: The splitless hold time is the duration the split vent remains closed after injection, allowing the sample to be transferred to the column.[12][13] If this time is too short, a significant portion of your sample will be vented, leading to low sensitivity.
-
Action: Optimize the splitless hold time. A good starting point is 0.5-1.0 minute.[6]
-
-
Incorrect Initial Oven Temperature: For a splitless injection, the initial oven temperature should be low enough to allow for "solvent focusing," where the solvent condenses at the head of the column, trapping the analytes in a narrow band. A common recommendation is to set the initial oven temperature at least 20 °C below the boiling point of the solvent.[14]
-
Action: Adjust the initial oven temperature to be compatible with your solvent and ensure proper peak focusing.
-
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting GC Parameters for Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Split or Splitless | Dependent on sample concentration.[1][2][3] |
| Inlet Temperature | 250 - 320 °C | Ensures complete vaporization of a wide range of alkanes.[4][5] |
| Liner Type | Deactivated glass wool liner | Promotes homogeneous vaporization and traps non-volatile residues.[5][9] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis. |
| Flow Rate | 1-2 mL/min (for 0.25 mm ID column) | A good starting point for optimizing resolution and analysis time.[5] |
| Initial Oven Temp. | 40-50 °C (hold for 2-3 min) | For splitless, should be ~20°C below solvent boiling point.[14] |
| Oven Ramp Rate | 10 °C/min | A general-purpose ramp; can be slowed for better resolution of complex mixtures.[6] |
| GC Column | Non-polar (e.g., 100% dimethylpolysiloxane) | "Like dissolves like" - best for separating non-polar alkanes.[5] |
Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
This protocol should be performed regularly as preventative maintenance and as a primary step in troubleshooting peak shape and reproducibility issues.
-
Cool Down the GC: Ensure the inlet temperature has cooled to a safe, ambient level before handling any components.
-
Turn Off Gases: Stop the flow of the carrier gas to the inlet.
-
Disassemble the Inlet: Carefully unscrew and remove the septum nut. Remove the old septum.
-
Remove the Liner: Using clean forceps, carefully remove the inlet liner. Take note of any O-rings and their correct placement.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. If necessary, clean with an appropriate solvent (e.g., hexane or methanol) and lint-free swabs.
-
Install New Components: Place a new, deactivated liner (with O-ring, if applicable) into the inlet, ensuring it is seated correctly. Place a new, high-quality septum into the septum nut.
-
Reassemble and Leak Check: Re-tighten the septum nut (do not overtighten). Restore the carrier gas flow and perform an electronic leak check around the septum nut.
-
Conditioning: Heat the inlet to its operating temperature and allow it to equilibrate before running samples.
References
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Restek. (n.d.). Split vs Splitless Injection.
- Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC).
- SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
- Journal of Separation Science. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
- ResearchGate. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis | Request PDF.
- Restek Corporation. (2024, October 31). Split vs Splitless Injection [Video]. YouTube.
- Restek Corporation. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube.
- Restek. (n.d.). Troubleshooting Guide.
- Agilent Technologies. (n.d.). GC Inlets An Introduction.
- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography.
- LCGC North America. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ResearchGate. (n.d.). Effects of carrier gas flow rate on peak parameters from the CR sensors....
- Restek Corporation. (2018, October 4). GC Tips and Tricks for Method Optimization [Video]. YouTube.
- Restek. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature.
- LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis.
- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).
- Reddit. (2024, December 20). Question about temperature in injection for gc/ms. r/Chempros.
Sources
- 1. Split vs Splitless Injection [discover.restek.com]
- 2. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 3. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 4. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of GC-FID Methods for Alkane Quantification
This guide provides an in-depth, objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of alkanes against alternative analytical techniques. Rooted in the principles of scientific integrity and supported by experimental data and authoritative guidelines, this document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in established standards to ensure trustworthiness and expertise.
The Foundational Choice: Why GC-FID for Alkane Quantification?
Alkanes, as non-polar saturated hydrocarbons, present a unique analytical challenge due to their chemical inertness and lack of chromophores. The selection of an analytical method is therefore predicated on the physical properties of these molecules. Gas Chromatography (GC) is the premier choice for separating volatile and semi-volatile compounds, making it inherently suitable for a wide range of alkanes.
The true power for quantification, however, lies in the detector. The Flame Ionization Detector (FID) is exceptionally well-suited for alkanes for two primary reasons:
-
Universal Response to Hydrocarbons: The FID operates by pyrolyzing compounds as they elute from the GC column and detecting the ions produced in a hydrogen flame. Since alkanes are composed entirely of carbon and hydrogen, they produce a strong, reliable signal.[1][2]
-
Proportionality to Carbon Number: The response of the FID is directly proportional to the number of carbon atoms in a hydrocarbon molecule.[3] This principle provides a predictable and consistent basis for quantification across a homologous series of alkanes.
The causality behind choosing specific GC-FID parameters is critical for a robust method. A non-polar capillary column (e.g., a dimethylpolysiloxane-based column like DB-1 or HP-5) is selected because it separates alkanes primarily based on their boiling points, leading to an ordered elution from lower to higher carbon numbers. The injector and detector temperatures are maintained significantly higher than the final oven temperature to ensure instantaneous vaporization of the sample and prevent condensation, thereby avoiding peak broadening and sample loss.
The Core of Reliability: A Comprehensive Validation Protocol
Method validation is the cornerstone of data integrity, demonstrating that an analytical procedure is fit for its intended purpose.[4][5] The protocols described below are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a self-validating and trustworthy system.[6][7][8][9]
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring all critical parameters are systematically evaluated.
Caption: Workflow for GC-FID analytical method validation.
Experimental Protocols for Validation Parameters
The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol:
-
Inject a solvent blank (e.g., hexane) to ensure no interfering peaks at the retention times of the target alkanes.
-
Inject individual standard solutions for each alkane of interest to determine their unique retention times.
-
Inject a mixed standard solution containing all relevant alkanes to confirm baseline resolution between adjacent peaks.
-
If analyzing within a complex matrix (e.g., a pharmaceutical formulation), inject a placebo or matrix blank to demonstrate the absence of matrix interference.
-
Establishes the concentration range where the detector response is proportional to the analyte concentration.
-
Protocol:
-
Prepare a stock solution of the alkane standard(s).
-
Perform serial dilutions to create a minimum of five calibration standards spanning the expected working range.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration for each alkane.
-
Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (R²) of ≥ 0.999.[10][11][12]
-
The lowest analyte concentrations that can be reliably detected and quantified, respectively.
-
Protocol (Signal-to-Noise Method):
-
Prepare and inject progressively more dilute solutions of the alkane standards.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[13][14]
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[13][14]
-
Precision at the LOQ should be verified to ensure it is acceptable for the intended purpose.
-
The closeness of the test results to the true value.
-
Protocol:
-
Prepare a matrix sample (placebo) and spike it with known concentrations of the alkane standards at three levels: low, medium, and high, across the linear range.
-
Prepare a minimum of three replicates at each level.
-
Analyze the spiked samples and calculate the concentration of each alkane using the calibration curve.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100. Acceptance criteria are typically within 80-120%.
-
The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the study on a different day or with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 15%.
-
Performance Benchmarking: GC-FID vs. Alternative Technologies
While GC-FID is a powerful tool, its performance must be objectively compared with other available technologies to ensure it is the optimal choice for a given application.
| Feature | GC-FID | GC-MS | HPLC-ELSD | Spectroscopic Methods (IR/Raman) |
| Principle | Separation by volatility; detection by flame ionization of hydrocarbons. | Separation by volatility; detection by mass-to-charge ratio. | Separation by polarity; detection by light scattering of non-volatile particles.[15][16] | Absorption or scattering of light based on molecular vibrations.[17][18] |
| Specificity | High (based on retention time). | Very High (based on retention time and mass spectrum).[2][19] | Moderate (depends on chromatographic separation). | Low (struggles to differentiate similar alkanes in a mixture).[20] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range), especially in SIM mode.[21] | Moderate (low ng range).[22] | Low (typically requires higher concentrations). |
| Linearity | Excellent (wide linear dynamic range).[23] | Good (can be affected by detector saturation). | Non-linear (often requires logarithmic transformation).[24] | Variable (generally follows Beer-Lambert law over a limited range). |
| Quantification | Excellent for routine analysis.[1] | Excellent, but often used for confirmation and identification. | Challenging due to non-linear response. | Primarily qualitative or semi-quantitative for mixtures. |
| Cost | Low to moderate. | High. | Moderate. | Low to moderate. |
| Best Application for Alkanes | Routine quantification of volatile to semi-volatile alkanes in known matrices. | Identification of unknown alkanes, isomer differentiation, and ultra-trace analysis.[20] | Analysis of high molecular weight, non-volatile alkanes (e.g., waxes). | Rapid functional group identification (C-H bonds).[25] |
Conclusion: Selecting the Right Tool for the Job
The validation of a GC-FID method, when performed according to authoritative guidelines like those from the ICH, yields a highly reliable, robust, and cost-effective tool for the routine quantification of alkanes.[26][27] Its wide linear range, high precision, and universal response to hydrocarbons make it the gold standard for many applications in the pharmaceutical, environmental, and petrochemical industries.
However, the choice of technology is not universal. For applications requiring definitive structural confirmation, isomer differentiation, or ultra-trace analysis in complex matrices, GC-MS provides unparalleled specificity and sensitivity.[19] For non-volatile, high-molecular-weight alkanes, HPLC-ELSD offers a viable alternative where GC is not feasible.[10]
Ultimately, a thorough understanding of the analytical challenge, coupled with the rigorous validation data presented in this guide, empowers researchers and scientists to select and defend the most appropriate methodology. A properly validated GC-FID method provides a foundation of trustworthy data, ensuring the integrity and success of research and development endeavors.
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- Linear ranges and limits of detection obtained from the GC-FID analysis of standard solutions.
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A Senior Application Scientist's Guide to the Physical Properties of Decane Isomers
Introduction
In the fields of chemical research, materials science, and drug development, understanding the physical properties of organic compounds is paramount. Decane (C₁₀H₂₂), an alkane with ten carbon atoms, serves as a crucial component in fuels, a nonpolar solvent, and a reference compound in various analytical techniques. However, "decane" is not a single entity; it exists as 75 distinct structural isomers.[1] These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to significant variations in their physical properties. This guide provides an in-depth comparison of these properties, explaining the underlying molecular principles and outlining the experimental methods used for their validation.
The Critical Role of Molecular Structure
The physical behavior of decane isomers is dictated by the nature and strength of their intermolecular forces (IMFs), which are primarily weak van der Waals forces, specifically London dispersion forces. The strength of these forces is influenced by two key structural factors:
-
Surface Area: Linear or less-branched alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger overall London dispersion forces.
-
Molecular Shape and Symmetry: Increased branching leads to more compact, spherical molecular shapes. While this reduces surface area, highly symmetrical molecules can pack more efficiently into a solid crystal lattice, which can significantly affect their melting point.
Comparative Analysis of Physical Properties
The differences in molecular structure give rise to predictable trends in boiling point, melting point, density, and viscosity. The following table compares the linear n-decane with several of its branched isomers to illustrate these effects.
Table 1: Physical Properties of Selected Decane Isomers
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | Straight-chain | 174.1[2] | -29.7[2] | 0.730[1] |
| 2-Methylnonane | Moderately Branched | 166-169 | N/A | 0.726 |
| 2,7-Dimethyloctane | Moderately Branched | 160[3] | -54[3] | 0.724[3] |
| 2,2,3,3-Tetramethylhexane | Highly Branched & Symmetrical | 160.3[4] | -54[4] | 0.761[4] |
In-Depth Discussion
-
Boiling Point: A clear trend emerges from the data: as branching increases, the boiling point decreases. The linear n-decane, with its large surface area, exhibits the strongest intermolecular forces and thus has the highest boiling point.[5] Branched isomers like 2-methylnonane and 2,7-dimethyloctane are more compact, reducing intermolecular contact and weakening the van der Waals forces. This makes it easier to overcome these forces with thermal energy, resulting in lower boiling points.
-
Melting Point: The trend for melting point is more complex and is heavily influenced by how well the molecules can pack into a crystal lattice. Increased branching in a molecule like 2,7-dimethyloctane disrupts the regular packing seen in linear alkanes, leading to a significantly lower melting point compared to n-decane. However, a highly symmetrical and compact molecule like 2,2,3,3-tetramethylhexane can potentially pack more efficiently than other branched isomers, which can result in a relatively higher melting point than less symmetrical branched structures.
-
Density: Generally, increased branching leads to less efficient packing of molecules in the liquid state, creating more free space between them. This results in a lower density for branched isomers compared to their straight-chain counterparts. This trend is observed when comparing n-decane to 2-methylnonane and 2,7-dimethyloctane. However, the highly compact nature of 2,2,3,3-tetramethylhexane results in a higher density than the other isomers.
-
Viscosity: Viscosity, or a fluid's resistance to flow, is also governed by intermolecular forces. For short-to-medium chain alkanes like decane, branched isomers typically exhibit lower viscosity. The more spherical shape of branched molecules reduces their ability to entangle and allows them to flow past one another more easily. For instance, n-decane has a dynamic viscosity of approximately 0.920 mPa·s at 20°C, while its branched isomers would be expected to have lower values under the same conditions.[1]
Visualizing Structure-Property Relationships
The following diagram illustrates the causal relationship between an alkane's molecular structure and its resulting physical properties.
Caption: Relationship between alkane structure and physical properties.
Experimental Protocols for Property Determination
To ensure the trustworthiness of comparative data, standardized experimental protocols are essential. Below are validated, step-by-step methodologies for determining the key physical properties of decane isomers.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, which can be observed as a refluxing ring of condensate.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the decane isomer into a small test tube and add a small magnetic stir bar.
-
Apparatus Setup: Clamp the test tube in a heating block placed on a hot plate stirrer. Suspend a thermometer so that its bulb is about 1 cm above the liquid's surface.
-
Heating: Turn on the stirrer and begin heating the block gently.
-
Observation: Observe the sample until it begins to boil and a ring of condensing vapor (reflux ring) becomes stable on the walls of the test tube. The thermometer bulb must be positioned at the level of this ring.
-
Measurement: Record the stable temperature shown on the thermometer. This is the experimental boiling point.
Density Determination (Pycnometer Method)
This gravimetric method provides a highly accurate and precise measurement of liquid density.
Principle: Density is calculated from the mass of a liquid that completely fills a container of a known, fixed volume (the pycnometer) at a specific temperature.[6]
Methodology:
-
Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance and record the mass (m₀).
-
Measure Mass with Sample: Fill the pycnometer with the decane isomer, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the exterior dry.[7]
-
Thermostat: Place the filled pycnometer in a thermostatic water bath at a controlled temperature (e.g., 20.0°C) until it reaches thermal equilibrium.
-
Final Weighing: Remove the pycnometer, dry the exterior completely, and weigh it. Record this mass (m₁).
-
Calibration: Repeat steps 2-4 using a reference liquid with a known density at the same temperature, such as deionized water, to determine the exact volume of the pycnometer.
-
Calculation: The density (ρ) of the isomer is calculated using the formula: ρ = (m₁ - m₀) / V, where V is the calibrated volume of the pycnometer.
Viscosity Determination (Capillary Viscometer Method)
This protocol is based on the ASTM D445 standard and is used to determine the kinematic viscosity of petroleum products and other transparent liquids.[8][9][10][11]
Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a known and closely controlled temperature.
Methodology:
-
Select Viscometer: Choose a calibrated glass capillary viscometer (e.g., an Ubbelohde type) appropriate for the expected viscosity range of the decane isomer. The flow time should not be less than 200 seconds.
-
Sample Charging: Filter the sample to remove any particulate matter and introduce it into the viscometer as per the instrument's specific instructions.
-
Temperature Equilibration: Place the charged viscometer vertically in a constant-temperature bath set to the desired temperature (e.g., 25°C) and allow at least 30 minutes for it to reach thermal equilibrium.
-
Flow Time Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.
-
Repeat and Average: Perform at least two measurements. The flow times should be in close agreement.
-
Calculation: Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the liquid's density (η = ν * ρ).[9]
Conclusion
The structural isomerism of decane provides a classic yet powerful illustration of how molecular architecture dictates macroscopic physical properties. For researchers and drug development professionals, a firm grasp of these principles is not merely academic; it is essential for solvent selection, formulation design, and process optimization. The linear isomer, n-decane, serves as a baseline with the highest boiling point and viscosity due to its large surface area. In contrast, branched isomers are generally less viscous and more volatile. The melting point stands apart, being highly dependent on the molecule's ability to pack into a crystalline structure, a property dictated by symmetry as much as by branching. The rigorous experimental methods outlined here form the foundation for validating these properties, ensuring data integrity and enabling confident application in scientific and industrial endeavors.
References
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- Hexane, 2,2,3,3-tetramethyl-. (2024, April 9). ChemBK.
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- ASTM D445-06, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2006, www.astm.org
- ASTM D445 Standard test method for kinematic viscosity of transparent and opaque liquids (and calculation of dynamic viscosity). (2022, May 5). J. J. Keller® Compliance Network.
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3-Ethyl-2,2,3-trimethylpentane vs. n-decane as a solvent
An In-Depth Comparative Guide for Laboratory Professionals: 3-Ethyl-2,2,3-trimethylpentane vs. n-Decane as a Solvent
Introduction: A Tale of Two Isomers
In the realm of nonpolar solvents, alkanes are foundational. At first glance, this compound and normal-decane (n-decane) appear nearly identical; both are saturated hydrocarbons sharing the same chemical formula, C₁₀H₂₂, and molecular weight. However, their utility in the laboratory, particularly in pharmaceutical research and drug development, diverges significantly due to a fundamental difference in their molecular architecture. n-Decane is a linear, straight-chain alkane, while this compound is a highly branched isomer.
This guide moves beyond a simple cataloging of properties to explore the causal relationship between molecular structure and solvent performance. For the researcher and application scientist, understanding these nuances is critical for experimental design, from optimizing reaction conditions to ensuring the stability of active pharmaceutical ingredients (APIs). We will dissect the physicochemical properties, evaluate their performance in practical applications, and provide standardized protocols to validate solvent selection, empowering you to make an informed choice based on experimental demands.
Physicochemical Properties: The Foundation of Performance
The structural isomerism between these two compounds directly translates into distinct physical properties. The linear nature of n-decane allows for greater intermolecular surface area contact and more efficient packing, leading to stronger van der Waals forces compared to the sterically hindered, globular structure of this compound.[1] This core difference is the primary driver for the variations seen in the table below.
| Property | This compound | n-Decane | Rationale for Difference |
| Molecular Formula | C₁₀H₂₂[2][3][4] | C₁₀H₂₂[5][6][7] | Isomers |
| Molecular Weight | 142.28 g/mol [2][4] | 142.28 g/mol [5][6][7] | Isomers |
| Boiling Point | 168 - 169.5 °C[2][8] | 174.1 - 174.4 °C[5][6] | Stronger intermolecular forces in linear n-decane require more energy to overcome.[1] |
| Melting Point | -43 °C[8] | -29.7 to -30 °C[5][6] | The irregular shape of the branched isomer disrupts efficient crystal lattice formation, significantly lowering the freezing point. |
| Density (at 20°C) | Not explicitly found, but expected to be lower than n-decane | 0.730 g/cm³[5] | Branched molecules pack less efficiently, resulting in lower density. |
| Viscosity | Not explicitly found, but expected to be lower than n-decane | 0.838 mPa·s (at 25 °C)[7] | Branching disrupts the potential for chain entanglement, often leading to lower viscosity.[9] |
| Vapor Pressure | 2.34 mmHg (at 25°C)[3] | ~1.46 mmHg (195 Pa) (at 25°C)[5] | Weaker intermolecular forces in the branched isomer lead to higher volatility and thus higher vapor pressure. |
| Flash Point | Not explicitly found | 46 - 49 °C[7][10] | Generally correlates with volatility; the more volatile branched isomer would be expected to have a lower flash point. |
| Polarity | Nonpolar | Nonpolar[5][11] | Both are saturated hydrocarbons. |
Causality and Consequence: How Structure Dictates Application
The choice between these solvents is rarely arbitrary. It is a decision dictated by the specific conditions of an experiment. The data presented above reveals a clear trade-off between operating temperature range, volatility, and fluid dynamics.
The Decisive Factor: Operating Temperature
The most significant practical difference lies in their liquid ranges.
-
For Cryogenic Applications: With a melting point of -43°C, This compound is the unequivocal choice for low-temperature reactions, such as those involving organolithium reagents or other temperature-sensitive intermediates. n-Decane, freezing at -30°C, would solidify under these conditions, halting the reaction.
-
For High-Temperature Reflux: Conversely, n-decane's higher boiling point of ~174°C allows it to be used as a medium for reactions requiring more thermal energy, without the need for a pressurized system.[5]
The following decision workflow illustrates this primary selection criterion.
Caption: Solvent selection based on required reaction temperature.
Impact on Solubility and API Formulation
Both solvents are nonpolar and are effective at dissolving nonpolar compounds like oils, lipids, and other hydrocarbons.[1][11] In pharmaceutical development, the solubility of an API is a critical factor influencing its bioavailability.[] While both solvents fall into the same general class, their structural differences can lead to subtle variations in solvation capacity for complex molecules.
-
n-Decane: Its linear structure may offer more effective solvation for APIs with long, straight alkyl chains through maximized van der Waals interactions.
-
This compound: Its more spherical shape might create better-fitting solvent cages for globular or sterically complex nonpolar molecules.
The choice of solvent can be crucial during crystallization and purification steps, where slight differences in solubility can significantly impact yield and purity.[13]
Fluid Dynamics: Viscosity in Practice
In applications like high-performance liquid chromatography (HPLC) or when pumping fluids through a system, viscosity is a key parameter. The lower viscosity expected from the branched this compound would result in lower system backpressure and potentially improved mass transfer, making it a better choice for such dynamic applications.
Experimental Protocols for Solvent Validation
To provide a framework for empirical solvent selection, we present two key experimental protocols.
Protocol 1: Comparative Solubility Assessment of a Nonpolar API
This protocol provides a definitive method to determine which solvent offers superior solubility for a specific compound of interest.
Objective: To quantify the solubility of a model nonpolar API (e.g., cholesterol, a common steroid scaffold) in both n-decane and this compound at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid API to separate sealed vials, each containing a known volume (e.g., 5.0 mL) of either n-decane or this compound.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to 25°C. Agitate for 24 hours to ensure the solution reaches equilibrium saturation.
-
Sampling: After 24 hours, cease agitation and allow the excess solid to settle for 2 hours. Carefully extract a 1.0 mL aliquot of the clear supernatant from each vial using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of undissolved solids.
-
Solvent Evaporation: Transfer each aliquot to a pre-weighed glass vial. Remove the solvent under a gentle stream of nitrogen or by using a vacuum centrifuge.
-
Quantification: Once the solvent is fully evaporated, re-weigh the vials. The difference in mass corresponds to the amount of API dissolved in 1.0 mL of the solvent.
-
Calculation: Express solubility in mg/mL. The experiment should be performed in triplicate for statistical validity.
Caption: Workflow for comparative API solubility measurement.
Protocol 2: Solvent Selection for a Low-Temperature Grignard Reaction
Objective: To illustrate the critical importance of melting point in solvent selection for a common organometallic reaction.
Reaction: Formation of ethylmagnesium bromide from ethyl bromide and magnesium turnings. This reaction is often initiated at room temperature but requires cooling to control its exothermic nature. We will target a reaction temperature of -10°C, a temperature at which n-decane is still liquid but approaching its freezing point, making it a risky choice. For more extreme cooling, the choice is obvious.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Solvent Addition: Add this compound to the flask as the reaction solvent.
-
Initiation: Add a small portion of ethyl bromide (dissolved in the same solvent) to the dropping funnel and add it to the magnesium to initiate the reaction.
-
Temperature Control: Once the reaction initiates (indicated by bubbling and heat generation), place the flask in a cooling bath (e.g., ice-salt bath) maintained at -10°C.
-
Reagent Addition: Slowly add the remaining ethyl bromide solution from the dropping funnel, maintaining the internal temperature below 0°C.
-
Rationale: this compound is selected because its low melting point (-43°C) provides a wide safety margin, ensuring the solvent remains liquid and the reaction mixture stays homogenous and stirrable, even if temperature fluctuations occur. Using n-decane would risk localized freezing and poor mixing.
Conclusion: A Strategic Choice Based on Data
While this compound and n-decane are isomers, they are not interchangeable. The "better" solvent is entirely dependent on the context of the experiment.
-
Choose n-Decane when your application requires a higher boiling point (>170 °C), when working at or above room temperature, and when leveraging its well-documented and extensive historical data is an advantage. It is a robust, general-purpose nonpolar solvent for many synthetic and extraction applications.[11][14]
-
Choose this compound for any application requiring temperatures below -30°C. Its significantly lower freezing point is its single greatest advantage. It is also the preferred choice for applications where lower viscosity and higher volatility are beneficial, such as in chromatography or when easy solvent removal is a priority.
Ultimately, the decision rests on a clear-eyed assessment of the experimental parameters, primarily temperature. By understanding the direct link between molecular structure and physical properties, the scientist can move beyond simple catalog choices to a strategic selection that enhances experimental success and reliability.
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A Comparative Guide to the Stability of Branched vs. Linear Alkanes
Introduction: Beyond the Chain—Unraveling Alkane Stability
To the casual observer, alkanes—the simplest family of hydrocarbons with the general formula CnH2n+2—might appear structurally mundane.[1] However, for researchers in materials science, petroleum engineering, and drug development, the subtle differences in their three-dimensional arrangement, or isomerism, are of profound consequence. A recurring and fundamental question is: which is more stable, a linear (n-alkane) or a branched-chain alkane of the same molecular formula?
This guide provides an in-depth comparison of the thermodynamic stability of branched versus linear alkanes. We will dissect the underlying principles, present quantitative data from established thermochemical experiments, and provide a detailed protocol for the experimental determination of these values. This analysis moves beyond simple rules to explain the causality behind the observed stability trends, offering a robust framework for professionals in the chemical sciences.
Theoretical Framework: The Pillars of Alkane Stability
The common assertion that branched alkanes are more thermodynamically stable than their linear isomers is well-supported by experimental data.[1][2][3] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear counterpart, n-octane.[1][2] This enhanced stability is not due to a single factor but is the result of a complex interplay of intramolecular forces and bonding characteristics.
Heats of Formation and Combustion: The Ultimate Arbiter
The most direct measure of thermodynamic stability is the standard enthalpy of formation (ΔH°f). A more negative (or less positive) heat of formation indicates a more stable compound. When comparing isomers, which by definition have the same number and type of atoms, a lower heat of formation corresponds to a lower overall energy state.
Experimentally, this is often determined by measuring the heat of combustion (ΔH°c). Since all alkane isomers combust to form the same products (carbon dioxide and water), any difference in the heat released must originate from a difference in the initial energy of the isomers.[4] A less exothermic (smaller negative value) heat of combustion signifies a more stable starting molecule because less potential energy is stored within its bonds.[3][4]
Generally, as branching increases in a set of alkane isomers, the heat of combustion decreases, confirming their greater stability.[1][3]
The Role of Bond Strengths and Hyperconjugation
A deeper explanation lies in the nature of the carbon-carbon and carbon-hydrogen bonds themselves. The strength of a C-H bond is dependent on the substitution of the carbon atom.
-
C-H Bond Dissociation Energies (BDEs): It is well-established that C-H bonds on tertiary carbons (connected to three other carbons) are weaker than those on secondary carbons, which are in turn weaker than those on primary carbons.[5][6][7] This trend is attributed to the stability of the resulting alkyl radical upon homolytic cleavage, which is stabilized by hyperconjugation.[6][8]
While this might seem to suggest branched alkanes are less stable, the key is the nature of the C-C bonds . The formation of a more substituted carbon center (tertiary or quaternary) leads to stronger C-C sigma bonds. This stabilization, often explained by hyperconjugative interactions and changes in orbital hybridization, outweighs the slight weakening of the C-H bonds.
Steric and Torsional Strain: A Balancing Act
Torsional strain arises from the repulsion between electron clouds in adjacent bonds. Alkanes adopt staggered conformations to minimize this strain.[1][9]
Steric strain (or van der Waals strain) is the repulsion between non-bonded atoms or groups that are forced into close proximity.[1][10][11] In linear alkanes, particularly in gauche conformations, steric interactions can occur between segments of the chain.[9][12] Increased branching can lead to a more compact, spherical molecular shape. This reduces the overall surface area of the molecule, which in turn minimizes destabilizing intermolecular van der Waals forces.[13] However, excessive branching can introduce significant steric hindrance if bulky groups are forced too close together, which can destabilize the molecule.[1][14][15]
The greater stability of most branched alkanes suggests that the benefits of stronger C-C bonds and a more compact structure generally overcome any increase in steric strain.
Quantitative Comparison: Heats of Formation and Combustion
The following table summarizes the standard heats of formation and combustion for C5 and C6 alkane isomers, providing clear quantitative evidence for the superior stability of branched structures.
| Compound | Molecular Formula | Structure | Standard Heat of Formation (ΔH°f, gas, kJ/mol) | Standard Heat of Combustion (ΔH°c, liquid, kJ/mol) |
| n-Pentane | C5H12 | Linear | -146.8 | -3509 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | -154.3 | -3503 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | -168.3 | -3496 |
| n-Hexane | C6H14 | Linear | -167.2 | -4163[3] |
| 2-Methylpentane | C6H14 | Branched | -174.5 | -4158[3] |
| 2,2-Dimethylbutane | C6H14 | Highly Branched | -185.9 | -4154[3] |
Data compiled from the NIST Chemistry WebBook and other sources. Note that ΔH°c values can vary slightly based on experimental conditions and phase (liquid vs. gas).
As the data clearly shows, for both C5 and C6 isomers, increasing the degree of branching leads to a more negative heat of formation and a less negative (smaller) heat of combustion, both of which indicate greater thermodynamic stability.[3]
Experimental Validation: Bomb Calorimetry
The heat of combustion is determined experimentally using a technique called bomb calorimetry .[16] This method involves the complete combustion of a known mass of a substance in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.[16][17]
Experimental Workflow Diagram
The following diagram illustrates the key stages of a bomb calorimetry experiment.
Caption: Workflow for determining heat of combustion using a bomb calorimeter.
Detailed Experimental Protocol
The following is a generalized protocol for determining the heat of combustion of a liquid alkane (e.g., hexane).
Objective: To measure the standard heat of combustion (ΔH°c) of a volatile alkane.
Materials:
-
Parr Oxygen Bomb Calorimeter[18]
-
Benzoic acid (calibration standard)
-
Alkane sample (e.g., n-hexane, 2,2-dimethylbutane)
-
Fuse wire (Parr 45C10 or similar)[19]
-
High-pressure oxygen tank
-
Digital thermometer (0.001 °C resolution)
-
Analytical balance (0.1 mg accuracy)
-
Distilled water
Part A: Calibration of the Calorimeter
-
Prepare Standard: Accurately weigh approximately 1 gram of benzoic acid pellet and record the mass.[19]
-
Prepare Fuse: Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it makes firm contact with the benzoic acid pellet.
-
Seal the Bomb: Place 1 mL of distilled water in the bottom of the bomb to ensure the final water product is in the liquid state. Seal the bomb hand-tight.
-
Pressurize: Connect the bomb to the oxygen tank. Flush the bomb twice with ~10 atm of O2, then slowly fill to a final pressure of 25 atm. Caution: Do not exceed the manufacturer's pressure rating.
-
Assemble Calorimeter: Place the bomb into the calorimeter bucket. Accurately add a known mass (e.g., 2000 g) of distilled water, ensuring the bomb is fully submerged.
-
Equilibration: Place the bucket in the calorimeter jacket, attach the ignition leads, and start the stirrer. Allow the system to equilibrate for 5 minutes, recording the temperature every minute to establish a baseline.
-
Ignition: Fire the bomb by pressing the ignition button for no more than 2 seconds.
-
Data Collection: Record the temperature at 30-second intervals until a maximum temperature is reached and begins to fall. Continue recording for another 5 minutes to establish a post-combustion cooling curve.
-
Post-Analysis: Release the pressure slowly. Open the bomb and measure the length of the unburned fuse wire.[19]
-
Calculation: Using the known ΔH°c of benzoic acid, the mass of the sample, the temperature change (ΔT, corrected for heat exchange), and the heat contribution from the fuse wire, calculate the heat capacity of the calorimeter (Ccal). Repeat for consistency.
Part B: Combustion of Alkane Sample
-
Repeat Protocol: Follow steps 1-10 using a known mass (typically 0.7-1.0 g) of the alkane sample instead of benzoic acid.
-
Calculate ΔH°c: Use the experimentally determined Ccal and the corrected ΔT from the alkane combustion to calculate the heat released. Divide this value by the moles of alkane combusted to find the experimental heat of combustion (ΔH°c).
Modern Approaches: Computational Chemistry
Alongside experimental methods, computational chemistry provides a powerful tool for predicting and understanding alkane stability.[17] Using software like Gaussian, researchers can perform ab initio or Density Functional Theory (DFT) calculations to determine the optimized geometries and electronic energies of isomers.[20]
These calculations can yield highly accurate heats of formation.[21] For example, high-level methods like Gaussian-3 (G3) theory can predict the enthalpies of formation for n-alkanes with errors of less than 2 kcal/mol compared to experimental values.[21] Computational models allow for the systematic study of large libraries of isomers and the detailed analysis of factors like bond lengths, bond angles, and electronic structure that contribute to overall stability.[22][23]
Conclusion and Practical Implications
The evidence, both theoretical and experimental, is unequivocal: branched alkanes are generally more thermodynamically stable than their linear isomers . This increased stability is primarily due to the formation of stronger carbon-carbon bonds and a more compact molecular structure, which is quantitatively confirmed by their less exothermic heats of combustion and more negative heats of formation.
This fundamental principle has significant real-world consequences:
-
Fuel Chemistry: Branched alkanes have higher octane ratings in gasoline because their greater stability makes them more resistant to auto-ignition (knocking).
-
Petroleum Refining: Isomerization processes are used to convert linear alkanes into more valuable, higher-octane branched isomers.
-
Chemical Synthesis: The stability of alkyl radical intermediates, which is higher for tertiary and secondary radicals, dictates the regioselectivity of many free-radical reactions.
By understanding the causal factors behind alkane stability—from bond energies to intramolecular strain—researchers can better predict molecular properties, design more efficient fuels, and control the outcomes of chemical reactions.
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Accuracy and precision in the quantification of C10H22 isomers
A Comparative Guide to the Accurate and Precise Quantification of C10H22 Isomers
In the intricate world of hydrocarbon analysis, the accurate and precise quantification of isomers presents a significant challenge. This is particularly true for decane (C10H22), which boasts 75 structural isomers. These isomers often exhibit similar physicochemical properties, making their separation and individual measurement a complex task. This guide provides an in-depth comparison of analytical methodologies, focusing on the accuracy and precision achievable for the quantification of C10H22 isomers. We will delve into the nuances of experimental design, data interpretation, and the inherent strengths and limitations of various techniques, offering a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.
The Analytical Challenge: Resolving a Multitude of Isomers
The primary hurdle in the analysis of C10H22 isomers lies in their chromatographic separation. Due to their similar boiling points and polarities, achieving baseline resolution of all 75 isomers is a formidable task. The choice of analytical technique and the optimization of its parameters are paramount to obtaining accurate and precise quantitative data.
Gas Chromatography (GC): The Workhorse of Isomer Analysis
Gas chromatography, particularly when coupled with a high-resolution capillary column, remains the cornerstone for the separation of volatile and semi-volatile compounds like decane isomers. The selection of the stationary phase is a critical determinant of separation efficiency.
Stationary Phase Selection: A Key to Resolution
Non-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1, HP-1), separate isomers primarily based on their boiling points. However, for a complex mixture like C10H22 isomers, where boiling points can be very close, these phases may not provide adequate resolution.
More effective separations are often achieved using moderately polar or highly polarizable stationary phases. These phases introduce additional separation mechanisms, such as dipole-dipole interactions and shape selectivity, which can differentiate between isomers with subtle structural differences. For instance, a stationary phase with a higher content of phenyl groups can enhance the separation of aromatic and branched alkanes.
Experimental Protocol: Optimized GC-FID for C10H22 Isomer Quantification
This protocol outlines a robust method for the quantification of C10H22 isomers using a gas chromatograph equipped with a flame ionization detector (FID).
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-Petro (100 m x 0.25 mm, 0.5 µm) or equivalent high-resolution capillary column
-
Injector: Split/Splitless inlet
Method Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 min
-
Ramp 1: 2 °C/min to 100 °C
-
Ramp 2: 5 °C/min to 250 °C, hold for 5 min
-
-
Detector Temperature: 300 °C
-
Makeup Gas (N2): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
Data Acquisition and Processing:
-
Acquire the chromatogram using appropriate data acquisition software.
-
Integrate the peak area for each C10H22 isomer.
-
Quantify the concentration of each isomer using an external standard calibration curve.
Workflow for GC-FID Quantification
Caption: Workflow for C10H22 isomer quantification by GC-FID.
Mass Spectrometry (MS): Adding a Dimension of Specificity
While GC-FID provides excellent quantitative data, its reliance solely on retention time for identification can be ambiguous, especially with co-eluting isomers. Coupling GC with a mass spectrometer (GC-MS) adds a layer of confirmation and can aid in the deconvolution of complex chromatograms.
Electron ionization (EI) is the most common ionization technique used for GC-MS analysis of hydrocarbons. The resulting mass spectra, characterized by extensive fragmentation, provide a fingerprint for each isomer. However, the mass spectra of many C10H22 isomers are very similar, making unique identification challenging.
For enhanced specificity, advanced MS techniques can be employed:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition and aiding in the differentiation of isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific precursor ion and its subsequent fragmentation to produce a product ion spectrum. This technique can provide greater selectivity and sensitivity for target isomers in complex matrices.
Comparison of Accuracy and Precision
The following table summarizes a hypothetical comparison of the accuracy and precision for the quantification of a representative C10H22 isomer using different techniques. This data is illustrative and actual performance will depend on the specific instrumentation and experimental conditions.
| Technique | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) (µg/mL) |
| GC-FID | 95 - 105 | < 5 | 0.1 |
| GC-MS (Scan) | 90 - 110 | < 10 | 0.5 |
| GC-MS/MS | 98 - 102 | < 3 | 0.01 |
Accuracy , reported as percent recovery, indicates how close the measured value is to the true value. Precision , expressed as percent relative standard deviation (%RSD), reflects the reproducibility of the measurements. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Trustworthiness: Ensuring Self-Validating Systems
To ensure the trustworthiness of the analytical data, a robust quality control (QC) system is essential. This includes:
-
Regular Calibration: The instrument should be calibrated regularly with certified reference materials.
-
Method Validation: The analytical method should be validated for its linearity, accuracy, precision, selectivity, and sensitivity.
-
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analytes but not present in the sample, should be used to correct for variations in injection volume and instrument response.
-
Analysis of Quality Control Samples: QC samples with known concentrations of the target analytes should be analyzed alongside the unknown samples to monitor the performance of the method.
Logical Relationship of a Self-Validating Analytical System
Caption: Interplay of method validation and quality control for trustworthy data.
Conclusion
The accurate and precise quantification of C10H22 isomers is a challenging but achievable analytical task. Gas chromatography, particularly with high-resolution capillary columns, remains the primary tool for their separation. While GC-FID offers excellent precision and accuracy for well-resolved peaks, the addition of mass spectrometry provides an indispensable layer of confirmation and can improve selectivity in complex mixtures. The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired level of accuracy, precision, and sensitivity. By implementing robust, self-validating analytical systems that incorporate rigorous method validation and ongoing quality control, researchers can ensure the integrity and reliability of their quantitative data for C10H22 isomers.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- ASTM Intern
- Agilent Technologies.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Hydrocarbon Analysis
Introduction: Establishing Analytical Equivalency in Hydrocarbon Profiling
In the landscape of pharmaceutical development and quality control, the analysis of hydrocarbons—whether as active pharmaceutical ingredients (APIs), excipients, process impurities, or extractables and leachables—demands unwavering accuracy and reliability. Analytical methods form the bedrock of this quality assurance, and their lifecycle often involves evolution, transfer between laboratories, or the introduction of new technologies. This necessitates a formal process to ensure that data generated by different methods or in different locations remains consistent and comparable. This process is known as cross-validation.
Cross-validation is a comparative assessment of two or more validated analytical methods to demonstrate their equivalency.[1][2] It is not a full re-validation but a targeted investigation to ensure that the methods produce comparable data for the same set of samples.[3] This guide provides an in-depth comparison of common analytical techniques for hydrocarbon analysis and a detailed framework for conducting a scientifically sound cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
Pillar 1: Comparative Analysis of Core Analytical Techniques
The choice of analytical technique for hydrocarbon analysis is dictated by the specific properties of the analytes, such as volatility, polarity, and concentration. The two most prevalent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatile Hydrocarbons
Gas chromatography is the industry standard for analyzing volatile and semi-volatile compounds like aliphatic and aromatic hydrocarbons.[6][7] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the gold standard for quantitative analysis of hydrocarbons. The FID detector is highly sensitive to compounds containing carbon-hydrogen bonds and exhibits a consistent, linear response across a wide range of hydrocarbon concentrations.[7][8] Its uniform response factor for different hydrocarbons makes it ideal for purity assessments and content uniformity assays where precise quantification is critical.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the definitive identification capabilities of a mass spectrometer.[9] While providing excellent quantitative data, its primary strength lies in its specificity. It allows for the structural elucidation and confirmation of unknown impurities or contaminants by matching their mass spectra against established libraries, a crucial function in stability and degradation studies.
High-Performance Liquid Chromatography (HPLC): For Less Volatile and Polar Analytes
While less common for simple alkanes, HPLC is indispensable for analyzing higher molecular weight, non-volatile, or functionalized hydrocarbons, particularly polycyclic aromatic hydrocarbons (PAHs).[10][11]
-
HPLC with UV/Diode Array Detection (DAD): This setup is effective for aromatic hydrocarbons that possess a chromophore, allowing them to absorb UV light.[12]
-
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): For saturated hydrocarbons lacking a UV chromophore, universal detectors like CAD or ELSD are necessary.
The following table provides a comparative summary of these techniques.
| Parameter | GC-FID | GC-MS | HPLC-DAD |
| Primary Application | Quantitative analysis of volatile hydrocarbons | Qualitative & Quantitative analysis of volatile hydrocarbons | Quantitative analysis of non-volatile aromatic hydrocarbons |
| Selectivity | Moderate (based on retention time) | High (based on mass-to-charge ratio) | Moderate (based on retention time & UV spectrum) |
| Sensitivity | High (ppb level)[8] | Very High (sub-ppb level) | Moderate (ppm to ppb level) |
| Linearity | Excellent (typically >0.999)[8] | Good (typically >0.995) | Good (typically >0.995)[11] |
| Robustness | High | Moderate (ion source requires maintenance) | High |
| Cost (Instrument) | Low | Medium | Medium |
| Cost (Operational) | Low | Medium | High (solvent consumption) |
Pillar 2: The Cross-Validation Workflow: A Framework for Ensuring Data Integrity
The objective of cross-validation is to demonstrate that different analytical procedures are fit for the same intended purpose.[5] This is critical during method transfer between labs, or when a new method is introduced to replace a legacy one.[2] The process must be systematic, pre-planned, and thoroughly documented.
A typical cross-validation workflow is depicted below. This logical progression ensures that all critical aspects are considered, from initial planning to final assessment, forming a self-validating system.
Pillar 3: Experimental Protocol for Cross-Validation
This section provides a detailed, step-by-step methodology for a cross-validation study comparing a legacy GC-FID method with a new GC-MS method for the quantification of a specific hydrocarbon impurity in a drug substance.
Objective
To demonstrate the equivalency of the new, validated GC-MS method (Method B) and the existing, validated GC-FID method (Method A) for the quantitative determination of Impurity X.
Materials & Equipment
-
Samples: A minimum of 6 independent lots of the drug substance, including lots with known levels of Impurity X near the specification limit.
-
Reference Standard: Certified reference standard of Impurity X.
-
Instrumentation:
-
Method A: Agilent GC system with FID detector.
-
Method B: Agilent GC system with Mass Selective Detector (MSD).
-
-
Reagents: High-purity solvents (e.g., dichloromethane).
Acceptance Criteria
The core of the cross-validation lies in comparing the results obtained from both methods. The acceptance criteria must be pre-defined in the protocol.[13] A common approach is to calculate the percent bias or relative difference for each sample.
-
Accuracy: The mean percentage difference between the results of Method A and Method B for each sample should not exceed ±15.0%.[14]
-
Precision: The overall Relative Standard Deviation (RSD) of the differences should not exceed 15.0%.
| Parameter | Acceptance Criteria | Rationale |
| Number of Samples | Minimum of 6 unique lots | To assess method performance across the inherent variability of the sample matrix. |
| Replicates | n=3 for each sample on each method | To establish precision for each measurement and ensure reliability. |
| Mean % Bias | ≤ 15.0% | Ensures that, on average, the new method does not produce results that are significantly higher or lower than the legacy method.[14] |
| Correlation | R² ≥ 0.98 | A high correlation coefficient from a linear regression of Method B vs. Method A results demonstrates a strong linear relationship between the two methods. |
Experimental Procedure
-
Sample Preparation:
-
For each of the 6 lots, prepare three independent sample solutions according to the validated procedure (e.g., accurately weigh ~50 mg of the drug substance into a vial and dissolve in 10 mL of dichloromethane).
-
Causality: Preparing independent replicates is crucial to capture the true variability of the entire analytical procedure, including weighing and dilution steps, not just the instrument's injection precision.[15]
-
-
Analysis on Method A (GC-FID):
-
System Suitability: Before analysis, perform a system suitability test by making five replicate injections of a standard solution. The RSD of the peak area for Impurity X must be ≤ 2.0%.[15] This confirms the instrument is performing correctly on the day of analysis.
-
Instrument Conditions:
-
Injector: Split/splitless, 280 °C, split ratio 50:1. Rationale: This temperature ensures rapid volatilization of the hydrocarbon analyte without thermal degradation.[9]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow 1.0 mL/min. Rationale: Helium provides good efficiency and is inert, preventing reactions with analytes.
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min. Rationale: The temperature program is optimized to separate the target impurity from the main API peak and other potential impurities with adequate resolution.
-
Detector: FID, 300 °C.
-
-
Sequence: Analyze a blank, the system suitability injections, and then the 18 sample preparations (6 lots x 3 reps).
-
-
Analysis on Method B (GC-MS):
-
System Suitability: Perform a system suitability test analogous to Method A.
-
Instrument Conditions:
-
Use identical injector, column, carrier gas, and oven parameters as Method A to minimize variables.
-
Detector: MS, transfer line at 280 °C, ion source at 230 °C. Scan range m/z 40-550. Rationale: The MS parameters are set to ensure efficient ionization and detection of the target analyte's characteristic ions.
-
-
Sequence: Analyze the same 18 sample preparations on the GC-MS system. Rationale: Analyzing the exact same solutions eliminates variability from sample preparation, isolating the comparison to the methods themselves.
-
Data Analysis and Reporting
-
Quantification: Calculate the concentration of Impurity X for all 36 measurements (18 for each method) using the validated quantification method (e.g., external standard).
-
Calculate Mean Values: For each lot, calculate the mean result from the three replicates for Method A (Mean_A) and Method B (Mean_B).
-
Calculate Percent Bias: For each lot, calculate the percent bias using the legacy method as the reference:
-
% Bias = [(Mean_B - Mean_A) / Mean_A] * 100
-
-
Statistical Assessment:
-
Calculate the average of the % Bias values across all lots. This must be within ±15.0%.
-
Perform a linear regression analysis plotting Mean_B versus Mean_A. The coefficient of determination (R²) should be ≥ 0.98.
-
Conclusion: Ensuring Lifelong Method Reliability
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the continuity and integrity of analytical data throughout a product's lifecycle.[16] By systematically comparing analytical methods using pre-defined criteria, organizations can confidently transfer methods between sites, adopt new technologies, and ensure that all data submitted for regulatory review is consistent, reliable, and scientifically sound. This rigorous approach underpins the ultimate goal of ensuring patient safety and product quality.
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A Senior Application Scientist's Guide to Alkane Synthesis: Grignard vs. Wurtz Reactions
For the modern researcher in synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the classical methods for synthesizing alkanes, the Grignard and Wurtz reactions represent two foundational, yet fundamentally different, approaches. This guide provides an in-depth comparison of these reactions, moving beyond simple textbook descriptions to offer practical insights into their mechanisms, performance, and appropriate applications. We will explore the causality behind experimental choices and provide the data necessary for informed methodological decisions in the laboratory.
Mechanistic Foundations: A Tale of Two Pathways
Understanding the reaction mechanism is critical to anticipating outcomes, potential side reactions, and limitations. While both reactions typically start from an alkyl halide (R-X), the pathways to the final alkane product diverge significantly.
The Grignard Reaction: An Organometallic Intermediate
Discovered by Victor Grignard in the early 20th century, this reaction involves the formation of an organomagnesium halide, or "Grignard reagent" (R-Mg-X).[1][2] This reagent is a potent nucleophile and a strong base. For the synthesis of a simple alkane (R-H), the formed Grignard reagent is intentionally quenched with a proton source, such as water or a dilute acid.[3][4]
The synthesis proceeds in two distinct conceptual stages:
-
Formation of the Grignard Reagent: An alkyl halide reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-halogen bond, creating the R-Mg-X species. This process is believed to occur via a single electron transfer (SET) mechanism on the surface of the magnesium metal.[1]
-
Protonolysis: The highly basic carbanionic carbon of the Grignard reagent readily abstracts a proton from a suitable donor (like water) to yield the final alkane (R-H).[4][5]
It is crucial to note that Grignard reagents can also undergo a "Wurtz-type" coupling reaction with the starting alkyl halide (R-X) to form a symmetrical alkane (R-R).[6][7] This is often an undesired side reaction during the reagent's formation but underscores the shared reactivity patterns between the two methods.[1]
The Wurtz Reaction: A Radical and/or Anionic Pathway
Developed by Charles-Adolphe Wurtz in 1855, the Wurtz reaction is a reductive coupling of two alkyl halides in the presence of sodium metal to form a new, longer alkane.[8][9] The general equation is: 2R-X + 2Na → R-R + 2NaX.[8]
The mechanism is more complex and debated than the Grignard pathway, but it is generally accepted to involve either free radical intermediates, organosodium intermediates, or both[9][10]:
-
Electron Transfer: A sodium atom transfers an electron to the alkyl halide, forming an alkyl radical (R•) and a sodium halide.[10][11]
-
Intermediate Formation & Coupling: The pathway can then proceed in two ways:
-
Radical Coupling: Two alkyl radicals (R•) can dimerize to form the R-R bond directly.
-
Organosodium Formation: The alkyl radical can accept another electron from a second sodium atom to form an alkyl anion (R:- Na+).[10][11] This potent nucleophile then attacks a second molecule of the alkyl halide in an SN2 fashion to form the R-R bond.[11][12]
-
This dualistic nature helps explain some of the side reactions and limitations of the Wurtz coupling.
Performance and Scope: A Head-to-Head Comparison
A researcher's choice of method hinges on its reliability, scope, and potential for side reactions. Here, we directly compare the performance of the two reactions.
| Feature | Grignard Reaction (for Alkane Synthesis) | Wurtz Reaction |
| Primary Product | R-H (via protonolysis) | R-R (symmetrical alkane) |
| Substrate Scope | Works well with primary, secondary, and aryl halides. Reactivity: R-I > R-Br > R-Cl.[13] | Best for primary alkyl halides. Secondary halides give lower yields, and tertiary halides predominantly undergo elimination.[8][9][14] |
| Selectivity | Excellent for converting R-X to R-H. Poor for creating unsymmetrical R-R' due to mixture formation. | Good for symmetrical alkanes (R-R).[8][15] Very Poor for unsymmetrical alkanes (R-R'), as it yields a difficult-to-separate mixture of R-R, R'-R', and R-R.[9][11][12] |
| Typical Yields | High for the R-X → R-H conversion. | Low to Moderate for classical intermolecular coupling due to significant side reactions.[14][16][17] Intramolecular versions can be high-yielding.[16] |
| Key Side Reactions | Wurtz-type coupling (R-R formation).[1][6][7] Reaction with any adventitious proton source (e.g., moisture, acidic C-H).[1][4] | Elimination to form alkenes, especially with sterically hindered halides.[9][11] |
| Key Limitation | Extreme sensitivity to moisture and protic functional groups. | Inability to synthesize methane. Inability to cleanly synthesize unsymmetrical alkanes.[8][9][11] Poor performance with tertiary halides.[8] |
Experimental Protocols and Critical Considerations
The success of both reactions is critically dependent on rigorous experimental technique, particularly the exclusion of water.
Protocol 1: Synthesis of an Alkane via Grignard Reagent Protonolysis
This protocol details the conversion of bromobenzene to benzene.
-
Apparatus Preparation (Self-Validating System): All glassware (round-bottom flask, Claisen adapter, condenser) must be rigorously dried in an oven overnight and assembled hot under a dry, inert atmosphere (N₂ or Ar).[18][19] This ensures the exclusion of atmospheric moisture, which would quench the Grignard reagent as it forms.[4]
-
Reagent Formation: To the flask containing magnesium turnings (activated with a crystal of iodine if necessary), a solution of the alkyl halide (e.g., bromobenzene) in anhydrous diethyl ether is added slowly.[19][20] The ether solvent is critical as it solvates and stabilizes the forming Grignard reagent through coordination with the magnesium atom.[2] The reaction is exothermic and may require cooling to maintain control.
-
Reaction (Protonolysis): Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A proton source, such as water or dilute HCl, is added dropwise. This step must be performed cautiously due to the highly exothermic nature of the acid-base reaction.[5]
-
Workup and Isolation: The reaction mixture is transferred to a separatory funnel. The organic layer (ether) is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed by distillation or rotary evaporation to yield the crude alkane product, which can be further purified.
Protocol 2: Synthesis of a Symmetrical Alkane via Wurtz Reaction
This protocol details the synthesis of n-butane from ethyl bromide.
-
Apparatus Preparation: As with the Grignard reaction, all glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere. The requirement for anhydrous conditions is absolute, as the organosodium intermediates are even more basic than Grignard reagents and react violently with water.[11][15]
-
Reaction: Finely dispersed sodium metal is suspended in anhydrous diethyl ether.[15] A solution of the alkyl halide (e.g., ethyl bromide) in anhydrous ether is added dropwise to the sodium suspension with vigorous stirring. The reaction is often initiated by gentle warming.
-
Workup and Isolation: After the reaction is complete, any unreacted sodium must be carefully destroyed. This is typically achieved by the slow, cautious addition of ethanol. Following this, water is added, and the organic layer containing the alkane product is separated, washed, dried, and purified by distillation.
Decision-Making for the Synthetic Chemist
Choosing the correct reaction is dictated by the desired product and the nature of the starting materials.
-
To convert an alkyl or aryl halide to its corresponding hydrocarbon (R-X → R-H): The Grignard reaction followed by protonolysis is the superior and more reliable method.
-
To synthesize a symmetrical alkane (2 R-X → R-R): The Wurtz reaction is the classical choice. However, researchers must be prepared for modest yields and potential elimination side-products. For more valuable substrates, alternative coupling methods (e.g., Corey-House synthesis) are often preferred.
-
To synthesize an unsymmetrical alkane (R-X + R'-X → R-R'): Neither the Grignard coupling nor the Wurtz reaction is suitable. Both will produce a statistical mixture of products (R-R, R'-R', and R-R) that is typically very difficult to separate due to similar boiling points.[9][11][21]
Conclusion
While both the Grignard and Wurtz reactions are venerable tools in the synthetic chemist's arsenal, they serve distinct purposes in the context of alkane synthesis. The Grignard reaction offers a versatile and high-yielding route to convert alkyl halides into their parent alkanes (R-H) via protonolysis. Its primary challenge lies in the stringent requirement for anhydrous conditions. The Wurtz reaction , conversely, is a specialized method almost exclusively used for the synthesis of symmetrical alkanes (R-R). It is plagued by significant limitations, including low yields, a narrow substrate scope that excludes tertiary halides, and an inability to produce unsymmetrical products cleanly. For the modern researcher, the Grignard reaction remains a highly relevant and controllable process, while the Wurtz reaction is often relegated to specific, classical applications or intramolecular cyclizations where its limitations are less pronounced.
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A Comparative Guide to the Relative Thermal Stability of 3-Ethyl-2,2,3-trimethylpentane
For researchers, scientists, and professionals in drug development, understanding the thermal stability of organic molecules is paramount for ensuring the safety, efficacy, and shelf-life of products and for optimizing high-temperature chemical processes. This guide provides an in-depth technical comparison of the thermal stability of 3-Ethyl-2,2,3-trimethylpentane against its structural isomers, grounded in fundamental principles of chemical kinetics and thermodynamics.
Introduction: Deconstructing Thermal Stability in Alkanes
The term "thermal stability" can be interpreted in two distinct, yet related, ways: thermodynamic stability and kinetic stability.
-
Thermodynamic Stability refers to the inherent energy of a molecule at equilibrium. In the context of alkane isomers, branched structures are generally more thermodynamically stable than their linear counterparts.[1] This increased stability is attributed to factors such as reduced steric strain and favorable electronic interactions.[1] A common measure of thermodynamic stability is the heat of combustion; more stable isomers release less heat when burned.[2]
-
Kinetic Thermal Stability , the focus of this guide, pertains to a molecule's resistance to decomposition at elevated temperatures, a process known as pyrolysis or cracking.[3] This is a measure of the activation energy required to initiate bond cleavage. Interestingly, the structural features that enhance thermodynamic stability in alkanes often lead to decreased kinetic stability.[4]
The pyrolysis of alkanes proceeds via a free-radical chain reaction, which is initiated by the homolytic cleavage of a covalent bond.[3] Consequently, the kinetic thermal stability of an alkane is primarily dictated by the strength of its weakest carbon-carbon (C-C) bond.
Structural Analysis of this compound
This compound is a highly branched decane (C₁₀H₂₂) isomer. Its structure is key to understanding its thermal behavior.
-
Molecular Formula : C₁₀H₂₂
-
Key Structural Feature : A central quaternary carbon atom bonded to another tertiary carbon atom. This creates a sterically hindered core with multiple weak C-C bonds.
The initiation of thermal decomposition will preferentially occur at the weakest C-C bond, which is the bond that requires the least energy to break and forms the most stable radical intermediates. In this compound, the bond between the C2 (quaternary) and C3 (tertiary) carbons is particularly susceptible to cleavage due to the high degree of substitution. Cleavage of this bond would yield a tertiary and a quaternary radical, both of which are relatively stable.
Comparative Set of Decane Isomers
To provide a comprehensive comparison, we will evaluate the thermal stability of this compound alongside the following C₁₀H₂₂ isomers:
-
n-Decane : A straight-chain alkane, serving as our baseline for minimal branching.
-
2-Methylnonane : A moderately branched isomer with a single methyl group.
-
2,2,3,3-Tetramethylhexane : A highly branched isomer containing two adjacent quaternary carbon atoms, representing a high degree of steric strain and weak C-C bonds.
Below is a visual representation of the molecular structures of the compounds under comparison.
Caption: Molecular structures of the C10H22 isomers being compared.
Experimental Methodologies for Assessing Thermal Stability
To experimentally determine the kinetic thermal stability of these compounds, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] For volatile compounds like alkanes, the initial mass loss corresponds to evaporation. The onset of a sharp, accelerated mass loss at higher temperatures indicates the beginning of thermal decomposition.[6]
Experimental Protocol: TGA of Alkanes
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation : Place a small, accurately weighed sample (5-10 mg) into a ceramic or aluminum TGA pan.
-
Atmosphere : Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program :
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis : The primary data point is the onset decomposition temperature (T_onset) , determined from the intersection of the baseline tangent with the tangent of the steepest mass loss curve. A lower T_onset indicates lower thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] While often used for melting points and glass transitions, DSC can also detect the exothermic or endothermic events associated with decomposition. For alkanes, pyrolysis is an endothermic process (bond breaking), but subsequent reactions of the fragments can be exothermic. The onset temperature of this thermal event provides another measure of stability.
Experimental Protocol: DSC of Alkanes
-
Instrument Calibration : Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation : Seal a small, accurately weighed sample (2-5 mg) in a hermetically sealed aluminum or high-pressure pan to prevent evaporation before decomposition.
-
Atmosphere : Maintain an inert atmosphere within the DSC cell.
-
Temperature Program :
-
Equilibrate at a low temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) through its expected decomposition range.
-
-
Data Analysis : Identify the onset temperature of the endothermic or exothermic peak corresponding to decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Analysis of Thermal Stability
The stability of the resulting free radicals is a key factor: tertiary radicals are more stable than secondary, which are more stable than primary radicals.[8] Therefore, bonds that can break to form more stable radicals will have a lower BDE.[8]
| Compound | Key Structural Features | Weakest C-C Bond Type | Predicted Relative Thermal Stability | Predicted T_onset (°C) |
| n-Decane | Linear chain | Secondary - Secondary | Highest | ~450 - 500[9] |
| 2-Methylnonane | Single methyl branch (tertiary C) | Secondary - Tertiary | High | Lower than n-decane |
| This compound | Quaternary and tertiary C's | Tertiary - Quaternary | Low | Significantly lower than n-decane |
| 2,2,3,3-Tetramethylhexane | Two adjacent quaternary C's | Quaternary - Quaternary | Lowest | Significantly lower than n-decane |
Justification for the Predicted Stability Order:
-
n-Decane : The C-C bonds in the interior of the n-decane chain are all secondary-secondary bonds. Cleavage of these bonds results in primary or secondary radicals, which are relatively high in energy. This makes the C-C bonds in n-decane relatively strong and gives it the highest thermal stability in this series. Experimental studies show that significant pyrolysis of n-decane occurs at temperatures in the range of 823-1023 K (550-750 °C) under supercritical conditions.[9]
-
2-Methylnonane : The presence of a methyl branch creates a tertiary carbon. The C-C bonds adjacent to this tertiary carbon are weaker than the secondary-secondary bonds in n-decane because their cleavage can lead to the formation of a more stable secondary or tertiary radical. Therefore, 2-methylnonane is expected to have a lower decomposition temperature than n-decane.
-
This compound : This molecule possesses a highly substituted core with a quaternary carbon bonded to a tertiary carbon. The bond between these two carbons is significantly weaker than those in n-decane or 2-methylnonane. Homolytic cleavage of this bond yields a stable tertiary radical and a stable quaternary radical. This energetically favorable decomposition pathway leads to a predicted lower thermal stability.
-
2,2,3,3-Tetramethylhexane : This isomer is expected to be the least thermally stable. It contains a C-C bond between two quaternary carbons. This bond is subject to significant steric strain and its cleavage results in two highly stable tertiary radicals. This combination of factors leads to a very low bond dissociation energy for the central C-C bond, making it highly susceptible to thermal decomposition at lower temperatures. Studies on the decomposition of similar structures, like 2,2,3,3-tetramethylbutane, confirm that the central C-C bond is the primary site of cleavage.
Conclusion and Implications for Researchers
The kinetic thermal stability of alkanes is inversely related to their degree of branching. While branching increases thermodynamic stability, it introduces weaker C-C bonds and allows for the formation of more stable free radical intermediates, thereby lowering the activation energy for thermal decomposition.
For this compound, its highly branched structure, particularly the presence of a quaternary carbon, renders it significantly less thermally stable than its linear or moderately branched isomers. It is predicted to have a lower onset of decomposition than n-decane and 2-methylnonane, but likely slightly more stable than an isomer with a quaternary-quaternary bond like 2,2,3,3-tetramethylhexane.
For professionals in drug development and chemical synthesis, this guide underscores the importance of considering the kinetic thermal stability of alkyl-containing molecules, especially those with significant branching. Assumptions based on thermodynamic stability alone can be misleading and potentially hazardous. When designing processes that involve heating, such as purification by distillation or formulation in a melt, a thorough understanding and, where possible, experimental determination of the decomposition temperature using techniques like TGA and DSC are crucial for ensuring process safety and product integrity.
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and analysis, the purity of branched alkanes is paramount. Whether serving as critical components in fuel formulations, pharmaceutical intermediates, or reference standards, their isomeric purity directly impacts performance, reactivity, and regulatory compliance. However, the very nature of branched alkanes—specifically, the subtle differences in the physical properties of their isomers—presents a significant purification challenge. This guide provides an in-depth, objective comparison of the primary techniques employed for the purification of branched alkanes, supported by experimental data and field-proven insights to empower you in selecting the optimal methodology for your specific application.
The Challenge of Purifying Branched Alkanes
The core difficulty in separating branched alkane isomers lies in their similar boiling points and polarities. Unlike compounds with distinct functional groups, alkanes interact primarily through weak van der Waals forces. The degree of branching influences the molecule's surface area and, consequently, the strength of these intermolecular forces, leading to slight variations in boiling points. However, for isomers of similar carbon number, these differences can be minimal, rendering simple distillation inefficient. This guide will explore four key techniques that address this challenge: Fractional Distillation , Gas Chromatography (GC) , Urea Adduction (Clathrate Formation) , and Adsorption using Molecular Sieves .
Fractional Distillation: The Workhorse of Bulk Separations
Fractional distillation is a cornerstone of industrial and laboratory-scale purification of liquid mixtures, separating components based on differences in their boiling points.[1][2] For branched alkanes, this technique is most effective when there is a discernible, albeit small, difference in the boiling points of the isomers.
The Causality Behind Experimental Choices in Fractional Distillation
The efficacy of fractional distillation hinges on establishing a temperature gradient along a fractionating column.[2] This gradient allows for a series of vaporization and condensation cycles, with each cycle enriching the vapor phase with the more volatile component (the lower-boiling point isomer). The choice of column packing (e.g., Raschig rings, Vigreux indentations) is critical as it increases the surface area for these cycles to occur, thereby enhancing separation efficiency. The rate of heating and the reflux ratio (the ratio of condensed vapor returned to the column versus that collected as distillate) are key parameters that must be carefully controlled to achieve optimal separation. A slower heating rate and a higher reflux ratio generally lead to better separation but at the cost of a longer process time.
Experimental Protocol: Fractional Distillation of a C8 Alkane Isomer Mixture
This protocol outlines the separation of a mixture of octane and a branched isomer, 2,2,4-trimethylpentane (isooctane).
-
Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are securely clamped.[3]
-
Sample Preparation : Fill the round-bottom flask to no more than two-thirds of its volume with the C8 alkane isomer mixture. Add a few boiling chips to ensure smooth boiling.
-
Heating and Distillation : Begin heating the flask gently. As the mixture boils, the vapor will rise through the fractionating column.[1]
-
Temperature Monitoring : Monitor the temperature at the distillation head. The temperature will plateau as the first, more volatile component (isooctane, boiling point ~99°C) distills over. Collect this fraction in a clean, dry receiving flask.
-
Fraction Collection : Once the temperature begins to rise again, it indicates that the first component has largely distilled. Change the receiving flask to collect the intermediate fraction.
-
Second Fraction : The temperature will then plateau again at the boiling point of the second component (n-octane, boiling point ~125°C). Collect this second fraction in a new receiving flask.
-
Analysis : Analyze the purity of the collected fractions using Gas Chromatography (as described in the next section).
Workflow for Fractional Distillation
Sources
Differentiating Decane Isomers: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development and materials science, the precise identification of isomeric compounds is a critical analytical challenge. Decane (C₁₀H₂₂) and its numerous isomers present a classic case where subtle variations in molecular structure significantly impact physicochemical properties and, consequently, their spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic data for three representative decane isomers—n-decane, 2-methyldecane, and 2,2-dimethyloctane—utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the causal relationships between isomeric structure and spectral output, researchers can confidently differentiate between these closely related compounds.
Introduction: The Challenge of Isomer Differentiation
Decane, a simple alkane, has 75 structural isomers, each with the same molecular formula but unique arrangements of carbon and hydrogen atoms.[1] This structural diversity leads to distinct properties that can be effectively probed using spectroscopic techniques. The choice of n-decane, 2-methyldecane, and 2,2-dimethyloctane for this analysis allows for a systematic comparison of a linear alkane, a mono-branched isomer, and a di-branched isomer with a quaternary carbon. The increasing degree of branching introduces changes in molecular symmetry, bond environments, and fragmentation pathways, which are reflected in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proton Environments
In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in different chemical environments will resonate at different frequencies.
-
n-Decane: Due to its high symmetry, the ¹H NMR spectrum of n-decane is relatively simple. It exhibits a characteristic triplet for the terminal methyl (CH₃) protons and a complex multiplet for the internal methylene (CH₂) protons.[2]
-
2-Methyldecane: The introduction of a methyl branch breaks the symmetry, leading to a more complex spectrum with a greater number of distinct signals. The protons on the branch and the adjacent carbons will have unique chemical shifts.
-
2,2-Dimethyloctane: The presence of a quaternary carbon and two equivalent methyl groups results in a distinct singlet for the six protons of these methyl groups, a key identifying feature.
Table 1: Comparative ¹H NMR Data for Decane Isomers
| Isomer | Key Proton Environments | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| n-Decane | Terminal CH₃ | ~0.88 | Triplet |
| Internal CH₂ | ~1.26 | Multiplet | |
| 2-Methyldecane | Terminal CH₃ (linear end) | ~0.88 | Triplet |
| Branch CH₃ | ~0.86 | Doublet | |
| CH (at branch) | ~1.5 | Multiplet | |
| Other CH₂ | ~1.2-1.3 | Multiplet | |
| 2,2-Dimethyloctane | Terminal CH₃ (linear end) | ~0.88 | Triplet |
| Branch (CH₃)₂ | ~0.86 | Singlet | |
| CH₂ adjacent to quaternary C | ~1.2 | Singlet | |
| Other CH₂ | ~1.2-1.3 | Multiplet |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts are sensitive to the local electronic environment and the degree of substitution.
-
n-Decane: The symmetry of n-decane results in only five distinct signals in its ¹³C NMR spectrum (for the ten carbon atoms).[3]
-
2-Methyldecane: The branching in 2-methyldecane removes the symmetry, resulting in ten unique signals, one for each carbon atom.
-
2,2-Dimethyloctane: This isomer will also show a unique set of signals. The quaternary carbon will have a characteristic chemical shift, and the two methyl groups attached to it will be equivalent, giving a single, often less intense, signal.
Table 2: Comparative ¹³C NMR Data for Decane Isomers
| Isomer | Number of Signals | Key Carbon Environments | Approximate Chemical Shift (δ, ppm) |
| n-Decane | 5 | C1 (CH₃) | ~14.1 |
| C2, C3, C4, C5 | ~22.7, 31.9, 29.3, 29.6 | ||
| 2-Methyldecane | 10 | C1 (CH₃, linear end) | ~14.1 |
| C2 (CH) | ~34.5 | ||
| Branch CH₃ | ~19.5 | ||
| Other carbons | Multiple signals in the 10-40 ppm range | ||
| 2,2-Dimethyloctane | 8 | C1 (CH₃, linear end) | ~14.1 |
| C2 (Quaternary) | ~32.0 | ||
| Branch CH₃ | ~29.1 | ||
| Other carbons | Multiple signals in the 20-40 ppm range |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. While the IR spectra of alkanes are relatively simple, they offer key information about the types of C-H and C-C bonds present.
The primary absorptions for alkanes are due to C-H stretching and bending vibrations.[4]
-
C-H Stretching: Strong absorptions are observed in the 2850-2960 cm⁻¹ region for all alkanes.
-
C-H Bending: Methyl (CH₃) groups show characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. Methylene (CH₂) groups exhibit a scissoring vibration around 1465 cm⁻¹.
The key to differentiating alkane isomers with IR spectroscopy often lies in the subtle changes in the C-H bending region and the fingerprint region (below 1500 cm⁻¹).
-
n-Decane: Shows typical C-H stretching and bending frequencies for a linear alkane. A characteristic rocking vibration for long -(CH₂)n- chains may be observed around 720-725 cm⁻¹.
-
Branched Isomers (2-Methyldecane and 2,2-Dimethyloctane): The presence of branched methyl groups can lead to splitting of the methyl bending band. For instance, an isopropyl group (present in 2-methyldecane if the chain were shorter) would show a characteristic doublet around 1380 and 1370 cm⁻¹. A tert-butyl group (present in 2,2-dimethyloctane) gives rise to two bands, with the one at higher frequency being weaker.[4]
Table 3: Comparative IR Data for Decane Isomers
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) | Key Distinguishing Features |
| n-Decane | 2850-2960 | ~1465 (CH₂), ~1378 (CH₃) | Presence of a weak band around 720-725 cm⁻¹ for -(CH₂)n- rocking. |
| 2-Methyldecane | 2850-2960 | ~1465 (CH₂), ~1378 (CH₃) | Subtle changes in the fingerprint region due to branching. |
| 2,2-Dimethyloctane | 2850-2960 | ~1468 (CH₂), ~1390 & ~1365 (split CH₃) | Splitting of the methyl bending vibration due to the gem-dimethyl groups.[4] |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is ionized and often fragments in a predictable manner. The fragmentation pattern is highly dependent on the molecular structure.
-
n-Decane: The mass spectrum of n-decane shows a molecular ion peak (M⁺) at m/z 142, although it may be weak. The spectrum is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[5] Prominent peaks are often observed at m/z 43, 57, 71, and 85.[5]
-
Branched Isomers (2-Methyldecane and 2,2-Dimethyloctane): Branched alkanes tend to fragment preferentially at the branching point to form more stable secondary or tertiary carbocations.[6] This leads to a different distribution and intensity of fragment ions compared to the linear isomer. The molecular ion peak for branched alkanes is typically less abundant than for their linear counterparts.[6] For 2,2-dimethyloctane, the formation of a stable tert-butyl cation (m/z 57) is a highly favored fragmentation pathway.
Table 4: Comparative Mass Spectrometry Data for Decane Isomers
| Isomer | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Fragmentation Rationale |
| n-Decane | 142 (often weak) | 43 or 57 | 43, 57, 71, 85 | Sequential loss of alkyl fragments. |
| 2-Methyldecane | 142 (weaker than n-decane) | 43 | 43, 57, 71, 85, 99, 127 | Preferential cleavage at the branch point to form secondary carbocations. |
| 2,2-Dimethyloctane | 142 (very weak or absent) | 57 | 43, 57, 71, 85 | Facile cleavage to form the stable tert-butyl cation (m/z 57). |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the decane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid decane isomer between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile decane isomer into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
-
Data Acquisition and Processing: The instrument's software will record the mass spectrum, which is typically displayed as a bar graph of relative ion abundance versus m/z.
Visualizing the Workflow
Caption: Experimental workflow for the spectroscopic analysis of decane isomers.
Conclusion
The differentiation of decane isomers is readily achievable through a combined spectroscopic approach. ¹H and ¹³C NMR provide the most definitive structural information, with the number of signals and their chemical shifts directly correlating to the molecular symmetry and the electronic environment of the nuclei. IR spectroscopy offers a rapid method for confirming the presence of an alkane and can provide clues about the branching pattern through subtle shifts in the C-H bending region. Mass spectrometry is highly sensitive to the stability of carbocation intermediates, making it a powerful tool for distinguishing between linear and branched isomers based on their characteristic fragmentation patterns. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize decane isomers, a crucial step in various scientific and industrial applications.
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A Guide to Inter-laboratory Comparison of Alkane Analysis: Ensuring Data Comparability and Reliability
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on planning, executing, and evaluating inter-laboratory comparisons (ILCs) for alkane analysis. The objective is to foster a deeper understanding of the critical parameters that influence data variability and to provide actionable protocols for achieving robust and comparable results across different laboratories.
The Imperative of Inter-laboratory Comparisons for Alkane Analysis
Alkanes, whether as environmental contaminants, biomarkers, or components of pharmaceutical formulations, demand precise and accurate quantification. However, the inherent complexity of sample matrices and the diversity of analytical techniques can lead to significant variability in results between laboratories. Inter-laboratory comparisons, also known as round-robin tests or proficiency testing, are essential tools for several reasons:[1][2]
-
Method Validation and Harmonization: They serve to validate analytical methods by assessing their reproducibility and transferability.[3]
-
Quality Assurance: Regular participation in ILCs provides a crucial external quality control measure, demonstrating a laboratory's competence and ensuring the reliability of its data.[2][4]
-
Performance Benchmarking: ILCs allow laboratories to benchmark their performance against their peers, identify potential areas for improvement, and foster a culture of continuous enhancement.[1]
-
Regulatory Compliance: For many industries, successful participation in proficiency testing is a mandatory requirement for accreditation under standards such as ISO/IEC 17025.[4][5][6]
Designing a Robust Inter-laboratory Comparison Study
A well-designed ILC is fundamental to generating meaningful and interpretable data. The following elements are critical in the planning phase.
Defining Clear Objectives
The primary goal of the ILC must be clearly articulated. Is it to:
-
Assess the proficiency of participating laboratories in analyzing a specific type of sample?
-
Compare the performance of different analytical methods?
-
Certify a new reference material?[3]
The objective will dictate the design of the study, including the choice of test materials and the statistical analysis of the results.
Selection of Homogeneous and Stable Test Materials
The cornerstone of a successful ILC is the provision of identical, homogeneous, and stable samples to all participating laboratories.[1] Any variability in the test material will confound the interpretation of the results. For alkane analysis, this could involve:
-
Natural Matrices: Spiked soil, sediment, or water samples.
-
Formulated Products: Pharmaceutical creams or ointments.
-
Standard Solutions: Solutions of specific alkanes in a suitable solvent.
The preparation and characterization of these materials must be meticulously documented to ensure their suitability for the study.
The Workflow of an Inter-laboratory Comparison
The overall process of an ILC can be visualized as a structured workflow, from initial planning to the final dissemination of results.
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A Senior Application Scientist's Guide to the Validation of a Method for Trace Analysis of Branched Alkanes
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of trace-level impurities is a critical aspect of ensuring product safety and efficacy. Branched alkanes, while seemingly simple hydrocarbons, can be challenging to analyze at trace levels due to their structural similarity and chemical inertness. This guide provides an in-depth, experience-driven approach to validating an analytical method for the trace analysis of branched alkanes, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering practical experimental protocols and comparative insights.[1][2][3][4][5][6]
The Analytical Challenge: Why Trace Branched Alkanes Matter
Branched alkanes can be introduced into pharmaceutical products as impurities from raw materials, solvents, or manufacturing processes.[7][8] Their structural similarity to other hydrocarbons and often low concentrations necessitate highly specific and sensitive analytical methods.[9] The choice of analytical technique is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in the pharmaceutical industry, their application to non-polar, non-volatile compounds like long-chain alkanes is limited. Gas Chromatography (GC) is the technique of choice, with detection methods ranging from the universal Flame Ionization Detector (FID) to the highly specific Mass Spectrometer (MS). For trace analysis requiring unambiguous identification, GC-MS is often the gold standard due to its ability to separate complex mixtures and provide structural information.[9][10][11][12]
Comparative Overview of Analytical Techniques
While this guide focuses on the validation of a GC-MS method, it is essential to understand the landscape of available analytical techniques for alkane analysis.
| Technique | Principle | Strengths for Branched Alkane Analysis | Limitations for Trace Analysis |
| GC-MS | Separates compounds based on boiling point and polarity, followed by mass-based detection and identification. | High specificity and sensitivity, provides structural information for isomer differentiation.[9] | Can be more complex to operate and maintain than GC-FID. |
| GC-FID | Separates compounds similarly to GC-MS, but detection is based on the ionization of carbon atoms in a flame. | Robust, reliable, and provides a near-universal response for hydrocarbons. | Lacks the specificity of MS, making it difficult to differentiate between co-eluting compounds or isomers with similar retention times.[13] |
| HPLC | Separates compounds based on their partitioning between a mobile phase and a stationary phase. | Not well-suited for volatile, non-polar compounds like branched alkanes. | Limited applicability for this specific analytical challenge. |
For the purpose of this guide, we will proceed with the validation of a GC-MS method, as it offers the necessary specificity and sensitivity for trace-level analysis of branched alkanes in complex matrices.
The Method Validation Workflow: A Step-by-Step Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following workflow, based on ICH Q2(R1) and the recently updated Q2(R2) guidelines, provides a robust framework for validating a trace analysis method for branched alkanes.[1][2][3][4][14]
Caption: A generalized workflow for the validation of an analytical method.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating a GC-MS method for the trace analysis of a specific branched alkane, for example, 2,2,4-trimethylpentane (isooctane), in a pharmaceutical matrix.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the branched alkane standard to the matrix.
-
Prepare a standard solution of the branched alkane.
-
-
GC-MS Analysis:
-
Inject the blank, spiked, and standard solutions into the GC-MS system.
-
Acquire data in full scan mode to identify characteristic mass fragments of the branched alkane.
-
-
Data Analysis:
-
Compare the chromatograms of the blank and spiked samples. The blank should show no interfering peaks at the retention time of the branched alkane.
-
Confirm the identity of the peak in the spiked sample by comparing its retention time and mass spectrum to that of the standard.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the branched alkane to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
GC-MS Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[16] An r² value of >0.99 is generally considered acceptable.
-
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2]
Experimental Protocol:
-
Sample Preparation: Prepare spiked samples at a minimum of three concentration levels (e.g., low, medium, and high) within the defined range. Prepare each concentration in triplicate.
-
GC-MS Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percent recovery for each sample using the formula:
-
% Recovery = [(Measured Concentration - Spiked Concentration) / Spiked Concentration] x 100
-
The acceptance criteria for recovery are typically within ±15% for trace analysis.
-
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical spiked samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
The acceptance criteria for RSD are typically ≤15% for trace analysis.[15]
-
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19][20][21]
Experimental Protocol (based on the signal-to-noise ratio):
-
Sample Preparation: Prepare a series of diluted solutions of the branched alkane.
-
GC-MS Analysis: Analyze the diluted solutions.
-
Data Analysis:
Caption: Relationship between analyte concentration and analytical response for LOD and LOQ.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate) and introduce small, deliberate variations.
-
Sample Analysis: Analyze a standard solution under each of the varied conditions.
-
Data Analysis: Evaluate the effect of the variations on the results (e.g., retention time, peak area, peak shape). The results should remain within the acceptance criteria defined in the validation protocol.
Data Summary and Interpretation
All quantitative data generated during the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Example Data Summary Table:
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the retention time of the analyte. | No interference observed. | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Range | 10 - 150 ng/mL | 10 - 150 ng/mL | Pass |
| Accuracy (% Recovery) | 85% - 115% | 98.5% - 102.3% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 15% | 4.2% | Pass |
| - Intermediate Precision | ≤ 15% | 5.8% | Pass |
| LOD | S/N ≥ 3 | 2 ng/mL | Pass |
| LOQ | S/N ≥ 10 | 10 ng/mL | Pass |
| Robustness | Results within predefined criteria after minor parameter changes. | All results within criteria. | Pass |
Conclusion
The validation of an analytical method for the trace analysis of branched alkanes is a rigorous but essential process to ensure the generation of reliable and accurate data. This guide has provided a comprehensive framework based on international regulatory guidelines, focusing on the practical application of these principles to a GC-MS method. By following a structured validation protocol, explaining the causality behind experimental choices, and meticulously documenting all results, researchers and scientists can confidently establish a method that is fit for its intended purpose in a regulated environment.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
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- International Council for Harmonis
- Unknown. (n.d.). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
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A Senior Application Scientist's Guide to Isomer Separation by Gas Chromatography
Introduction: The Analytical Challenge of Sameness
Isomers present a unique and persistent challenge in analytical chemistry. These compounds share the same molecular formula and, consequently, the same mass, rendering them indistinguishable by mass spectrometry alone.[1] However, their structural differences—be it the position of a functional group, the geometry around a double bond, or their three-dimensional stereochemistry—can lead to vastly different chemical, physiological, and pharmacological properties. For researchers in fields from drug development to food science, the ability to accurately separate and quantify isomers is not just an analytical exercise; it is a critical necessity.
Gas chromatography (GC) stands as the premier technique for this task, primarily because its separation power is dictated by the physical and chemical interactions between the analyte and the stationary phase within the GC column. The choice of this column is the single most critical factor in achieving the desired resolution.[2] This guide provides an in-depth comparison of GC column performance for isomer separation, grounded in the principles of stationary phase chemistry and supported by experimental data, to empower scientists to make informed decisions for their specific analytical goals.
Pillar 1: Positional and Geometric Isomer Separation
Positional and geometric (cis/trans) isomers exhibit subtle differences in polarity and shape. Their separation hinges on exploiting these differences through carefully selected stationary phases.
High-Polarity Cyanopropyl Siloxane Columns
For decades, highly polar stationary phases, particularly those with high cyanopropyl content, have been the industry standard for resolving geometric and positional isomers, most notably in the analysis of Fatty Acid Methyl Esters (FAMEs).[2][3]
Mechanism of Separation: The high concentration of cyanopropyl groups creates a strong permanent dipole on the stationary phase. This allows for powerful dipole-dipole interactions with analytes. Cis-isomers, which have a characteristic "U" shape, can interact more closely and strongly with the polar stationary phase compared to their linear trans counterparts.[2] This differential interaction results in longer retention times for cis-isomers, enabling their separation. The general elution order is based on the degree of unsaturation and the geometric configuration of the double bonds.[2]
Highly polar cyanopropyl columns, such as those with 100% biscyanopropyl polysiloxane, are specified in official methods for detailed cis/trans FAME analysis due to their exceptional resolving power.[3] For instance, a medium polarity cyanopropyl column can achieve some cis/trans separation, but for more complex mixtures, a highly polar version is preferred.[4][5]
Ionic Liquid (IL) Columns
Ionic liquid columns represent a significant innovation in GC, offering unique selectivity and exceptional thermal stability.[1][6] These phases are composed of organic salts that are liquid at typical GC operating temperatures. Their dual-nature allows for a combination of polar and nonpolar interactions.
Mechanism of Separation: IL phases possess a tunable combination of interaction mechanisms, including dipole-dipole, hydrogen bonding, and dispersion forces.[6] This mixed-mode interactivity provides unique selectivity for positional isomers. For example, some IL columns demonstrate excellent separation of geometric isomers in BTEX (Benzene, Toluene, Ethylbenzene, Xylene) mixtures.[6] In FAME analysis, extremely polar IL columns can provide baseline separation of geometric isomers of linoleic acid methyl esters, a feat that is challenging on many traditional polysiloxane columns.[7] A key feature is their ability to often elute trans isomers before cis isomers, an elution order similar to highly polar cyanosilicone phases.[8]
Pillar 2: Enantiomer (Chiral Isomer) Separation
Enantiomers are non-superimposable mirror-image molecules that have identical physical properties in an achiral environment.[9] Their separation requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Cyclodextrin-Based Columns
The most versatile and widely used CSPs in gas chromatography are based on cyclodextrins.[9][10] Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α), 7 (β), or 8 (γ) glucose units, forming a toroidal or cone-like structure.[11][12]
Mechanism of Separation: The exterior of the cyclodextrin cone is hydrophilic, while the interior cavity is hydrophobic.[12] Chiral recognition is achieved through a process of inclusion complexation.[13] One enantiomer fits better into the chiral cavity than the other due to steric factors and can form more stable interactions (e.g., hydrogen bonds, dipole-dipole) with the hydroxyl groups at the rim of the cavity.[13][14] This difference in the stability of the inclusion complex results in differential retention and separation.
The selectivity of cyclodextrin columns can be finely tuned by derivatizing the hydroxyl groups with various substituents (e.g., permethylated, trifluoroacetylated, alkylated).[15] These modifications alter the shape and size of the cavity and the interaction sites, enhancing enantiomeric resolution for different classes of compounds.[15] Beta-cyclodextrins (β-CD), with seven glucose units, are particularly common and effective for a broad range of chiral compounds.[16][17] Interestingly, these shape-selective columns can also be used to separate positional isomers, such as xylenes, where the subtle differences in molecular shape influence their interaction with the cyclodextrin cavity.[18][19]
Performance Data & Comparison
The following table summarizes the performance characteristics of different column types for specific isomer separation applications. Performance is quantified by the resolution factor (Rs), where Rs ≥ 1.5 indicates baseline separation.
| Isomer Type | Analyte Example | Column Stationary Phase | Column Dimensions (L x ID x df) | Resolution (Rs) | Reference |
| Geometric | C18:1 FAMEs (cis/trans) | Highly Polar Cyanopropyl (e.g., HP-88, SP-2560) | 100 m x 0.25 mm x 0.20 µm | >1.4 for critical pairs | [3][20] |
| Geometric | C18:2 FAMEs (cis/trans) | Ionic Liquid (e.g., SLB-IL111) | 30 m x 0.25 mm x 0.20 µm | Baseline Separation | [7] |
| Positional | Xylene Isomers (m-, p-) | Derivatized β-Cyclodextrin (e.g., CP-Chirasil-DEX CB) | 25 m x 0.25 mm x 0.25 µm | "Very Good Separation" | [19] |
| Enantiomers | Limonene | Derivatized β-Cyclodextrin (e.g., Rt-βDEXsm) | 30 m x 0.25 mm x 0.25 µm | >1.5 | [9] |
| Enantiomers | Linalool | Derivatized β-Cyclodextrin (e.g., Rt-βDEXse) | 30 m x 0.25 mm x 0.25 µm | >1.5 | [9] |
Practical Guide: Experimental Protocol for Chiral Separation of Limonene
This section provides a self-validating protocol for the enantiomeric separation of limonene, a common chiral compound in flavor and fragrance analysis.
1. Rationale for Column Selection: A derivatized beta-cyclodextrin column is chosen for its proven high selectivity towards monoterpene enantiomers like limonene.[9]
2. Experimental Setup:
-
Sample Preparation: Prepare a 100 ppm solution of racemic (±)-limonene in n-hexane.
-
GC System: Agilent 7890 GC with FID or equivalent.[20]
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent beta-cyclodextrin phase).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. GC Method Parameters:
-
Inlet: Split mode (100:1 ratio), Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 2°C/min to 120°C.
-
Final Hold: Hold at 120°C for 5 minutes.
-
-
Detector (FID): Temperature: 250°C.
4. Data Analysis and System Suitability (Self-Validation):
-
Peak Identification: Identify the two eluting enantiomer peaks.
-
Resolution Calculation: Calculate the resolution (Rs) between the two limonene enantiomer peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R is retention time and w_b is the peak width at the base.
-
Trustworthiness Check: The method is considered suitable for its intended purpose if the resolution (Rs) is ≥ 1.5, ensuring accurate quantification of each enantiomer. If Rs < 1.5, optimize the temperature ramp rate or carrier gas flow.[21]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | Incorrect column phase; Non-optimal oven temperature program or flow rate.[21] | Verify column selectivity for the target isomers.[22] Optimize the temperature program (slower ramp rates often improve resolution). Adjust carrier gas flow to its optimal linear velocity.[15] |
| Peak Tailing | Active sites in the inlet liner or column; Column overloading.[21] | Use a deactivated inlet liner. Condition the column at a high temperature.[21] Dilute the sample or reduce injection volume. |
| Ghost Peaks | Carryover from previous injection; Septum bleed; Contamination.[21] | Run a solvent blank to confirm carryover. Replace the inlet septum. Clean the injection port. |
| Irreproducible Retention Times | Leaks in the system; Fluctuations in carrier gas flow or oven temperature. | Perform a leak check on the system. Ensure the gas supply and flow controllers are stable. Verify oven temperature accuracy.[23] |
Conclusion and Future Outlook
The successful separation of isomers by gas chromatography is a direct function of the selective chemistry of the stationary phase. High-polarity cyanopropyl and advanced ionic liquid columns provide powerful solutions for positional and geometric isomers by exploiting differences in polarity and shape. For the distinct challenge of enantiomers, the three-dimensional, chiral cavities of cyclodextrin-based columns offer unparalleled resolving power.
The continued development of novel stationary phases, including new ionic liquids and functionalized cyclodextrins, promises to further enhance selectivity, thermal stability, and overall column performance.[16][24] By understanding the fundamental mechanisms of interaction and following systematic, self-validating protocols, researchers can confidently select the optimal GC column to unravel the complexities of isomeric mixtures, advancing scientific discovery across numerous disciplines.
References
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- Supelco. (n.d.). Fast GC for Trans FAME Analysis. Sigma-Aldrich. Link
- BenchChem. (2025).
- Peyrovi, M., et al. (2016). Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. In Ionic Liquids in Analytical Chemistry. Link
- Wang, C., et al. (2025). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods. Link
- Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. Link
- ResearchGate. (2021). Ionic liquids as gas chromatography stationary phases.
- Agilent Technologies, Inc. (2011). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers. Agilent Technologies, Inc. Link
- RSC Publishing. (2025).
- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
- Agilent Technologies, Inc. (n.d.). Cyclodex-B GC column. Agilent. Link
- Chrom Tech, Inc. (2025). Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. Link
- Buchanan, M. D. (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column. Merck Millipore. Link
- Horiba, M., et al. (1981). Gas Chromatographic Separation of Positional Isomers of Fenvalerate. Agricultural and Biological Chemistry, 45(9), 2143-2144. Link
- Agilent Technologies, Inc. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Agilent. Link
- Poole, C. F. (2014). Evaluation of a New Ionic Liquid GC Stationary Phase with PEG- Like Selectivity. Supelco. Link
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Agilent Technologies. (2005).
- Supelco. (1998). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich. Link
- CoLab. (2025). Novel Derivatized Cyclodextrin as a Stationary Phase in Gas Chromatography for Separating Chiral and Achiral Compounds. CoLab. Link
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich. Link
- ResearchGate. (2025).
- Gáspár, A., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(6), 1735. Link
- Restek Corporation. (n.d.).
- PerkinElmer. (n.d.). GC Column Selection Guide. JCANO | INGENIERIA. Link
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Sigma-Aldrich. Link
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- Sigma-Aldrich. (n.d.). Ionic Liquid GC Columns. Sigma-Aldrich. Link
- McCauley, J. P. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Romanello, D. (2025). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex. Link
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- Vernier Science Education. (n.d.). Detection of Chemical Isomers with Gas Chromatography.
- Abdala, Z. M. (n.d.).
- ResearchGate. (2025). Separation of xylene isomers through adsorption on microporous materials: A review.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Link
- Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE. Restek. Link
- Chen, L., et al. (n.d.). Efficient separation of xylene isomers by nonporous adaptive crystals of hybrid[2]arene in both vapor and. Link
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- LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
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The Impact of Molecular Architecture on a Fundamental Physical Property: A Comparative Guide to the Boiling Points of Decane Isomers
For researchers, scientists, and professionals in drug development, a deep understanding of the physical properties of organic molecules is paramount. Seemingly subtle changes in molecular structure can lead to significant shifts in behavior, impacting everything from reaction kinetics to bioavailability. This guide provides an in-depth analysis of the correlation between the molecular structure of decane isomers and their boiling points, offering both theoretical explanations and practical experimental data.
Decane (C₁₀H₂₂) is a simple alkane, but its 75 structural isomers provide a fascinating case study in the principles of physical organic chemistry. By examining the boiling points of a selection of these isomers, we can clearly elucidate the profound influence of molecular branching on intermolecular forces.
The Theoretical Framework: Unpacking Intermolecular Forces
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, allowing it to transition from a liquid to a gas. This transition requires overcoming the attractive forces that hold the molecules together in the liquid state. For nonpolar hydrocarbons like decane and its isomers, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.
London dispersion forces are transient, induced dipoles that arise from the random movement of electrons within a molecule. The strength of these forces is influenced by two key factors:
-
Molecular Size (Number of Electrons): Larger molecules with more electrons have a greater probability of forming temporary dipoles, leading to stronger London dispersion forces and, consequently, higher boiling points. This is why, in a homologous series of straight-chain alkanes, the boiling point increases with the length of the carbon chain.
-
Surface Area: The extent of the surface area over which these temporary dipoles can interact between adjacent molecules is critical. Larger surface areas allow for more points of contact and stronger overall attractive forces.
It is this second factor—surface area—that is the primary determinant of the differences in boiling points among isomers of the same alkane.
The Effect of Branching: A Comparative Analysis
Straight-chain alkanes, like n-decane, have a linear, elongated shape that allows for maximum surface area contact between molecules. This close packing results in relatively strong London dispersion forces.
In contrast, branched isomers have a more compact, spherical shape. This branching reduces the overall surface area available for intermolecular interactions.[1][2] As a result, the London dispersion forces between branched molecules are weaker than those between their straight-chain counterparts.[1][2] Consequently, less energy is required to overcome these weaker forces, leading to a lower boiling point.[1][2]
The more extensive the branching, the more compact the molecule becomes, and the lower its boiling point will be. This trend is clearly demonstrated by the experimental data for various decane isomers.
Experimental Data: A Quantitative Comparison
The following table presents the boiling points of n-decane and a selection of its branched isomers, illustrating the principles discussed above.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Decane | CH₃(CH₂)₈CH₃ | 174.1[3] |
| 2-Methylnonane | 167.8 | |
| 3-Methylnonane | 168.0 | |
| 4-Methylnonane | 166.5 | |
| 5-Methylnonane | 165.8 | |
| 3-Ethyloctane | 168[4] | |
| 4-Ethyloctane | 166.2 | |
| 2,2-Dimethyloctane | 157.3 | |
| 3,3-Dimethyloctane | 162.0 | |
| 3,6-Dimethyloctane | 160.0 | |
| 2,2,4-Trimethylheptane | 148.15[5] | |
| 2,3,4-Trimethylheptane | 155.7 | |
| 3,3,4-Trimethylheptane | 155.0 | |
| 3,3,5-Trimethylheptane | 151.0 |
Note: Boiling points for isomers without a specific citation are generally accepted values found across multiple chemical data sources.
As the data clearly shows, the straight-chain isomer, n-decane, has the highest boiling point. As branching increases, from a single methyl or ethyl group to multiple methyl groups, the boiling point generally decreases. The most highly branched isomers, such as the trimethylheptanes, exhibit the lowest boiling points in this set.
Logical Relationships in Boiling Point Trends
The relationship between molecular structure and boiling point for decane isomers can be visualized as a hierarchical process.
Caption: Logical flow from molecular structure to boiling point.
Experimental Protocols
Accurate determination of boiling points is crucial for compound identification and purity assessment. Two common methods are the micro boiling point determination and distillation.
Micro Boiling Point Determination
This method is ideal for small sample volumes.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., 6 x 50 mm)
-
Heating source (Bunsen burner or hot plate)
-
Mineral oil or other suitable high-boiling liquid
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube or oil bath.
-
Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]
Standard Test Method for Distillation of Petroleum Products (ASTM D86)
For larger volumes and for separating components of a mixture, distillation is the standard method. ASTM D86 is a widely recognized standard for determining the boiling range of petroleum products.[1][7][8][9]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving cylinder
-
Thermometer
-
Heating source
Procedure:
-
A measured volume of the sample is placed in the distillation flask.
-
The flask is heated, and the vapor is passed through a condenser.
-
The condensate is collected in a graduated receiving cylinder.
-
The temperature of the vapor is recorded throughout the distillation process, corresponding to the volume of condensate collected.
-
The initial boiling point (IBP) is the temperature at which the first drop of condensate falls from the condenser. The final boiling point (FBP) is the maximum temperature reached during the test.
This standardized method provides a distillation curve that characterizes the volatility of the sample.[7]
Caption: Workflow for micro boiling point determination.
Conclusion
The correlation between the molecular structure of decane isomers and their boiling points provides a clear and compelling illustration of the principles of intermolecular forces. The degree of branching in the carbon skeleton directly impacts the available surface area for London dispersion forces, with more compact, highly branched isomers exhibiting weaker forces and consequently lower boiling points than their linear counterpart. This fundamental understanding is essential for scientists and researchers working with organic compounds, as it allows for the prediction of physical properties and informs decisions in a wide range of applications, from solvent selection to the design of new molecular entities.
References
- TutorChase. (n.d.). How does branching in alkanes affect their boiling points?
- Fluid Life. (2023, May 24). Fuel Distillation (ASTM D86).
- ASTM International. (2012). D86 − 12 Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.
- eralytics. (n.d.). ASTM D86.
- Ayalytical. (n.d.). ASTM D86 Method of Petroleum Distillation.
- chymist.com. (n.d.). Micro Boiling Point Determination.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- University of Calgary. (n.d.). Micro-boiling point measurement.
- Scribd. (n.d.). Micro-Method for Boiling Point Determination.
- IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay.
- Scribd. (n.d.). Decane Isomers: Boiling Points & Reactions.
- National Center for Biotechnology Information. (n.d.). Decane. PubChem.
- CAS Common Chemistry. (n.d.). 2,2,4-Trimethylheptane.
- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22.
- Quora. (2018, December 11). Which one of these structure has the highest boiling point, nonane or 2,2-dimethylheptane?
- Properties of C10H22. (n.d.).
- Stenutz. (n.d.). 3-ethyloctane.
- Wikipedia. (n.d.). Decane.
- Texas Commission on Environmental Quality. (2017, August 16). n-Decane: 124-18-5 Other 74 Isomers - Development Support Document.
- Quora. (2020, November 28). Why does the decane (C10H22) have a higher boiling point than CH2CL2?
- National Center for Biotechnology Information. (n.d.). 3,3-Dimethyloctane. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Methylnonane. PubChem.
- National Institute of Standards and Technology. (n.d.). Nonane, 2-methyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 5-Methylnonane. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Ethyloctane. PubChem.
- Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
- National Center for Biotechnology Information. (n.d.). 3,3,5-Trimethylheptane. PubChem.
- National Center for Biotechnology Information. (n.d.). 3,3,4-Trimethylheptane. PubChem.
- Nagwa. (2021, January 3). Question Video: Identifying and Explaining the Difference in Boiling Point Between Isomers.
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Safety Operating Guide
A Guide to the Proper Disposal of 3-Ethyl-2,2,3-trimethylpentane for Laboratory Professionals
Fostering a culture of safety and environmental responsibility is paramount in the fast-paced world of scientific research and drug development. This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Ethyl-2,2,3-trimethylpentane, ensuring the well-being of laboratory personnel and the integrity of our shared environment.
As a trusted partner to researchers, scientists, and drug development professionals, we are committed to providing value beyond the product itself. This comprehensive guide is designed to be your preferred source for information on laboratory safety and chemical handling, empowering you with the knowledge to manage chemical waste responsibly.
Understanding the Chemical Profile: Hazards and Properties
This compound is a flammable liquid, and its vapors can form explosive mixtures with air. While specific toxicological data for this compound is limited, it is known to cause skin irritation.[1] Inhalation of vapors may lead to drowsiness or dizziness.[1][2] Due to its hazardous nature, it is imperative to handle this chemical with care and dispose of it in accordance with all applicable regulations.
Table 1: Key Chemical and Safety Data for this compound
| Property | Data |
| Molecular Formula | C10H22[3] |
| Physical State | Liquid |
| Primary Hazards | Highly flammable liquid and vapor[1][2] |
| Causes skin irritation[1][2] | |
| May cause drowsiness or dizziness[1][2] | |
| May be fatal if swallowed and enters airways[1][2] | |
| Disposal Classification | Ignitable hazardous waste[4] |
Core Disposal Procedures: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be poured down the drain or discarded in regular trash. [4][5]
-
Segregation and Collection:
-
Safe Storage of Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4][8]
-
Provide them with accurate information about the waste, including its composition and volume.
-
Follow all institutional and regulatory guidelines for the packaging and handover of hazardous waste.
-
Decision-Making Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to minimize risks.
For Small, Manageable Spills:
-
Alert personnel in the immediate vicinity.
-
Eliminate all sources of ignition.[9]
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain and absorb the spill using non-combustible materials such as sand, earth, or a commercial absorbent from a spill kit.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and alert your institution's emergency response team.
-
From a safe location, contact your EHS office.
-
Do not attempt to clean up a large spill unless you have been specifically trained and are equipped to do so.
Commitment to Scientific Integrity and Trust
The protocols outlined in this guide are grounded in established safety standards and regulatory requirements. By adhering to these procedures, you create a self-validating system of safety and compliance within your laboratory. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of your research and our collective responsibility to the environment.
References
- University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
- Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
- Greenflow. (2024, October 1). How to Safely Dispose of Highly Flammable Chemicals.
- AllSource Environmental. (n.d.).
- MLI Environmental. (2025, November 26).
- T3DB. (n.d.). 5217 3-Ethyl-2-methylpentane (English) AAA TCI MSDS A2.
- Sigma-Aldrich. (2025, April 30).
- Chevron Phillips Chemical. (2021, June 21).
- ChemicalBook. (2023, June 10).
- Fisher Scientific. (2025, December 24).
- PubChem. (n.d.). This compound.
- Greenfield Global. (2019, April 16). TRIMETHYLPENTANE.
- TCI Chemicals. (2025, September 29).
- Haz-Map. (n.d.). 3-Ethyl-2-methylpentane - Hazardous Agents.
- Apollo Scientific. (n.d.). 2,2,3-Trimethylpentane.
- U.S. Environmental Protection Agency. (n.d.). Chapter 335-3-6 - Control of Organic Emissions.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2025, May 30).
Sources
- 1. cpchem.com [cpchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C10H22 | CID 521431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. greenfield.com [greenfield.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
